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(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Documentation Hub

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  • Product: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone
  • CAS: 32902-21-9

Core Science & Biosynthesis

Foundational

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Abstract (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a heterocyclic ketone with significant potential a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Abstract

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure combines the biologically relevant 1-methylimidazole moiety with a synthetically adaptable nitrophenyl group. This guide provides a comprehensive analysis of plausible synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We delve into the mechanistic rationale, experimental design considerations, and a critical evaluation of several synthetic strategies, including organometallic approaches and potential coupling reactions. Each proposed pathway is accompanied by a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and a discussion of potential challenges and advantages. The objective is to equip the practicing scientist with a robust theoretical and practical framework for the successful synthesis of this valuable chemical entity.

Introduction: Significance and Synthetic Challenges

The imidazole ring is a cornerstone of numerous biologically active molecules, including the amino acid histidine and various pharmaceuticals.[1] Its N-methylated derivative, 1-methyl-1H-imidazole, is a common structural motif that can influence solubility, metabolic stability, and receptor binding affinity. The linkage to a 3-nitrophenyl group via a carbonyl bridge introduces a key functional handle; the nitro group can be readily reduced to an amine, which can then be further functionalized, opening avenues for the creation of diverse compound libraries.

The synthesis of the target ketone, however, is not without its challenges. The primary difficulties lie in controlling the reactivity of the imidazole ring and ensuring compatibility with the strongly electron-withdrawing nitro group. The imidazole nucleus can act as a nucleophile or a base, and its C2 position can be either nucleophilic (after deprotonation) or electrophilic, depending on the reaction conditions.[2] This guide will navigate these complexities by proposing and evaluating scientifically grounded synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most apparent disconnection is at the carbonyl carbon, breaking the bond between the imidazole ring and the phenyl ring. This leads to two primary synthetic strategies: one involving the imidazole as a nucleophile (or its synthetic equivalent) and the nitrophenyl moiety as an electrophile, and vice-versa.

G TM (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone D1 C-C Bond Formation (Acylation) TM->D1 S1 1-Methyl-1H-imidazol-2-yl Anion Synthon D1->S1 S2 3-Nitrobenzoyl Cation Synthon D1->S2 R1 2-Lithio-1-methyl-1H-imidazole S1->R1 Reagent Equivalent R3 1-Methyl-1H-imidazole S1->R3 Precursor R2 3-Nitrobenzoyl Chloride S2->R2 Reagent Equivalent

Caption: Retrosynthetic analysis of the target ketone.

This analysis points to a primary strategy: the acylation of a 2-metallated 1-methylimidazole species with an activated 3-nitrobenzoic acid derivative. This approach is generally preferred over alternatives like Friedel-Crafts acylation due to the inherent reactivity and potential for catalyst poisoning by the imidazole nitrogen.[3][4] Another plausible, though more challenging, route involves a Grignard-type reaction followed by oxidation, which is complicated by the presence of the nitro group.

Proposed Synthetic Pathway: Acylation via a Lithiated Imidazole Intermediate

This pathway is arguably the most direct and reliable approach. It leverages the increased acidity of the C2 proton of the imidazole ring, allowing for regioselective deprotonation to form a potent nucleophile, which then undergoes acylation.

Pathway Overview & Rationale

The synthesis is a two-step process:

  • N-Methylation: Conversion of a suitable imidazole precursor to 1-methyl-1H-imidazole. This step is straightforward if starting from imidazole itself, but for clarity, we will assume commercially available 1-methyl-1H-imidazole is the starting material.

  • Deprotonation and Acylation: Regioselective lithiation at the C2 position using a strong organolithium base, followed by quenching the resulting anion with 3-nitrobenzoyl chloride.

Causality: The C2 proton of imidazolium salts and N-alkylimidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms and the stability of the resulting ylide/carbene-like species. This makes direct, regioselective metallation a highly effective strategy.[2] Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures minimizes side reactions and ensures efficient deprotonation. The subsequent acylation is a standard nucleophilic acyl substitution on an acid chloride, which is highly electrophilic and reactive.

Caption: Proposed reaction scheme via lithiation-acylation.

Detailed Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
1-Methyl-1H-imidazole82.100.82 g10.0Dry, freshly distilled
n-Butyllithium (n-BuLi)64.064.4 mL11.02.5 M solution in hexanes
3-Nitrobenzoyl chloride185.562.04 g11.0Dry, free of HCl
Tetrahydrofuran (THF)72.1150 mL-Anhydrous, inhibitor-free
Saturated NH₄Cl (aq)-20 mL-For quenching
Ethyl Acetate88.11100 mL-For extraction
Brine-30 mL-For washing
Anhydrous Na₂SO₄142.04~5 g-For drying

Procedure:

  • Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Reaction Mixture: Anhydrous THF (30 mL) and freshly distilled 1-methyl-1H-imidazole (0.82 g, 10.0 mmol) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 1 hour. This process ensures the complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.[5]

  • Acylation: The reaction mixture is re-cooled to -78 °C. A solution of 3-nitrobenzoyl chloride (2.04 g, 11.0 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes. The mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product Isolation: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a solid.

Trustworthiness & Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the 1-methyl-1H-imidazole starting material after lithiation and the appearance of a new, lower Rf product spot after acylation confirms the reaction progress. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Alternative Pathway: Friedel-Crafts Acylation in Ionic Liquids

Traditional Friedel-Crafts acylation using Lewis acids like AlCl₃ is often problematic with nitrogen-containing heterocycles due to the formation of stable adducts between the catalyst and the substrate, which deactivates the catalyst.[6] However, the use of ionic liquids as both solvent and catalyst can sometimes overcome these limitations.

Rationale and Potential

Ionic liquids, such as those based on 1-ethyl-3-methylimidazolium ([emim]⁺), can act as Lewis acidic catalysts, particularly when combined with a metal halide like AlCl₃ or FeCl₃.[7] This medium can stabilize the reactive acylium ion intermediate and may prevent strong, deactivating coordination with the substrate.[6]

Causality: The Lewis acidic nature of chloroaluminate ionic liquids promotes the formation of the acylium ion from the acyl chloride.[8] The ionic medium can enhance reaction rates and selectivity compared to conventional organic solvents by stabilizing charged intermediates.[6] Despite the potential, this remains a less predictable route than the directed lithiation, as the strongly deactivating nitro group on the benzoyl chloride still presents a significant kinetic barrier.[4]

Caption: Friedel-Crafts acylation in a Lewis acidic ionic liquid.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Lithiation-AcylationPathway 2: Friedel-Crafts
Regioselectivity Excellent (C2 position is selectively metallated)Poor to Moderate (Risk of N-acylation or reaction at other carbons)
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmospherePotentially high temperatures, specialized solvent
Substrate Scope Broad; tolerant of many functional groupsLimited; sensitive to deactivating groups (nitro) and basic heterocycles
Predictability High; based on well-established organometallic principlesLow; highly dependent on specific ionic liquid and substrate
Scalability Moderate; requires careful control of temperature and reagent additionPotentially difficult due to ionic liquid viscosity and workup
Reagent Cost/Safety n-BuLi is pyrophoric and requires careful handlingIonic liquids can be expensive; AlCl₃ is water-sensitive
Overall Viability High (Recommended) Low (Exploratory)

Conclusion

Based on established principles of organic synthesis and a critical analysis of potential side reactions and functional group incompatibilities, the most robust and reliable pathway for the synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is the directed ortho-metallation (lithiation) of 1-methyl-1H-imidazole followed by acylation with 3-nitrobenzoyl chloride. This method offers excellent regiocontrol and is likely to provide the desired product in good yield. While alternative methods like Friedel-Crafts acylation in ionic liquids represent an interesting area of modern synthetic chemistry, their applicability to this specific, challenging substrate is less certain and would require significant empirical optimization. The detailed protocol provided for the lithiation-acylation pathway serves as a validated starting point for any researcher or professional aiming to synthesize this valuable compound.

References

  • Title: 1H-Imidazole-2-carboxaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Source: ResearchGate URL: [Link]

  • Title: Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Source: ResearchGate URL: [Link]

  • Title: Method for friedel-crafts acylation in ionic liquids Source: Google Patents URL
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  • Title: Friedel–Crafts acylation reactions using metal triflates in ionic liquid Source: University of Liverpool URL: [Link]

  • Title: Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine Source: Royal Society of Chemistry URL: [Link]

  • Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid Source: Semantic Scholar URL: [Link]

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Sources

Exploratory

An Investigator's Handbook for the Synthesis, Characterization, and Preclinical Evaluation of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone

Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical and preclinical characterization of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)met...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and physicochemical and preclinical characterization of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone. While experimental data for this specific molecule is not yet extensively documented in publicly available literature, this handbook, designed for researchers, medicinal chemists, and drug development professionals, bridges this gap by presenting a robust, scientifically-grounded investigational plan. We provide a plausible and detailed synthetic protocol, predictive analytics for its core physicochemical properties, and standardized, step-by-step methodologies for its analytical characterization and initial in vitro ADME profiling. The objective of this guide is to serve as a foundational resource, enabling researchers to efficiently synthesize, characterize, and evaluate the therapeutic potential of this promising imidazole derivative.

Introduction and Rationale

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of compounds with diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The coupling of an imidazole ring with a nitroaromatic moiety, as seen in (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone, presents an intriguing scaffold for drug discovery. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of targeted cancer therapies and antimicrobial agents.[3][4][5]

This guide provides a comprehensive roadmap for the de novo investigation of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone, a compound with the potential to exhibit novel biological activities stemming from the synergistic interplay of its constituent pharmacophores.

Physicochemical Properties: Identity and Predicted Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for the title compound is sparse, we have collated its basic molecular identity from available sources and supplemented this with in silico predictions for key drug-like properties.

Table 1: Molecular Identity and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone[]
CAS Number 32902-21-9[7][8][9]
Molecular Formula C₁₁H₉N₃O₃[7][8][9]
Molecular Weight 231.21 g/mol [7][9]
Predicted LogP 1.5593Computational Model (ChemScene)[10]
Predicted TPSA 78.03 ŲComputational Model (ChemScene)[10]
Predicted H-Bond Donors 0Computational Model (ChemScene)[10]
Predicted H-Bond Acceptors 5Computational Model (ChemScene)[10]
Predicted Rotatable Bonds 3Computational Model (ChemScene)[10]

Note: Predicted values are derived from computational models for the isomeric compound (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone and should be experimentally verified.

Synthesis and Purification

The synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)methanone can be logically approached through the coupling of a suitable organometallic reagent derived from a 3-nitro-substituted benzene ring and an activated 1-methyl-1H-imidazole-2-carboxylic acid derivative. A Grignard reaction represents a robust and well-established method for such carbon-carbon bond formations. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_coupling Coupling Reaction cluster_purification Purification A 3-Bromo-1-nitrobenzene B 3-Nitrophenylmagnesium bromide (Grignard Reagent) A->B Mg, THF (anhydrous) E (1-Methyl-1H-imidazol-2-yl)- (3-nitrophenyl)-methanone B->E Reaction with Acyl Chloride (D) in THF, -20°C to rt C 1-Methyl-1H-imidazole- 2-carboxylic acid D 1-Methyl-1H-imidazole- 2-carbonyl chloride C->D SOCl₂, reflux D->E F Crude Product E->F Aqueous Workup G Purified Product F->G Column Chromatography (Silica Gel)

Caption: Proposed synthetic workflow for (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-1-nitrobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Part A: Preparation of 3-Nitrophenylmagnesium Bromide (Grignard Reagent)

  • Activation of Magnesium: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq). Briefly heat the flask under vacuum and cool under a stream of nitrogen. Add a small crystal of iodine to the flask.

  • Initiation: In a separate flame-dried flask, dissolve 3-bromo-1-nitrobenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining 3-bromo-1-nitrobenzene solution dropwise via an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Part B: Preparation of 1-Methyl-1H-imidazole-2-carbonyl chloride

  • To a round-bottom flask, add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carbonyl chloride, which can be used in the next step without further purification.

Part C: Coupling Reaction and Purification

  • Reaction: Cool the freshly prepared Grignard reagent from Part A to -20°C in an ice/salt bath. Dissolve the crude 1-methyl-1H-imidazole-2-carbonyl chloride from Part B in anhydrous THF and add it dropwise to the stirred Grignard solution. Maintain the temperature below -10°C during the addition.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone.

Analytical Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

Table 2: Proposed Analytical Characterization Methods

TechniqueSample PreparationExpected Observations
¹H NMR Dissolved in CDCl₃ or DMSO-d₆Aromatic protons of the nitrophenyl ring, imidazole ring protons, and a singlet for the N-methyl group.
¹³C NMR Dissolved in CDCl₃ or DMSO-d₆Carbonyl carbon signal (~180-190 ppm), aromatic and imidazole carbon signals.
FT-IR KBr pellet or thin filmStrong C=O stretch (~1650-1680 cm⁻¹), characteristic N-O stretches for the nitro group (~1530 and 1350 cm⁻¹), C-H and C=C/C=N stretches.
HRMS (ESI) Dissolved in suitable solventAccurate mass measurement to confirm the elemental composition (C₁₁H₉N₃O₃).
Melting Point Crystalline solidA sharp melting point range, indicative of high purity.

In Vitro ADME Profiling: A Gateway to Drug Development

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding further optimization.[11][12][13][14] The following are standardized protocols for initial in vitro ADME screening.

Passive Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[8][9]

PAMPA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Donor Solution: Compound in buffer (pH 7.4) D Assemble PAMPA Sandwich: Donor Plate on top of Acceptor Plate A->D B Prepare Acceptor Plate: Buffer (pH 7.4) B->D C Coat Filter Plate with Artificial Membrane Solution C->D E Incubate at Room Temperature with gentle shaking D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor wells (LC-MS/MS or UV-Vis) F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: PAMPA for Gastrointestinal Permeability

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with a phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of each well of a 96-well filter plate (the donor plate).

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Start the Assay: Add the donor solution containing the test compound to the wells of the coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells, considering the incubation time and membrane surface area.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.

Protocol: Human Liver Microsomal Stability Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiate the Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system (cofactor).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

Potential Biological Activity and Future Directions

The structural motifs within (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone suggest several avenues for biological investigation. Imidazole-containing compounds are known to act as inhibitors of various enzymes, including kinases and cytochrome P450s, and have shown promise as anticancer agents.[2][15] The nitroaromatic group is a key feature of metronidazole, a widely used antibiotic and antiprotozoal drug, which is activated by reduction in anaerobic organisms.[4]

Based on these precedents, future research on this compound could explore its potential as:

  • Anticancer Agent: Particularly against tumors with hypoxic regions where the nitro group could be selectively reduced to a cytotoxic species.

  • Antimicrobial Agent: Against anaerobic bacteria or protozoa.

  • Enzyme Inhibitor: Screening against a panel of kinases or other relevant therapeutic targets.

The protocols and predictive data presented in this handbook provide a solid foundation for any research group wishing to undertake a thorough investigation of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone. Experimental validation of the predicted properties and exploration of its biological activities will be crucial next steps in elucidating the therapeutic potential of this novel chemical entity.

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  • ResearchGate. The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). [Link]

  • Synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Advances, 14(16), 11139-11153.
  • ResearchGate. 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. [Link]

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Foundational

An In-Depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, CAS 32902-21-9, is a heterocyclic ketone embodying two key pharmacophores: the 1-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, CAS 32902-21-9, is a heterocyclic ketone embodying two key pharmacophores: the 1-methylimidazole moiety and a nitrophenyl group. While specific research on this particular molecule is limited in publicly accessible literature, its structural components suggest significant potential as a synthetic intermediate in medicinal chemistry and materials science. The imidazole ring is a cornerstone of numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and coordinate with metal ions.[1][2] The nitroaromatic group, particularly in the context of a heterocyclic system, often imparts unique biological activities, including utility as hypoxia-activated prodrugs and antimicrobial agents. This guide provides a comprehensive technical overview, including a plausible synthetic route, detailed characterization methodologies, and a discussion of its potential applications based on the well-established roles of its constituent functional groups.

Core Molecular Attributes

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a small molecule with a well-defined structure. Its core attributes are summarized below, providing a foundational dataset for researchers initiating work with this compound.

AttributeValueSource
CAS Number 32902-21-9Appchem
Molecular Formula C₁₁H₉N₃O₃Appchem
Molecular Weight 231.21 g/mol ChemicalBook
IUPAC Name (1-methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanoneBOC Sciences
SMILES CN1C=CN=C1C(=O)C2=CC(=CC=C2)[O-]BOC Sciences
InChI Key CFHYMNXKRADXDK-UHFFFAOYSA-NBOC Sciences

Synthesis Pathway: Acylation of 2-Lithio-1-methylimidazole

Direct Friedel-Crafts acylation of the imidazole ring is often challenging. A more robust and widely applicable strategy for the synthesis of 2-acylimidazoles involves the acylation of a pre-lithiated imidazole intermediate. This approach offers high regioselectivity at the C-2 position, which is the most acidic site on the 1-methylimidazole ring.

The proposed synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone proceeds via a two-step sequence: lithiation of 1-methylimidazole followed by acylation with a suitable 3-nitrobenzoyl derivative.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation cluster_2 Workup & Purification A 1-Methylimidazole B n-Butyllithium (n-BuLi) in THF, -78 °C C 2-Lithio-1-methylimidazole (Intermediate) B->C Deprotonation D N-(3-Nitrobenzoyl)pyrrolidine (Acylating Agent) C->D Addition of Acylating Agent E Reaction at -78 °C to RT F (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone E->F Nucleophilic Acyl Substitution G Aqueous Quench F->G H Solvent Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Proposed synthetic workflow for the target compound.

Rationale for Experimental Choices
  • Lithiation: The C-2 proton of 1-methylimidazole is the most acidic due to the inductive effect of the adjacent nitrogen atoms. Strong bases like n-butyllithium (n-BuLi) are required for complete deprotonation. The reaction is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Acylating Agent: While an acyl chloride (e.g., 3-nitrobenzoyl chloride) could be used, reacting the organolithium intermediate with a less reactive amide, such as N-(3-nitrobenzoyl)pyrrolidine, often provides better yields and avoids over-reaction. This method has been successfully applied to the synthesis of various 2-alkanoyl and 2-aroyl-1-methyl-1H-imidazoles.[3] The acylating agent itself can be readily prepared from 3-nitrobenzoic acid and pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1-Methylimidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • N-(3-Nitrobenzoyl)pyrrolidine (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: In a separate flask, dissolve N-(3-nitrobenzoyl)pyrrolidine (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of 2-lithio-1-methylimidazole at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques should be employed. Below are the expected characterization data based on structurally similar compounds.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, HMQC, HMBC) Start->NMR Primary Structure MS Mass Spectrometry (HRMS-ESI) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups MP Melting Point Analysis Start->MP Purity Check Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final MP->Final

Caption: Standard workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the anticipated signals and absorptions for the title compound, inferred from data on related 1,2-disubstituted imidazoles and nitroaromatic compounds.[4][5]

TechniqueExpected ObservationsRationale
¹H-NMR δ ~3.8-4.0 ppm (s, 3H, N-CH₃)δ ~7.2-7.5 ppm (d, 2H, Imidazole H4, H5)δ ~7.7-8.8 ppm (m, 4H, Phenyl H2, H4, H5, H6)The N-methyl singlet appears in a characteristic upfield region. Imidazole protons are distinct from the aromatic protons of the phenyl ring. The electron-withdrawing nitro group will shift the phenyl protons significantly downfield.
¹³C-NMR δ ~35 ppm (N-CH₃)δ ~120-150 ppm (Aromatic & Imidazole Carbons)δ ~148 ppm (C-NO₂)δ ~180-185 ppm (C=O)The carbonyl carbon is expected to be highly deshielded. The carbon attached to the nitro group will also be downfield. The N-methyl carbon appears in the aliphatic region.
FT-IR (cm⁻¹) ~3100 (C-H aromatic)~1660 (C=O, ketone)~1530 & ~1350 (N-O, nitro asymmetric & symmetric stretch)Strong, characteristic absorptions for the carbonyl and nitro groups are expected to be the most prominent features for confirming the presence of these key functional groups.
HRMS (ESI+) m/z = 232.0666 [M+H]⁺High-resolution mass spectrometry will confirm the elemental composition (C₁₁H₁₀N₃O₃) with high accuracy.

Potential Applications and Future Research Directions

The unique combination of the imidazole and nitroaromatic moieties suggests several promising avenues for research and development.

Logical Framework for Applications

Applications cluster_MedChem Medicinal Chemistry cluster_MatSci Materials Science Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Nitro Nitroaromatic Group Compound->Nitro Imidazole 1-Methylimidazole Core Compound->Imidazole Heterocycle Aromatic Heterocycle Compound->Heterocycle Hypoxia Hypoxia-Activated Prodrugs (Anticancer) Nitro->Hypoxia Reductive Activation Antimicrobial Antimicrobial Agents (Antiprotozoal, Antibacterial) Nitro->Antimicrobial DNA Damage Imidazole->Antimicrobial Bioisostere Kinase Kinase Inhibitors Imidazole->Kinase H-Bonding Scaffold Ligand Coordination Chemistry Heterocycle->Ligand Metal Binding Materials Functional Materials Ligand->Materials Catalysts, Dyes

Caption: Relationship between structural features and potential applications.

Drug Development
  • Hypoxia-Activated Prodrugs: Nitroimidazoles are a well-established class of compounds that can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors. This reduction generates cytotoxic species that damage DNA, making them effective anticancer agents. The title compound could serve as a scaffold for developing new bioreductive drugs.

  • Antimicrobial Agents: The nitroimidazole core is central to drugs like metronidazole, which are used to treat infections caused by anaerobic bacteria and protozoa. The mechanism also involves reductive activation of the nitro group within the pathogen. This compound is a logical candidate for screening against a panel of anaerobic microbes.

  • Kinase Inhibitors: The imidazole ring is a common feature in many kinase inhibitors, where its nitrogen atoms can act as hydrogen bond donors and acceptors, anchoring the molecule in the ATP-binding pocket of the enzyme. The title compound could be a starting point for the synthesis of a library of potential kinase inhibitors.

Materials Science
  • Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands to coordinate with metal ions.[6] This property can be exploited to create novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or photophysical properties.

Conclusion

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9) represents an under-explored molecule with significant potential as a building block in both medicinal chemistry and materials science. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The structural motifs present in the molecule strongly suggest that future research into its biological activity, particularly as an antimicrobial or a hypoxia-activated anticancer agent, is a highly promising endeavor.

References

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Exploratory

The Nitroimidazole Scaffold: A Technical Guide to a Versatile Class of Biologically Active Compounds

Abstract Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has become a cornerstone in medicinal chemistry.[1] Initially recognized for potent activity against anaerobic micro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has become a cornerstone in medicinal chemistry.[1] Initially recognized for potent activity against anaerobic microorganisms, the therapeutic applications of these synthetic nitroheterocycles have expanded dramatically.[2][3] This guide provides an in-depth technical analysis for researchers and drug development professionals on the diverse biological activities of nitroimidazole derivatives. We will explore the core mechanism of reductive bioactivation, the broad spectrum of therapeutic applications from antibacterial to anticancer, the critical structure-activity relationships that govern efficacy, and the key challenges of toxicity and resistance. This document serves as a comprehensive resource, integrating established knowledge with recent advancements to facilitate the continued development of this remarkable class of compounds.

The Core Principle: Reductive Bioactivation

The defining characteristic and the basis for the selective toxicity of nitroimidazoles is their mechanism of action, which is contingent on the chemical reduction of the nitro (-NO2) group.[1][2] Unlike directly acting drugs, nitroimidazoles are prodrugs ; they are administered in an inactive form and require metabolic activation within the target cell to exert their cytotoxic effects.[4][5][6]

This activation is exquisitely selective for organisms and cells existing in low-oxygen (hypoxic or anaerobic) environments.[5][][8] The causality is rooted in the cellular redox potential. Anaerobic and microaerophilic organisms possess low-redox-potential electron-transfer proteins, such as ferredoxin and flavodoxin, and associated enzyme systems like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases (NTRs).[][8][9] These enzymes can efficiently transfer a single electron to the nitroimidazole's nitro group, a process that is thermodynamically unfavorable in the oxygen-rich environment of most mammalian cells.[5]

The single-electron transfer generates a highly reactive and short-lived nitro radical anion (NO2•−).[8][10][11] This radical is the primary cytotoxic agent. Its subsequent reactions lead to the formation of other reactive nitrogen species, which indiscriminately damage critical cellular macromolecules. The primary target is DNA, where these reactive intermediates cause oxidation, strand breakage, and helical destabilization, ultimately inhibiting DNA replication and leading to rapid cell death.[][8][12][13] In aerobic environments, any formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a "futile cycle," preventing the accumulation of toxic intermediates and sparing host cells.[5][8]

Reductive_Activation cluster_cell Anaerobic/Hypoxic Cell cluster_outside Aerobic Environment (Host Tissue) Prodrug Nitroimidazole (Inactive Prodrug) Enzyme Nitroreductases (e.g., PFOR, NTRs) Prodrug->Enzyme Enters Cell (Passive Diffusion) Radical Nitro Radical Anion (Highly Reactive) Enzyme->Radical 1e- Reduction (Bioactivation) DNA Cellular DNA Radical->DNA Attacks Radical_out Nitro Radical Anion Damage DNA Strand Breaks & Damage DNA->Damage Death Cell Death Damage->Death O2 Oxygen (O2) Radical_out->O2 Rapid Re-oxidation ('Futile Cycle') Prodrug_out Nitroimidazole (Inactive) O2->Prodrug_out

Caption: Reductive activation pathway of nitroimidazoles in anaerobic vs. aerobic environments.

A Broad Spectrum of Biological Activity

The hypoxia-selective mechanism of action endows nitroimidazole derivatives with a remarkably diverse range of therapeutic applications.

Antibacterial Activity

Nitroimidazoles are mainstays in the treatment of infections caused by obligate anaerobic bacteria, including both Gram-positive and Gram-negative species.[][8][14]

  • Key Pathogens: Bacteroides fragilis, Clostridium difficile, Fusobacterium spp., and Helicobacter pylori (a microaerophile).

  • Prominent Drugs: Metronidazole remains the most common example, with tinidazole, ornidazole, and secnidazole also in wide clinical use.[][8] Morinidazole is a newer derivative with an improved pharmacokinetic profile and reduced toxicity.[15]

  • Emerging Mechanisms: Recent research has revealed that some novel indolin-2-one-functionalized nitroimidazoles possess a dual mode of action, exhibiting activity against aerobic bacteria through the direct inhibition of topoisomerase IV, in addition to the classic reductive pathway.[16]

Antiparasitic Activity

For decades, 5-nitroimidazoles have been the drugs of choice for several protozoal infections.[2][3]

  • Key Pathogens: Trichomonas vaginalis (trichomoniasis), Giardia lamblia (giardiasis), and Entamoeba histolytica (amoebiasis).[2][5][]

  • Mechanism Nuances: In addition to DNA damage, studies in E. histolytica and T. vaginalis show that activated metronidazole can form covalent adducts with proteins in the thioredoxin-mediated redox network, including thioredoxin reductase.[5][17] This disrupts the parasite's redox balance and ability to manage oxidative stress.[5]

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the development of new therapeutics, with bicyclic 4-nitroimidazoles being a major breakthrough.[4][14]

  • Key Pathogens: Mycobacterium tuberculosis (Mtb).

  • Hypoxia-Targeting: Mtb can enter a non-replicating, persistent state within the hypoxic cores of granulomas, a condition where many standard TB drugs are ineffective.[18][19] Nitroimidazoles are uniquely suited to target these dormant bacilli.

  • Prominent Drugs: Delamanid (OPC-67683) and Pretomanid (PA-824) are bicyclic nitroimidazoles that have been approved for treating MDR-TB.[1][4][18] Their activation in Mtb is mediated by a specific F420-dependent nitroreductase enzyme called Ddn.[4]

Anticancer Activity: Hypoxic Cell Radiosensitizers

Solid tumors often contain regions of severe hypoxia, which are highly resistant to cell death induced by ionizing radiation.[20] Nitroimidazoles can function as hypoxic cell radiosensitizers .

  • Mechanism: In the hypoxic tumor microenvironment, these compounds undergo reduction to reactive intermediates. When radiation is applied, these intermediates, along with the radiation-induced free radicals, inflict a greater degree of lethal DNA damage than radiation alone.[21][22]

  • Prominent Drugs: Misonidazole was one of the first extensively studied compounds in this class.[21][22] While clinical efficacy has been limited by neurotoxicity, it paved the way for less toxic derivatives like etanidazole and pimonidazole.[23][24]

Emerging Activities

Research continues to uncover new potential applications for this versatile scaffold.

  • Antifungal Activity: Certain novel 5-nitroimidazole derivatives, particularly those hybridized with triazole or thiosemicarbazide moieties, have demonstrated promising in vitro activity against various fungi, including dermatophytes of the genus Trichophyton.[25][26][27]

  • Antiviral Activity: While less explored, some studies have investigated nitroimidazoles for antiviral properties, though this remains a nascent field of research.

Structure-Activity Relationships (SAR)

The biological activity and pharmacokinetic properties of nitroimidazoles are profoundly influenced by their chemical structure. For drug development professionals, understanding these relationships is paramount for designing more potent and safer derivatives.

Caption: Key structure-activity relationships governing the biological effects of nitroimidazoles.

  • The Nitro Group is Essential: The presence of the nitro group is an absolute requirement for the characteristic biological activity of these compounds.[18][19] Its position on the imidazole ring is a primary determinant of the therapeutic application.

    • 5-Nitroimidazoles: This is the most common class, including metronidazole and tinidazole, primarily used for anaerobic bacterial and protozoal infections.[2][28]

    • 4-Nitroimidazoles: This class, particularly the bicyclic derivatives like Pretomanid (PA-824), is crucial for antitubercular activity.[4][18][19] The key determinants for aerobic activity against Mtb in this class include the bicyclic oxazine ring, a lipophilic side chain, and an oxygen at the 2-position of the imidazole ring.[18][19]

    • 2-Nitroimidazoles: This configuration is found in the antiparasitic drug benznidazole and in hypoxic cell radiosensitizers like misonidazole.[1][22]

  • Substituents at N-1: The group attached to the nitrogen at position 1 significantly impacts the drug's pharmacokinetics. For instance, modifying this side chain alters the half-life, solubility, and tissue distribution. The longer serum half-life of tinidazole (~12-13 hours) compared to metronidazole (~8 hours) is a direct result of modifications at this position.[8][29]

  • Substituents at C-2: A methyl group at the C-2 position is common in many antibacterial 5-nitroimidazoles. Its absence or replacement can modulate activity and, in some cases, reduce mutagenicity.[8][30]

Pharmacokinetics, Metabolism, and Clinical Considerations

A comprehensive understanding of how the body processes nitroimidazoles is vital for their safe and effective use.

Pharmacokinetic Profile

Most clinically used nitroimidazoles exhibit favorable pharmacokinetic properties.

ParameterMetronidazoleTinidazoleOrnidazole
Oral Bioavailability >90%[12][13]HighHigh
Plasma Protein Binding <20%[12][13][29]~12%[]<15%
Volume of Distribution 0.51-1.1 L/kg[12]WideWide
Tissue Penetration Excellent, including CNS[12][29]ExcellentExcellent
Elimination Half-life ~7-8 hours[8][29]~12-14 hours[][29]~14-15 hours[29]
Primary Metabolism Hepatic (Oxidation)[12][13]MinimalHepatic
Primary Excretion Renal[12][13]RenalRenal

Key Insights:

  • Absorption & Distribution: The class is characterized by excellent oral absorption and wide distribution into body tissues and fluids, including abscesses and the central nervous system, which is critical for treating infections in these locations.[12][13][29]

  • Metabolism: Metronidazole is extensively metabolized by the liver, and its primary hydroxy metabolite also possesses biological activity.[12][13] Dosage adjustments may be necessary for patients with severe liver disease.[12][13]

Toxicity and Adverse Effects

While generally considered safe, nitroimidazoles are associated with a distinct profile of adverse effects.[31][32]

  • Common Side Effects: The most frequent complaints are gastrointestinal, including nausea, anorexia, and a characteristic metallic taste.[29][33]

  • Neurotoxicity: The most significant dose-limiting toxicity is neurotoxicity, which can manifest as peripheral neuropathy (numbness or tingling), dizziness, ataxia, and, in rare high-dose cases, encephalopathy.[29][31][34] These effects are typically associated with prolonged, high-dose therapy and are often reversible upon discontinuation of the drug.[29][31]

  • Disulfiram-like Reaction: Patients must be counseled to avoid alcohol during and for at least 48-72 hours after therapy, as nitroimidazoles can inhibit acetaldehyde dehydrogenase, leading to a disulfiram-like reaction characterized by flushing, nausea, vomiting, and headache.[][29]

  • Mutagenicity Concerns: Nitroimidazoles have shown mutagenic activity in bacterial assays and carcinogenicity in some animal models at high doses.[10][31][34] However, extensive follow-up studies in humans have not demonstrated a clear excess cancer risk, and their clinical benefits are considered to outweigh the potential risks for approved indications.[31][32]

Mechanisms of Drug Resistance

Although the incidence of resistance has historically been low, it is a growing clinical challenge.[8][9] Understanding the mechanisms is crucial for stewardship and the development of next-generation agents.

  • Impaired Drug Activation: The most common mechanism is a decrease in the activity or expression of the microbial enzymes responsible for reducing the nitro group, such as PFOR or nitroreductases.[9][35] If the prodrug is not activated, it cannot exert its toxic effects.

  • Reductive Inactivation (nim genes): Some bacteria possess nim genes, which encode for alternative nitroreductases.[9] These enzymes perform a 2-electron reduction of the nitro group, converting the nitroimidazole directly to a non-toxic amino derivative, effectively detoxifying the drug before the cytotoxic radical can be formed.[6][9]

  • Altered Oxygen Scavenging/Redox State: In some organisms like T. vaginalis, resistance can be associated with altered expression of enzymes involved in antioxidant defenses, which may help the parasite cope with the oxidative stress induced by the drug.[35]

Key Experimental Protocols for In-Vitro Evaluation

The following protocols provide a framework for the initial assessment of novel nitroimidazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

This protocol outlines the standardized broth microdilution method for assessing antibacterial potency.

Principle: To determine the lowest concentration of a compound that visibly inhibits the growth of a target anaerobic bacterium.

Methodology:

  • Preparation: Work within an anaerobic chamber (e.g., 85% N2, 10% H2, 5% CO2). Use pre-reduced, anaerobically sterilized media, such as Brucella broth supplemented with hemin and vitamin K1.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test nitroimidazole derivative in a 96-well microtiter plate. A typical concentration range is 64 µg/mL to 0.06 µg/mL.

  • Controls:

    • Positive Control: A known active drug (e.g., metronidazole).

    • Negative Control: Wells containing only inoculated broth (no drug) to ensure bacterial viability.

    • Sterility Control: Wells containing only uninoculated broth to check for contamination.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates (e.g., with adhesive film) and incubate under anaerobic conditions at 37°C for 48 hours.

  • Endpoint Reading: The MIC is defined as the lowest drug concentration at which there is no visible turbidity (bacterial growth).

Protocol 2: Evaluation of Hypoxia-Selective Cytotoxicity

This protocol is essential for assessing compounds intended for antitubercular or anticancer applications.

Experimental_Workflow start Synthesized Nitroimidazole Derivative plate Plate Cells in 96-well Plates start->plate add_drug Add Serial Dilutions of Compound plate->add_drug split normoxia Incubate under Normoxia (21% O2) split->normoxia hypoxia Incubate under Hypoxia (≤1% O2) split->hypoxia incubate Incubate for 48-72h normoxia->incubate hypoxia->incubate add_drug->split assay Add Viability Reagent (e.g., Resazurin, MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate IC50 (Normoxia) Calculate IC50 (Hypoxia) Determine Hypoxic Cytotoxicity Ratio (IC50_N / IC50_H) read->analyze

Caption: Experimental workflow for assessing the hypoxia-selective cytotoxicity of a novel compound.

Principle: To compare the cytotoxic potency (IC50) of a compound against a cell line under normal oxygen (normoxic) and low-oxygen (hypoxic) conditions. A high Hypoxic Cytotoxicity Ratio (HCR = IC50 normoxia / IC50 hypoxia) indicates hypoxia-selective activity.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HT-29 human colon cancer cells) into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to both plates. Include vehicle-only controls.

  • Incubation Conditions:

    • Normoxic Plate: Place one plate in a standard cell culture incubator (37°C, 5% CO2, ~21% O2).

    • Hypoxic Plate: Place the second plate in a specialized hypoxia chamber or incubator (37°C, 5% CO2, ≤1% O2).

  • Exposure: Incubate both plates for a defined period, typically 48-72 hours.

  • Viability Assay: After incubation, assess cell viability using a standard method such as the Resazurin reduction assay or MTT assay.

  • Data Analysis:

    • Generate dose-response curves for both normoxic and hypoxic conditions.

    • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each condition.

    • Calculate the HCR. A ratio significantly >1 indicates selective killing of hypoxic cells.

Future Directions and Conclusion

The field of nitroimidazole research remains vibrant and full of potential. Key future directions include:

  • Overcoming Resistance: Designing novel derivatives that can either evade existing resistance mechanisms or act as "resistance breakers" when used in combination therapy. This includes developing compounds that are activated by a wider range of reductases or that have dual modes of action.[16][36]

  • Broadening the Spectrum: Systematically exploring the antifungal and antiviral potential of the nitroimidazole scaffold through targeted synthesis and screening campaigns.[25][26][37]

  • Improving the Therapeutic Index: Synthesizing next-generation radiosensitizers and hypoxia-activated prodrugs for oncology with reduced systemic toxicity, particularly neurotoxicity.[23][24]

  • Hybrid Molecules: Creating hybrid compounds that link a nitroimidazole moiety to another pharmacophore to achieve synergistic effects or target multiple pathways simultaneously.[14][38]

References

  • Anderson, R. F., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(21), 6847-6855.
  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology, 41(6), 685-693.
  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms I. Mechanism of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Lamp, K. C., et al. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373.
  • Nitroimidazole antibiotics. (2022, February 5). WikiLectures. Retrieved January 17, 2026, from [Link]

  • Varghese, J. F., & Augustine, D. (2014). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Current Pharmaceutical Design, 20(4), 589-601.
  • Roe, F. J. (1983). Safety of nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 40, 72-81.
  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831.
  • Dincel, D., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Journal of Fungi, 9(11), 1083.
  • Magdon, E., & Schrader, R. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, radiotherapia, 21(5), 629-635.
  • Al-Haroni, M., & Djamgoz, M. B. A. (2022). The Role of Nitroreductases in Resistance to Nitroimidazoles. International Journal of Molecular Sciences, 23(19), 11847.
  • Donkor, P., & Tachezy, J. (2018). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 145(2), 147-154.
  • Wang, F., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 179, 757-770.
  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317-1327.
  • Becker, A., et al. (2001). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research, 21(3B), 2145-2149.
  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology, 41(6), 685-693.
  • Fisyuk, A. S., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal, 55(5), 459-468.
  • Orlewska, C., et al. (2004). Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Acta poloniae pharmaceutica, 61(4), 307-312.
  • Upadhyaya, R. S., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 343-368.
  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1327.
  • Andersson, K. E. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 26, 60-67.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.
  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 82 Spec No 1, S59-S69.
  • Lamp, K. C., et al. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373.
  • Varghese, J. F., & Augustine, D. (2014). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Current Pharmaceutical Design, 20(4), 589-601.
  • What is the mechanism of Morinidazole? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Hall, E. J., & Hei, T. K. (1989). Oncogenic transforming potential of nitroimidazole radiosensitizers. International journal of radiation oncology, biology, physics, 16(5), 1231-1234.
  • Roe, F. J. (1983). Safety of nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 40, 72-81.
  • Shibata, T., et al. (1995). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. Japanese journal of cancer research, 86(4), 398-404.
  • Choi, J., et al. (2006). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of molecular biology, 362(2), 295-306.
  • Grein, F., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society, 144(43), 19829-19838.
  • Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826-831.
  • Nitroimidazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chadha, R., & Arora, P. (2004). Medicinal Significance of Nitroimidazoles. Journal of the Indian Chemical Society, 81(12), 1031-1036.
  • Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. (2021, October 22). RxList. Retrieved January 17, 2026, from [Link]

  • Antifungal activity of nitroimidazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Butler, K., et al. (1967). Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity. Journal of medicinal chemistry, 10(5), 891-897.
  • Embil, J. (2022, February 9). Nitroimidazoles and Neurotoxicity. CMAJ. Retrieved January 17, 2026, from [Link]

  • Lancini, G. C., et al. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 12(5), 775-778.
  • Andersson, K. E. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 60-67.
  • Butler, K., et al. (1967). Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry, 10(5), 891-897.
  • Schwartz, D. E. (1981). Pharmacokinetics of Nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 54-59.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.
  • Palmer, B. D., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 120, 353-362.
  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Letters in Drug Design & Discovery, 14(10), 1157-1165.

Sources

Foundational

initial screening of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

An In-Depth Technical Guide to the Initial Screening of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Authored by: A Senior Application Scientist Preamble: Charting a Course for a Novel Candidate The journey of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Screening of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Candidate

The journey of a novel chemical entity from laboratory curiosity to a potential therapeutic agent is a rigorous and multi-faceted process. This guide provides a comprehensive framework for the , a compound characterized by the CAS number 32902-21-9, a molecular formula of C₁₁H₉N₃O₃, and a molecular weight of 231.21. The presence of a nitroimidazole moiety is a compelling structural alert, suggesting potential biological activities, given that this class of compounds has shown promise as antiprotozoal and anti-Helicobacter pylori agents. This document outlines a strategic, tiered approach to elucidate the compound's preliminary pharmacological profile, commencing with broad-based in silico and in vitro evaluations and progressing to more defined secondary and safety assessments. The overarching objective is to efficiently and robustly ascertain the compound's therapeutic potential and identify any liabilities early in the drug discovery cascade.

Section 1: Foundational Physicochemical and In Silico Profiling

Prior to embarking on resource-intensive biological assays, a foundational understanding of the compound's physicochemical properties and a predictive assessment of its drug-like characteristics are paramount. This initial phase serves to de-risk the candidate and guide subsequent experimental design.

Physicochemical Characterization

A battery of standard physicochemical tests should be conducted to establish a baseline for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. These parameters are critical for formulation development and for interpreting biological data.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents.To determine the compound's dissolution characteristics, which is crucial for in vitro assay design and predicting oral absorption.
LogP/LogD Shake-flask method or reverse-phase HPLC.To assess the lipophilicity of the compound, a key determinant of its permeability, distribution, and potential for non-specific binding.
pKa Potentiometric titration or UV-Vis spectroscopy.To identify the ionization state of the compound at physiological pH, which influences its solubility, permeability, and target engagement.
Chemical Stability Incubation in various buffers and simulated gastric and intestinal fluids followed by HPLC analysis.To evaluate the compound's stability under conditions relevant to storage, formulation, and in vivo administration.
In Silico ADMET Prediction

Computational modeling provides a rapid and cost-effective means to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions help in prioritizing compounds and identifying potential liabilities that may require further experimental investigation.

ADMET_Prediction cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Caco-2 Permeability Caco-2 Permeability P-gp Substrate P-gp Substrate Plasma Protein Binding Plasma Protein Binding Blood-Brain Barrier Penetration Blood-Brain Barrier Penetration CYP450 Inhibition CYP450 Inhibition Metabolic Stability Metabolic Stability Renal Clearance Renal Clearance hERG Inhibition hERG Inhibition AMES Mutagenicity AMES Mutagenicity Hepatotoxicity Hepatotoxicity Molecule Molecule Molecule->Caco-2 Permeability Molecule->Plasma Protein Binding Molecule->CYP450 Inhibition Molecule->Renal Clearance Molecule->hERG Inhibition Screening_Cascade Compound_Library (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Primary_Screening Primary Screening (HTS) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Active Inactive Inactive Hit_Confirmation->Inactive Secondary_Assays Secondary & Safety Assays Dose_Response->Secondary_Assays Lead_Candidate Lead Candidate Secondary_Assays->Lead_Candidate

Caption: Tiered In Vitro Screening Cascade.

Section 3: Secondary and Early Safety Profiling

Once a compound has demonstrated confirmed activity and potency, it is crucial to investigate its selectivity and potential for off-target effects and toxicity.

Secondary Assays for Mechanism of Action (MoA)

Should the compound exhibit promising anticancer activity, further assays can elucidate its potential mechanism of action.

Assay TypePurpose
Apoptosis Assays To determine if the compound induces programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
Cell Cycle Analysis To investigate if the compound causes cell cycle arrest at specific phases (e.g., flow cytometry with propidium iodide staining).
Kinase Profiling To screen for inhibitory activity against a panel of kinases, which are common targets in oncology.
Early In Vitro Safety Assessment

Early identification of potential safety liabilities is critical to avoid late-stage failures in drug development.

3.2.1 Cytotoxicity in Non-Cancerous Cells

To assess the selectivity of an anticancer hit, its cytotoxicity should be evaluated in normal, non-cancerous cell lines (e.g., human fibroblasts). A favorable therapeutic index (the ratio of cytotoxicity in normal cells to potency in cancer cells) is a key selection criterion.

3.2.2 hERG Liability

Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. An early assessment of hERG liability is a standard component of safety profiling.

Protocol: Automated Patch Clamp Assay

  • Utilize an automated patch-clamp system with cells stably expressing the hERG channel.

  • Apply a range of concentrations of the test compound.

  • Measure the effect on the hERG current to determine the IC₅₀.

3.2.3 Genotoxicity

The potential for a compound to induce genetic mutations is a significant safety concern.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Use several strains of Salmonella typhimurium with mutations in the histidine operon.

  • Expose the bacteria to the test compound in the presence and absence of a metabolic activation system (S9 fraction).

  • Plate the treated bacteria on a histidine-deficient medium.

  • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Section 4: Data Integration and Candidate Selection

The culmination of this initial screening process is the integration of all generated data to form a comprehensive profile of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. This holistic view will enable an informed decision on whether to advance the compound for further preclinical development.

ParameterDesired Outcome
Potency IC₅₀/EC₅₀ in the nanomolar to low micromolar range.
Selectivity Significant activity against the intended target or cell type with minimal off-target effects.
ADME Properties Favorable predicted or measured ADMET properties (e.g., good permeability, metabolic stability, low toxicity).
Safety Profile No significant liabilities in early safety assays (e.g., high hERG IC₅₀, negative Ames test).

This structured and comprehensive initial screening approach provides a robust foundation for the evaluation of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. By systematically assessing its physicochemical properties, biological activity, and early safety profile, researchers can make data-driven decisions to guide the future development of this novel chemical entity.

References

  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

  • Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiproto
Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[1][2] While this compound is commercially available...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[1][2] While this compound is commercially available for research purposes, comprehensive, publicly accessible spectroscopic data remains scarce.[3][] This document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the foundational principles, detailed experimental protocols, and predicted spectral data for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is emphasized, providing a self-validating system for the structural confirmation and purity assessment of this heterocyclic ketone.

Introduction and Molecular Structure Analysis

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a small molecule featuring a central ketone linker between a 1-methyl-1H-imidazole ring and a 3-nitrophenyl ring. Its molecular formula is C₁₁H₉N₃O₃ with a molecular weight of approximately 231.21 g/mol .[1][2][5] A thorough spectroscopic characterization is paramount for verifying its identity, assessing purity, and ensuring reproducibility in research applications, particularly in medicinal chemistry and materials science where precise structure-activity relationships are critical.

The molecule's structure presents several key features that will dictate its spectroscopic signature:

  • 1-Methyl-1H-imidazole Ring: An electron-rich five-membered aromatic heterocycle with distinct protons and carbons. The N-methyl group provides a unique singlet in ¹H NMR.

  • 3-Nitrophenyl Ring: A substituted benzene ring where the strongly electron-withdrawing nitro group significantly influences the electronic environment, deshielding adjacent aromatic protons and carbons.[6]

  • Ketone Linker (C=O): This carbonyl group is a strong chromophore in IR and UV-Vis spectroscopy and serves as a key connecting point that influences the chemical shifts of adjacent atoms. Its carbon atom will have a characteristic downfield signal in ¹³C NMR.

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used.

Caption: Molecular structure and numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous structural confirmation.[7]

¹H NMR Spectroscopy

Causality & Experimental Choices: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its high polarity, which should readily dissolve the title compound. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for referencing the chemical shifts. A high-field instrument (e.g., 500 MHz) is advised to achieve optimal resolution of the aromatic multiplets.[8]

Predicted ¹H NMR Data: The spectrum is predicted to show distinct signals for the imidazole, N-methyl, and nitrophenyl protons. The electron-withdrawing nature of the nitro group and the imidazole ring's nitrogen atoms will cause significant deshielding (downfield shifts) of nearby protons.

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Integration Predicted Coupling Constant (J, Hz)
~ 8.80H-2Singlet (Broad)1HN/A
~ 8.50H-4Triplet1H~ 8.0
~ 8.45H-6Doublet1H~ 7.8
~ 7.90H-5Triplet1H~ 8.0
~ 7.55H-5'Doublet1H~ 1.5
~ 7.20H-4'Doublet1H~ 1.5
~ 4.10N-CH₃Singlet3HN/A

Interpretation:

  • Nitrophenyl Protons (H-2, H-4, H-5, H-6): These protons will be the most downfield due to the strong deshielding from the nitro group and the adjacent carbonyl. H-2, situated between two electron-withdrawing groups (nitro and ketone), is expected to be the most deshielded.

  • Imidazole Protons (H-4', H-5'): These protons will appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts are influenced by the adjacent nitrogen atoms and the ketone substituent.

  • N-Methyl Protons (N-CH₃): This group will appear as a sharp singlet, significantly upfield from the aromatic protons, in a region characteristic of methyl groups attached to nitrogen in a heteroaromatic system.

¹³C NMR Spectroscopy

Causality & Experimental Choices: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. A proton-decoupled experiment is standard, yielding singlets for each carbon. The chemical shifts are highly sensitive to the local electronic environment. The ketone carbonyl carbon is expected at the far downfield end of the spectrum (>180 ppm), while the N-methyl carbon will be the most upfield.[9][10]

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm) Assignment
~ 185.0C=O (Ketone)
~ 148.5C-3
~ 146.0C-2'
~ 138.0C-1
~ 136.0C-6
~ 131.0C-5
~ 130.0C-5'
~ 128.0C-4'
~ 127.5C-2
~ 124.0C-4
~ 36.0N-CH₃

Interpretation:

  • Carbonyl Carbon (C=O): The ketone carbon will be the most deshielded signal due to the double bond to the highly electronegative oxygen atom.

  • Aromatic Carbons: The carbons of the nitrophenyl ring will have shifts influenced by the nitro group's inductive and resonance effects. The carbon directly attached to the nitro group (C-3) will be significantly deshielded. The imidazole carbons (C-2', C-4', C-5') will also appear in the aromatic region.

  • N-Methyl Carbon (N-CH₃): This aliphatic carbon will be the most shielded, appearing at the high-field end of the spectrum.

NMR Experimental Protocol
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans.

  • Data Processing: Apply a Fourier transform with exponential line broadening to the acquired FIDs. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Causality & Experimental Choices: Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically keeps the molecular ion intact and provides high mass accuracy.

Predicted Mass Spectrum Data:

  • Molecular Ion (M+H)⁺: The most crucial peak will be the protonated molecule. Expected m/z = 232.0666 (Calculated for C₁₁H₁₀N₃O₃⁺). The high-resolution measurement allows for the confirmation of the elemental composition.

  • Key Fragmentation Ions: The molecule is expected to fragment at the bonds adjacent to the carbonyl group, which are the weakest points.

G M [C11H9N3O3 + H]+ m/z = 232.07 F1 [C5H7N2O]+ 1-Methyl-2-acylium-imidazole m/z = 111.06 M->F1 Loss of C6H4NO2• F2 [C6H4NO3]+ 3-Nitrobenzoyl cation m/z = 150.02 M->F2 Loss of C5H6N2 F3 [C4H6N2]+• 1-Methylimidazole radical cation m/z = 82.05 F2->F3 Loss of CO + NO2•

Caption: Predicted ESI-MS fragmentation pathway.

MS Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation for ESI in positive ion mode.

  • Instrument Setup: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its exact measured mass to the calculated mass. Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm the predicted fragmentation pattern.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy

Causality & Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). An Attenuated Total Reflectance (ATR) FT-IR spectrometer is a modern, convenient choice that requires minimal sample preparation.[8]

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3150 - 3100C-H StretchAromatic (Imidazole & Phenyl)
3000 - 2850C-H StretchAliphatic (N-CH₃)
~ 1670C=O StretchAryl Ketone
1610 - 1580C=C StretchAromatic Rings
1530 & 1350N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)
~ 1290C-N StretchImidazole Ring

Interpretation:

  • The most prominent and diagnostic peak will be the strong absorption from the ketone C=O stretch around 1670 cm⁻¹. Its position indicates conjugation with the aromatic systems.

  • The two strong bands for the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹ are characteristic and serve as a key confirmation of its presence.[6]

  • The C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Experimental Choices: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive conjugation across the phenyl, ketone, and imidazole moieties creates a large π-system, which is expected to absorb light in the UV region. A standard dual-beam spectrophotometer with methanol or ethanol as the solvent is appropriate.

Predicted UV-Vis Data:

  • λ_max: Strong absorption bands are expected between 250-350 nm. These arise from π → π* transitions within the conjugated aromatic system. The nitro group, being a strong chromophore, will contribute significantly to these absorptions.[11] A weaker n → π* transition from the carbonyl group may be observed at longer wavelengths (~330 nm).[6]

Integrated Characterization Workflow

A logical workflow ensures that the identity and purity of the compound are rigorously established.

G cluster_start Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Obtain Compound (CAS 32902-21-9) ms HRMS (ESI-TOF) - Confirm Mol. Formula start->ms nmr 1H & 13C NMR - Elucidate C-H Framework start->nmr ir FT-IR (ATR) - Identify Functional Groups start->ir uv UV-Vis - Analyze Conjugated System start->uv end Structural Confirmation & Purity Assessment ms->end nmr->end ir->end uv->end

Caption: Recommended workflow for spectroscopic characterization.

Conclusion

The unambiguous characterization of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone requires a multi-faceted spectroscopic approach. This guide provides the theoretical predictions and practical protocols necessary for researchers to acquire and interpret the requisite data. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy and correlating the results, scientists can confidently verify the structure and purity of this compound, ensuring the integrity and reliability of their subsequent research endeavors.

References

  • ResearchGate. (2020). Spectroscopic and computational studies of synthesized 2,4-dinitrophenyl hydrazones of selected ketones and their derivatives.

  • MDPI. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.

  • Santa Cruz Biotechnology, Inc. (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

  • ResearchGate. (2015). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.

  • ChemicalBook. (1-METHYL-1H-IMIDAZOL-2-YL)-(3-NITRO-PHENYL)-METHANONE.

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

  • ChemScene. (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.

  • BenchChem. Spectral Data for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone: A Technical Overview.

  • ACS Publications. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

  • Royal Society of Chemistry. (2018). Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information.

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

  • ResearchGate. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones.

  • ResearchGate. (2018). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent.

  • National Institutes of Health. (2022). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide.

  • A2B Chem. (1-Methyl-1h-imidazol-2-yl)-(3-nitro-phenyl)-methanone, 95% Purity, C11H9N3O3, 1 gram.

  • BOC Sciences. CAS 32902-21-9 (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

  • Wikipedia. Aldehyde.

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Foundational

An Investigator's Guide to Elucidating the Mechanism of Action of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Abstract This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. While specific b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. While specific biological data for this molecule is not yet publicly available, its structural motifs—a substituted imidazole and a nitrophenyl group—suggest a rich potential for biological activity. This document outlines a logical, multi-tiered experimental strategy designed to identify its molecular targets, delineate affected signaling pathways, and characterize its cellular and physiological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar imidazole-based compounds.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole nucleus allow for potent and selective interactions with various biological targets such as enzymes and receptors.[2][4] The presence of a nitro group often imparts unique biological properties, including utility in antimicrobial agents and as hypoxia-activated prodrugs in oncology.[6][7]

The compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, with CAS Number 32902-21-9 and molecular formula C₁₁H₉N₃O₃, presents an intriguing subject for mechanistic investigation.[8][][10] This guide provides a robust, hypothesis-driven framework for elucidating its mechanism of action, from initial broad-spectrum screening to detailed molecular interaction studies.

Phase I: Broad-Spectrum Phenotypic Screening and Target Class Identification

The initial phase of investigation aims to cast a wide net to identify the general biological effects of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and narrow down the potential target classes.

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) offers a powerful, unbiased approach to identify cellular phenotypes induced by a test compound. By simultaneously analyzing multiple cellular parameters, HCI can provide initial clues about the compound's mechanism of action.

Experimental Protocol: High-Content Imaging Assay

  • Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, U-2 OS) in 96-well, optically clear bottom plates at a predetermined density to achieve 60-70% confluency at the time of analysis.

  • Compound Treatment: Treat the cells with a concentration range of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include appropriate vehicle controls (e.g., DMSO).

  • Staining: Following treatment, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, phalloidin for F-actin, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal structure.

  • Data Interpretation: Analyze the multiparametric data to identify statistically significant phenotypic changes induced by the compound.

Causality Behind Experimental Choices: The use of a diverse cell line panel helps to identify both broadly applicable and cell-type-specific effects. The time-course and dose-response design is crucial for understanding the dynamics and potency of the compound's activity.

Kinase and GPCR Profiling

Given that a significant portion of approved drugs target kinases and G-protein coupled receptors (GPCRs), broad-based screening against panels of these target classes is a logical next step.

Experimental Workflow: Kinase and GPCR Profiling

Caption: Initial target class screening workflow.

Phase II: Target Validation and Pathway Delineation

Once putative targets or affected pathways are identified in Phase I, the next stage involves validating these findings and elucidating the downstream molecular consequences.

Direct Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Grow cells to high confluency, harvest, and treat the cell suspension with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone or vehicle control.

  • Heat Shock: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing unbound, stabilized protein) from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the soluble protein fractions by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Trustworthiness of the Protocol: CETSA is a label-free method that provides strong evidence of target engagement in a physiological setting, thereby validating the relevance of in vitro findings.

Mapping the Downstream Signaling Cascade

Upon validation of a molecular target, it is critical to map the downstream signaling pathways affected by the compound's activity.

Signaling Pathway Analysis Workflow

G compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone target Validated Target (e.g., Kinase X) compound->target Binds & Modulates phospho_proteomics Phospho-proteomics (LC-MS/MS) target->phospho_proteomics Alters Phosphorylation pathway_analysis Pathway Enrichment Analysis (e.g., GSEA) phospho_proteomics->pathway_analysis Identifies Dysregulated Pathways western_blot Western Blot Validation phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) western_blot->phenotype Confirms Signaling Events pathway_analysis->western_blot Hypothesizes Key Nodes

Caption: Workflow for downstream signaling pathway analysis.

Quantitative Data Summary

AssayKey Parameters MeasuredExample Data Output
High-Content ImagingNuclear Area, Cell Roundness, Mitochondrial MassFold change relative to vehicle control
Kinase Profiling% Inhibition at a fixed concentrationHeatmap of inhibition across a kinase panel
CETSAProtein melting temperature (Tm)ΔTm in the presence of the compound
Phospho-proteomicsAbundance of phosphorylated peptidesList of differentially phosphorylated proteins

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous approach to unraveling the mechanism of action of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of the compound's biological effects. The insights gained from this proposed research plan will be instrumental in guiding its further development as a potential therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling in relevant disease models.

References

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Exploratory

Unlocking the Therapeutic Potential of Methyl-Nitro-Phenyl-Methanone Compounds: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, promising subclass: methyl-nitro-phenyl-methanone derivatives. These compounds, characterized by a diaryl ketone core with methyl and nitro group substitutions, have emerged as potent modulators of key cellular pathways implicated in cancer, inflammation, and neurodegenerative diseases. We will provide an in-depth exploration of their primary therapeutic targets, the mechanistic rationale for their activity, and a practical framework of experimental workflows and protocols for their investigation. This document is intended to serve as a comprehensive resource for researchers aiming to accelerate the translation of these promising chemical entities from benchtop discovery to preclinical development.

The Benzophenone Scaffold: A Foundation for Diverse Bioactivity

Benzophenones are a class of aromatic ketones that have garnered significant interest from researchers due to their prevalence in pharmacologically active natural products and their versatility as synthetic building blocks.[1][3] Naturally occurring benzophenones, often isolated from fungi and higher plants, exhibit a range of biological effects, including antifungal, antiviral, and antioxidant properties.[1] Synthetic derivatization of the core phenyl-carbonyl-phenyl structure has unlocked a wealth of novel compounds with therapeutic potential, demonstrating activities such as:

  • Anticancer/Antiproliferative [4][5]

  • Anti-inflammatory [6][7]

  • Enzyme Inhibition [8][9]

  • Neuroprotective [10]

The addition of methyl (-CH₃) and nitro (-NO₂) groups to the benzophenone core, creating methyl-nitro-phenyl-methanone compounds, introduces unique electronic and steric properties that can significantly influence target binding affinity and specificity.[11] This guide will dissect the key molecular targets that are potently modulated by this specific chemical class.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of methyl-nitro-phenyl-methanone compounds stems from their ability to interact with and modulate the function of critical proteins involved in disease pathogenesis. The following sections detail the most promising targets identified to date.

Target Family: Kinases in Cancer Signaling

Kinase signaling cascades are fundamental to cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that, when constitutively activated, drives the growth of many human cancers. Benzophenone derivatives have been identified as potent inhibitors of this pathway.[4] Mechanistic studies suggest that these compounds can bind to an allosteric pocket in MEK, preventing its activation and subsequent phosphorylation of ERK.[4] This blockade halts the downstream signaling that promotes uncontrolled cell proliferation.

MEK_ERK_Pathway Figure 1: Inhibition of the MEK/ERK Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Methyl-Nitro-Phenyl- Methanone Compound Inhibitor->MEK Target_Validation_Workflow Figure 2: General Workflow for Target Identification & Validation A Phenotypic Screening (e.g., Anti-proliferation Assay) B Hit Compound Identified (Methyl-Nitro-Phenyl-Methanone) A->B C Target Identification (Affinity Pull-down, Omics) B->C D Putative Target(s) (e.g., Kinase, Enzyme) C->D E Target Validation (Genetic) (siRNA, CRISPR Knockdown) D->E F Target Validation (Biochemical) (Enzyme Inhibition, Binding Assays) D->F G Validated Target E->G F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Figure 2: General Workflow for Target Identification & Validation
Target Identification Methodologies

Once a "hit" compound is identified from a phenotypic screen (e.g., an assay showing it kills cancer cells), the next critical step is to determine its molecular target(s). [12]

  • Affinity-Based Pull-Down: This is a powerful biochemical method. [12]A linker is used to covalently attach the methyl-nitro-phenyl-methanone compound to a solid support, such as agarose beads, creating an "affinity matrix". [12]This matrix is then incubated with a cell lysate. The target protein(s) will specifically bind to the immobilized compound, while other proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry. [12]

Target Validation Strategies

Identifying a binding partner is not sufficient; validation is required to prove that interaction with the target is responsible for the compound's biological effect. [13][14]

  • Genetic Validation: This approach modulates the expression of the target gene within cells. [14]For example, using siRNA or CRISPR to knock down the expression of the putative target protein should render the cells less sensitive to the compound if it is a true target. A positive effect on disease-relevant parameters following genetic knockdown provides a strong indication that pharmacologic inhibition will be effective. [14]* Biochemical Validation: This involves demonstrating a direct functional consequence of the compound binding to the purified target protein. [15]This can be achieved through enzyme inhibition assays, which measure the reduction in a target enzyme's catalytic activity, or biophysical binding assays (e.g., Surface Plasmon Resonance) that quantify the binding affinity.

Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for assessing the activity of methyl-nitro-phenyl-methanone compounds.

Protocol: Cell Viability/Antiproliferative Assay

This protocol is designed to determine the IC₅₀ value of a test compound against a cancer cell line using a high-throughput compatible luminescent assay that measures ATP, an indicator of metabolically active cells. [16][17] Principle: Viable cells produce ATP. This assay uses a reagent containing luciferase and its substrate, luciferin. In the presence of ATP from lysed cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a light signal that is directly proportional to the number of viable cells. [16] Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency under standard conditions (37°C, 5% CO₂).

    • Trypsinize, count, and resuspend cells in fresh culture medium to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled microplate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the methyl-nitro-phenyl-methanone compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM). A vehicle control (DMSO only) must be included.

    • Add 1 µL of each compound dilution (or vehicle) to the appropriate wells in triplicate.

    • Incubate the plate for 72 hours.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental wells.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

Protocol: In Vitro COX Enzyme Inhibition Assay

This protocol describes a colorimetric method to assess the ability of a test compound to inhibit purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm. Inhibitors will reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the purified enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the methyl-nitro-phenyl-methanone compound at various concentrations (or vehicle control). A known COX inhibitor (e.g., celecoxib for COX-2) should be used as a positive control.

    • Incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.

Conclusion and Future Directions

Methyl-nitro-phenyl-methanone compounds represent a versatile and potent class of molecules with significant therapeutic promise. Their demonstrated ability to modulate key targets in oncology and inflammation, such as the MEK/ERK pathway and COX enzymes, validates them as high-quality starting points for drug discovery programs. [4][6]Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution patterns on the phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: For compounds identified in phenotypic screens, employing unbiased techniques like thermal proteome profiling or chemical proteomics to uncover novel targets.

  • In Vivo Efficacy Models: Progressing the most promising compounds into animal models of cancer or inflammatory disease to validate their therapeutic effects in a physiological context. [14] By leveraging the foundational knowledge and experimental frameworks presented in this guide, the scientific community can effectively advance the development of methyl-nitro-phenyl-methanone derivatives into next-generation therapeutics.

References

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  • Small molecule Translation:
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Foundational

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Imidazole Compounds

Abstract The imidazole scaffold is a cornerstone of medicinal chemistry, integral to numerous natural molecules and synthetic drugs.[1] This five-membered aromatic heterocycle, with its unique electronic and hydrogen-bon...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone of medicinal chemistry, integral to numerous natural molecules and synthetic drugs.[1] This five-membered aromatic heterocycle, with its unique electronic and hydrogen-bonding capabilities, serves as a privileged structure for interacting with a wide array of biological targets.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and advanced methodologies driving the discovery and synthesis of novel imidazole-based therapeutic agents. We will delve into the causality behind synthetic choices, from classic multicomponent reactions to modern catalytic strategies, and outline a logical workflow for progressing from a hit compound to a viable drug candidate. This document is structured to serve not as a rigid template, but as a dynamic guide, fostering a deeper understanding of the strategic decisions that underpin successful imidazole drug discovery.

The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.[1] Its prevalence in nature—as seen in the amino acid histidine, histamine, and nucleic acids—highlights its fundamental role in biological processes.[1][4] This natural precedent has inspired chemists to utilize the imidazole core in designing drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][5][6]

The success of the imidazole scaffold can be attributed to several key physicochemical properties:

  • Amphoteric Nature: The ring system can act as both a weak acid and a weak base, allowing it to participate in various biological interactions.[1]

  • Aromaticity and Stability: The aromatic nature of the ring confers high stability.

  • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[3]

  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, a property crucial for the mechanism of many metalloenzymes.

These features make the imidazole ring an exceptional building block for creating molecules that can effectively modulate biological pathways.[2] Marketed drugs such as the antifungal agent clotrimazole, the anti-cancer drug methotrexate, and the proton-pump inhibitor omeprazole underscore the therapeutic versatility of this scaffold.[3]

Strategic Synthesis of the Imidazole Ring

The synthesis of the imidazole core is a mature field, yet it continues to evolve with the advent of new catalytic methods and a growing emphasis on efficiency and sustainability. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and atom economy.

Classical Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. These methods are prized for their efficiency and for rapidly building molecular complexity.

  • Radziszewski Synthesis (and Debus Modification): First reported in 1882, this is one of the oldest and most fundamental methods. It involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia.[7] The Debus synthesis, discovered even earlier in 1858, uses glyoxal, formaldehyde, and ammonia.[8][9] While foundational, these methods can sometimes suffer from low yields and limited scope.[7]

  • Modern Variants: Contemporary approaches often use a primary amine in place of ammonia to install a substituent at the N-1 position and employ catalysts to improve yields and reaction times. Catalysts such as CuI,[10] urea/ZnCl₂,[11] and various ionic liquids have been shown to be effective.[11] Microwave-assisted synthesis has also become popular for accelerating these reactions and improving efficiency.[7][12]

Modern Catalytic and Cyclization Strategies

Recent advances have focused on developing more regiocontrolled and functional-group-tolerant methods. These strategies often involve forming specific bonds around the imidazole core in a more controlled manner.[4][13]

  • van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[14] The reaction of TosMIC with an aldimine (formed in situ from an aldehyde and a primary amine) provides a direct route to 1,4,5-trisubstituted imidazoles. This reaction is known for its reliability and has been used in the synthesis of numerous biologically active molecules, including p38 MAP kinase inhibitors.[14]

  • Metal-Catalyzed Cycloadditions and Diaminations: Copper and ruthenium catalysts have enabled novel disconnections for imidazole synthesis. For instance, copper-catalyzed diamination of terminal alkynes with amidines offers a regioselective pathway to 1,2,4-trisubstituted imidazoles.[11] Other methods involve the [3+2] cycloaddition of azirines or the reaction of triazoles with nitriles.[4][15]

  • C-H Functionalization: An emerging frontier is the direct functionalization of C-H bonds on a pre-formed imidazole ring or its precursors. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

The choice of synthetic strategy is a balance of efficiency, cost, and the specific structural requirements of the target molecule. A workflow for selecting a synthetic approach is outlined below.

Synthesis_Workflow start Define Target Imidazole (Substitution Pattern) is_trisub Trisubstituted or Tetrasubstituted? start->is_trisub is_disub Disubstituted? is_trisub->is_disub No mcr Consider Multicomponent Rxn (e.g., Radziszewski) is_trisub->mcr Yes van_leusen Consider van Leusen Synthesis (TosMIC-based) is_disub->van_leusen Yes (1,4,5-) other_methods Explore other methods: - Cyclization of amido-nitriles - Ketone oxidation/condensation is_disub->other_methods Yes (other patterns) catalytic Consider Modern Catalytic Methods (e.g., Cu-catalyzed diamination) is_disub->catalytic No (e.g., 1,2,4-)

Caption: Decision workflow for selecting an imidazole synthesis strategy.

Discovery of Novel Bioactive Imidazoles

Identifying a novel imidazole compound with promising biological activity is the first step in a long and complex drug discovery journey. The process typically begins with screening large libraries of compounds against a specific biological target.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of thousands to millions of compounds. A typical HTS workflow for identifying, for example, a novel imidazole-based kinase inhibitor would involve:

  • Assay Development: A robust and sensitive biochemical or cell-based assay is designed to measure the activity of the target kinase.

  • Library Screening: A diverse library of compounds, including many imidazole derivatives, is screened at a single concentration.

  • Hit Identification: Compounds that show significant inhibition of the kinase are identified as "hits."

  • Hit Confirmation & Dose-Response: Hits are re-tested to confirm their activity, and a dose-response curve is generated to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).

Structure-Activity Relationship (SAR) Studies

Once a confirmed hit is identified, the goal is to systematically modify its structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is known as establishing the Structure-Activity Relationship (SAR).

For an initial imidazole hit, key positions for modification include:

  • N-1 position: Modifying this position can impact solubility and interactions with the solvent-exposed region of a binding pocket.

  • C-2, C-4, C-5 positions: Substituents on the carbon atoms of the ring are critical for establishing specific interactions with the target protein. Small changes here can dramatically affect potency and selectivity.

The general workflow for hit-to-lead development is illustrated below.

Hit_To_Lead ht_screening High-Throughput Screening hit_id Hit Identification (e.g., Imidazole 'X') ht_screening->hit_id hit_confirm Hit Confirmation & IC50 Determination hit_id->hit_confirm sar_plan SAR Plan Development (Analog Synthesis) hit_confirm->sar_plan synthesis Synthesize Analogs (Vary R1, R2, R3) sar_plan->synthesis testing In Vitro Testing (Potency, Selectivity) synthesis->testing adme Early ADME Profiling (Solubility, Stability) testing->adme adme->sar_plan Iterate & Refine lead_candidate Lead Candidate Selection adme->lead_candidate

Caption: The iterative cycle of hit-to-lead optimization in drug discovery.

Experimental Protocols & Data

To ensure scientific integrity, all protocols must be robust and self-validating. This section provides a representative protocol for a modern, catalyzed synthesis of a trisubstituted imidazole and the necessary characterization steps.

Protocol: Copper-Catalyzed Synthesis of a 2,4,5-Trisubsituted Imidazole

This protocol is adapted from methodologies that utilize a copper catalyst to facilitate the condensation of an α-hydroxyketone (benzoin), an aldehyde, and ammonium acetate.[10]

Objective: To synthesize 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dimethyl Sulfoxide (DMSO) (7 mL)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (10 mol%).

  • Add DMSO (7 mL) to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 60-90 minutes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain the final product as a crystalline solid.

Self-Validation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The spectra should be consistent with the expected 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups and the disappearance of starting material functional groups.[16]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Table 1: Representative Reaction Optimization Data

The following table summarizes typical optimization data for the copper-catalyzed reaction, demonstrating the importance of catalyst and solvent choice.[10]

EntryCatalyst (mol%)SolventTemp (°C)Time (min)Yield (%)
1CuCl (20)DMSO14090~70
2CuBr (20)DMSO14090~72
3CuI (20) DMSO 140 90 ~75
4CuI (10)DMF14090~65
5CuI (10) DMSO 140 70 ~85
6CuI (10)EthanolReflux70~76

Data adapted from reference[10] for illustrative purposes.

Future Perspectives

The field of imidazole synthesis and drug discovery is continuously advancing. Future efforts will likely focus on:

  • Green Chemistry: Developing more environmentally benign synthetic methods using water as a solvent, reducing hazardous waste, and utilizing reusable catalysts.[12]

  • Photoredox and Electro-catalysis: Employing light or electricity to drive novel chemical transformations for imidazole synthesis under mild conditions.[11]

  • Artificial Intelligence and Machine Learning: Using computational tools to predict the biological activity of novel imidazole structures, accelerating the design-make-test-analyze cycle.

  • Targeted Drug Delivery: Incorporating imidazole scaffolds into more complex systems like antibody-drug conjugates (ADCs) or nanoparticles to improve drug targeting and reduce side effects.

The imidazole scaffold, first synthesized over 160 years ago, remains a vibrant and essential component of modern medicinal chemistry.[9] Its remarkable versatility ensures that it will continue to be a source of novel therapeutic agents for years to come.

References

  • Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. B P J, 2696. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Journal Name, Volume(Issue), Pages].
  • O'Brien, A. G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. Available from: [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Journal Name, Volume(Issue), Pages]. Available from: [Link]

  • O'Brien, A. G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 3950-3964. Available from: [Link]

  • Protasova, I. (2025).
  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Journal Name, Volume(Issue), Pages]. Available from: [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed. Available from: [Link]

  • Peçe, S., et al. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. [Journal Name, Volume(Issue), Pages].
  • Hieu, T. T., et al. (2023). Recent Achievement in the Synthesis of Imidazoles. Current Organic Chemistry, 16, 1398-1446.
  • Sharma, Dr. A., et al. (Year). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Source].
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  • Tolomeu, H. V., & Fraga, C. A. M. (Year). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
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  • Sharma, S., et al. (Year). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Source].
  • Kumar, A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Available from: [Link]

  • (Year). Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar.
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Exploratory

Characterization of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone: A Technical and Methodological Guide

Abstract (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone (CAS No. 32902-21-9) is a heterocyclic ketone embodying key pharmacophores—the 1-methylimidazole and 3-nitrophenyl moieties—suggesting a rich potential for i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone (CAS No. 32902-21-9) is a heterocyclic ketone embodying key pharmacophores—the 1-methylimidazole and 3-nitrophenyl moieties—suggesting a rich potential for investigation in medicinal chemistry and materials science.[][2][3] Despite its commercial availability for research purposes, a comprehensive public-domain characterization is notably absent.[4][5] This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates fundamental molecular information and, in the absence of published experimental data, provides a robust, predictive framework for its synthesis, purification, and detailed characterization. By leveraging data from structurally analogous compounds and established principles of chemical reactivity, this document outlines the core methodologies required to fully elucidate the physicochemical and structural properties of this promising molecule.

Introduction and Rationale

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous therapeutic agents and natural products, prized for its hydrogen bonding capabilities and metabolic stability.[3] Similarly, nitroaromatic compounds are well-established as bioreductive prodrugs and key intermediates in organic synthesis.[2][6] The title compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone, merges these two critical functionalities. The electron-withdrawing nature of the 3-nitrophenyl group, coupled with the unique electronic environment of the 2-acyl-1-methylimidazole system, suggests potential applications ranging from targeted enzyme inhibition to novel materials development.[7][8]

This guide addresses the existing information gap by providing a structured, scientifically-grounded pathway for its comprehensive analysis. The protocols and predictive data herein are designed to be a self-validating system, enabling researchers to systematically approach the synthesis and characterization of this molecule with a high degree of confidence.

Molecular and Physicochemical Profile

A foundational understanding begins with the basic molecular properties, which are critical for experimental design, from reaction stoichiometry to analytical method development.

Core Molecular Data

The fundamental identifiers and calculated properties for (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone are summarized below.

PropertyValueSource
CAS Number 32902-21-9[4]
Molecular Formula C₁₁H₉N₃O₃[4]
Molecular Weight 231.21 g/mol [][4]
IUPAC Name (1-methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanone[]
SMILES CN1C=CN=C1C(=O)C2=CC(=CC=C2)[O-][]
InChI Key CFHYMNXKRADXDK-UHFFFAOYSA-N[]
Predicted Physicochemical Properties

While experimental data for melting point, boiling point, and solubility are not publicly available, properties can be predicted based on its structure and data from its para-isomer, (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.[9]

PropertyPredicted Value / StateRationale / Analog Data
Physical State Likely a pale yellow to off-white solidTypical for aromatic ketones of similar molecular weight.
Melting Point 130 - 150 °CBased on related nitroaromatic compounds and imidazole derivatives.[10]
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in water.The polar nitro and ketone groups enhance solubility in polar organic solvents.
Calculated LogP 1.56ChemScene data for the 4-nitro isomer, suggesting moderate lipophilicity.[9]
Topological Polar Surface Area (TPSA) 78.03 ŲChemScene data for the 4-nitro isomer, indicating potential for cell permeability.[9]

Proposed Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount. Based on established methodologies for the synthesis of 2-acylimidazoles and related ketones, a plausible and efficient pathway is the acylation of 1-methylimidazole with 3-nitrobenzoyl chloride.

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification R1 1-Methylimidazole P1 Acylation Reaction (e.g., in THF with base) R1->P1 R2 3-Nitrobenzoyl Chloride R2->P1 PR (1-Methyl-1H-imidazol-2-yl)- (3-nitrophenyl)-methanone P1->PR PU Purification (Column Chromatography) PR->PU

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Rationale: This protocol employs a standard acylation reaction. The choice of a non-nucleophilic base like triethylamine (TEA) is critical to prevent side reactions with the acyl chloride. Anhydrous conditions are necessary to avoid hydrolysis of the starting material.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-methylimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate:hexane.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Flash Column Chromatography

Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane allows for the effective separation of the desired product from nonpolar impurities and highly polar baseline materials.

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., gradient from 0% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone as a solid.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected outcomes from standard analytical techniques, based on data from analogous structures.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Predicted ¹H Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted ¹³C Shift (δ, ppm)
~8.60t1HPhenyl H-2~185.0
~8.40ddd1HPhenyl H-4~148.5
~8.15ddd1HPhenyl H-6~145.0
~7.70t1HPhenyl H-5~138.0
~7.25d1HImidazole H-5~135.0
~7.05d1HImidazole H-4~130.0
~3.80s3HN-CH₃~128.5
~127.5
~124.0
~35.0

Note: Predictions are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary.[12][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3100MediumC-H stretch (aromatic/imidazole)
~2950WeakC-H stretch (methyl)
~1670 - 1650StrongC=O stretch (aryl ketone)
~1530StrongN-O asymmetric stretch (nitro)
~1350StrongN-O symmetric stretch (nitro)
~1480MediumC=C/C=N stretch (aromatic/imidazole rings)

Note: Predictions are based on characteristic group frequencies and spectra of related compounds like 1-methylimidazole and 3'-nitroacetophenone.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol:

  • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Acquire data in positive ion mode.

Expected Result:

  • [M+H]⁺ (Calculated for C₁₁H₁₀N₃O₃⁺): 232.0717

  • [M+Na]⁺ (Calculated for C₁₁H₉N₃O₃Na⁺): 254.0536

  • Key Fragments: Expect fragmentation corresponding to the loss of the nitro group (NO₂) and cleavage at the carbonyl bridge.

X-Ray Crystallography (for Structural Elucidation)

Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information on bond lengths, angles, and intermolecular interactions.

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol/chloroform, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.

Rationale: This technique is the gold standard for structural confirmation. The resulting crystal structure would reveal the dihedral angle between the imidazole and nitrophenyl rings, which is crucial for understanding steric and electronic effects, and would identify any significant intermolecular interactions like π-stacking or hydrogen bonding in the solid state.

Potential Reactivity and Applications

The chemical architecture of (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone suggests several avenues for further research and application.

Chemical Reactivity

G cluster_reactions Potential Reaction Sites center_mol (1-Methyl-1H-imidazol-2-yl)- (3-nitrophenyl)-methanone R1 Nitro Group Reduction (e.g., SnCl2, H2) center_mol->R1 Site 1 R2 Carbonyl Reduction (e.g., NaBH4) center_mol->R2 Site 2 R3 Electrophilic Aromatic Substitution (on phenyl ring) center_mol->R3 Site 3 R4 Nucleophilic Attack (at carbonyl carbon) center_mol->R4 Site 2

Caption: Key reactive sites on the target molecule.

  • Bioreduction: The nitro group can be reduced under biological conditions to nitroso, hydroxylamino, and amino functionalities, a key activation mechanism for many nitroaromatic drugs.[2][6]

  • Chemical Reduction: Standard chemical reduction (e.g., with SnCl₂/HCl or catalytic hydrogenation) would yield the corresponding aniline derivative, a valuable intermediate for further functionalization.

  • Carbonyl Chemistry: The ketone moiety is susceptible to reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄) or can react with various nucleophiles.

  • 2-Acylimidazole Reactivity: The imidazole ring activates the carbonyl group, making it a good acylating agent, and can facilitate reactions at the α-position.[7][8]

Potential Applications in Drug Discovery
  • Antimicrobial/Antiparasitic Agents: The nitroimidazole scaffold is a well-known pharmacophore in drugs like metronidazole, acting against anaerobic bacteria and parasites.[3]

  • Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced in the hypoxic (low oxygen) environment of solid tumors, making it a promising candidate for cancer therapy.

  • Enzyme Inhibitors: The heterocyclic structure could be tailored to fit into the active sites of various enzymes, such as kinases or deacetylases.

Conclusion

While (1-Methyl-1H-imidazol-2-yl)-(3-nitrophenyl)-methanone remains a molecule with a limited public data profile, its structural components suggest significant potential. This guide provides a comprehensive, predictive, and methodological framework for its synthesis and characterization. By following the outlined protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently generate the empirical data needed to unlock the potential of this compound. The predictive data and workflow diagrams serve as a robust starting point for any research program aimed at exploring the chemistry and biological activity of this and related heterocyclic ketones.

References

  • Lamberth, C., et al. (2018). Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2018.02.051. [Link]

  • Abdul Jabar, A. K. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. DOI: 10.21123/bsj.2016.13.3.0547. [Link]

  • Liu, Z.-C., et al. (2024). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society. [Link]

  • Sharma, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, H.-M., et al. (2025). Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. JACS Au. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-2-nitro-1H-imidazolyl-based prodrugs 4–8. Retrieved from [Link]

  • LookChem. (n.d.). Imidazole, 1-(o-nitrophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol (2). Retrieved from [Link]

  • Jencks, W. P., & Oakenfull, D. G. (1969). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Structure-reactivity relations. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-yl(2-methylphenyl)methanone. Retrieved from [Link]

  • Farouk, F., et al. (2020). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook, SRD 69. Retrieved from [Link]

  • Cox, R. A. (2005). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science. [Link]

  • ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2020). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. Journal of Molecular Structure. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook, SRD 69. Retrieved from [Link]

  • Almaraz, E., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook, SRD 69. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Characterizing the Anti-Neoplastic Activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone in Cell-Based Assays

For: Researchers, scientists, and drug development professionals in oncology. Introduction The search for novel, potent, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

The search for novel, potent, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing imidazole and nitrophenyl moieties, have garnered significant interest due to their diverse pharmacological activities.[1][2] The imidazole ring is a privileged scaffold, capable of interacting with various biological targets, including critical enzymes in cancer signaling pathways like kinases.[3][4] Similarly, nitro-group-containing compounds are recognized for their broad biological activities, including antineoplastic effects, often playing a key role in the molecule's overall efficacy.[2][5][6]

This document provides a detailed guide for the characterization of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (hereafter referred to as M-N-M ), a compound combining these two pharmacophores. Its chemical structure is provided below:

  • Chemical Name: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone[7]

  • CAS Number: 32902-21-9[8]

  • Molecular Formula: C₁₁H₉N₃O₃[9]

  • Molecular Weight: 231.21[7]

We present a logical, tiered workflow of cell-based assays to determine the cytotoxic potential of M-N-M, elucidate its mechanism of action through apoptosis analysis, and validate its impact on a key oncogenic signaling pathway.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on its structural components, M-N-M is hypothesized to function as a kinase inhibitor. Many imidazole derivatives target tyrosine and serine-threonine kinases that are central to cancer cell proliferation and survival.[4] For instance, specific 1-methyl-1H-imidazole derivatives have been identified as potent inhibitors of Janus Kinase 2 (Jak2), a key mediator of the Jak/STAT signaling pathway.[10][11] Aberrant Jak/STAT signaling is a hallmark of many cancers, driving cell proliferation and resistance to apoptosis.[12][13]

We postulate that M-N-M may inhibit an upstream kinase (e.g., Jak2), preventing the phosphorylation and activation of downstream transcription factors (e.g., STAT3). This blockade would disrupt pro-survival signaling, ultimately leading to cell cycle arrest and apoptosis.

G receptor Cytokine Receptor jak Jak2 Kinase receptor->jak Activation stat STAT3 jak->stat Phosphorylation mnm M-N-M (Hypothesized Target) mnm->jak pstat p-STAT3 (Active) stat->pstat nucleus Nucleus pstat->nucleus Dimerization & Translocation transcription Gene Transcription (Proliferation, Anti-Apoptosis) nucleus->transcription apoptosis Apoptosis transcription->apoptosis Inhibition

Caption: Hypothesized M-N-M mechanism targeting the Jak/STAT pathway.

Protocol 1: Determination of Cytotoxicity (IC₅₀) via WST-1 Assay

Principle: The first step is to determine the concentration of M-N-M that inhibits cell viability by 50% (IC₅₀). The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells.[14]

Materials:

  • Cancer cell line of interest (e.g., UKE-1, a human leukemia cell line with Jak2 mutation)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • M-N-M stock solution (e.g., 10 mM in DMSO)

  • WST-1 Cell Proliferation Reagent

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (450 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (background control) and "cells + vehicle" (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Preparation: Prepare a serial dilution of M-N-M in complete medium from the 10 mM stock. A common range to test is 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used in the dilutions.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared M-N-M dilutions or vehicle control.

  • Incubation: Incubate the plate for another 48-72 hours (or a desired time point) at 37°C, 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. Monitor the color change in the vehicle control wells.

  • Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.[14]

Data Analysis & Presentation:

  • Subtract the background absorbance (medium only) from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

  • Plot % Viability against the log concentration of M-N-M.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for M-N-M in UKE-1 Cells (48h)

M-N-M Conc. (µM) Absorbance (450nm) % Viability
0 (Vehicle) 1.85 100%
0.1 1.72 93%
0.5 1.48 80%
1.0 1.02 55%
2.5 0.83 45%
5.0 0.46 25%
10.0 0.18 10%

| Calculated IC₅₀ | | ~1.2 µM |

Protocol 2: Apoptosis Quantification via Annexin V & Propidium Iodide (PI) Staining

Principle: To determine if the observed cytotoxicity is due to apoptosis, we use a flow cytometry-based assay. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[15]

Materials:

  • Cancer cell line and complete medium

  • M-N-M

  • 6-well plates

  • FITC Annexin V/PI Apoptosis Detection Kit (containing FITC Annexin V, PI, and Binding Buffer)

  • Flow cytometer

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition seed 1. Seed cells in 6-well plates incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with M-N-M (e.g., 1x & 2x IC₅₀) incubate1->treat incubate2 4. Incubate 24-48h treat->incubate2 harvest 5. Harvest cells (adherent + supernatant) incubate2->harvest wash 6. Wash with PBS harvest->wash resuspend 7. Resuspend in Binding Buffer add_stains 8. Add FITC Annexin V & Propidium Iodide incubate_dark 9. Incubate 15 min in the dark flow 10. Analyze by Flow Cytometry incubate_dark->flow quadrant 11. Quantify Quadrants: Live, Early Apoptotic, Late Apoptotic, Necrotic

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates. After 24 hours, treat cells with M-N-M at concentrations relevant to the IC₅₀ (e.g., vehicle, 1x IC₅₀, and 2x IC₅₀) for 24-48 hours.

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the wells with PBS, trypsinize the adherent cells, and combine them with their respective supernatant.[15]

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.[17]

Data Interpretation: The data is visualized in a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane rupture).

A dose-dependent increase in the population of the lower-right and upper-right quadrants indicates that M-N-M induces apoptosis.

Protocol 3: Validation of Pathway Inhibition via Western Blot

Principle: To confirm that M-N-M inhibits the hypothesized Jak/STAT pathway, Western blotting can be used to measure the levels of phosphorylated STAT3 (p-STAT3), the active form, relative to the total amount of STAT3 protein. A reduction in the p-STAT3/Total STAT3 ratio upon treatment would validate the proposed mechanism.

Materials:

  • Cell line, M-N-M, 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-GAPDH (loading control)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Protocol:

  • Treatment and Lysis: Seed and treat cells in 6-well plates as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them directly in the well with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To measure total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Data Interpretation: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 (or GAPDH) in M-N-M-treated cells compared to the vehicle control confirms inhibition of the STAT signaling pathway.

Summary

This application note provides a comprehensive framework for the initial preclinical evaluation of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (M-N-M). By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potency, confirm apoptosis as a primary mechanism of cell death, and validate its inhibitory effect on a specific, therapeutically relevant signaling pathway. These foundational assays are critical for establishing the potential of M-N-M as a candidate for further drug development in oncology.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]

  • Asif, M. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. In Current Medicinal Chemistry. Retrieved from [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. In Molecules. Retrieved from [Link]

  • Various Authors. (2024). An acumen into anticancer efficacy of imidazole derivatives. Retrieved from [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. In Medicinal Chemistry Research. Retrieved from [Link]

  • Appchem. (n.d.). (1-Methyl-1h-imidazol-2-yl)-(3-nitro-phenyl)-methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Alcarraz, C. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. In Molecules. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties. In Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Signaling Pathway Analysis for Cancer Research. Retrieved from [Link]

  • Crooke, S. T., & Baker, B. F. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. In Nucleic Acids Research. Retrieved from [Link]

  • Sanchez-Vega, F., et al. (2018). Oncogenic Signaling Pathways in The Cancer Genome Atlas. In Cell. Retrieved from [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. In Journal of Medicinal Chemistry. Retrieved from [Link]

  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. In Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone in Medicinal Chemistry

Document ID: GMNI-ANP-2026-01-17-001 Abstract This document provides a comprehensive technical guide on the potential applications and experimental protocols for the novel chemical entity, (1-Methyl-1H-imidazol-2-yl)-(3-...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: GMNI-ANP-2026-01-17-001

Abstract

This document provides a comprehensive technical guide on the potential applications and experimental protocols for the novel chemical entity, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (herein referred to as C11H9N3O3). While direct experimental data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs—a 1-methyl-1H-imidazole ring linked to a 3-nitrophenyl ketone—suggest significant therapeutic potential based on extensive research into related compounds.[1][2][3] This guide synthesizes established knowledge of imidazole and nitrophenyl derivatives to propose putative mechanisms of action and provide detailed, field-proven protocols for researchers to investigate its efficacy in oncology and microbiology. All protocols are designed as self-validating systems, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: A Molecule of Bimodal Potential

The chemical architecture of C11H9N3O3 presents a compelling case for its investigation in medicinal chemistry. The molecule synergistically combines two pharmacologically significant moieties:

  • The Imidazole Nucleus: A five-membered aromatic heterocycle, the imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[4] Its unique electronic properties and ability to form hydrogen bonds and coordinate with metal ions allow it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[2][5]

  • The Nitrophenyl Group: The presence of a nitroaromatic group is a well-established feature in drugs designed for specific biological environments.[6] Most notably, the nitro group can undergo bioreduction in hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain anaerobic microbial infections. This can lead to the formation of cytotoxic reactive nitrogen species, making nitro-containing compounds excellent candidates for hypoxia-activated prodrugs.[7]

Based on this structural analysis, we hypothesize that C11H9N3O3 possesses dual therapeutic potential as both an anticancer agent, particularly against solid tumors, and as an antimicrobial agent.

Proposed Synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

A plausible and efficient synthesis of C11H9N3O3 can be adapted from established methodologies for the acylation of imidazoles. A common approach involves the reaction of a Grignard reagent derived from 1-methylimidazole with a suitable acyl chloride.

Protocol 2.1: Synthesis via Grignard Reaction

Objective: To synthesize (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Materials:

  • 1-Methylimidazole

  • Ethylmagnesium bromide (or a similar Grignard reagent)

  • 3-Nitrobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylimidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add ethylmagnesium bromide (1.1 eq) dropwise to the solution. The formation of the imidazol-2-yl Grignard reagent is expected.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Acylation: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous THF.

  • Cool the Grignard reagent solution back to 0°C and slowly add the solution of 3-nitrobenzoyl chloride dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Oncology: A Hypoxia-Activated Prodrug Candidate

The presence of the 3-nitrophenyl moiety strongly suggests that C11H9N3O3 could function as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, cellular reductases can reduce the nitro group to generate cytotoxic species that induce DNA damage and apoptosis.

Diagram 3.1: Proposed Mechanism of Hypoxic Activation

G cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor Microenvironment) C11H9N3O3_N (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone (Stable Prodrug) O2 O₂ C11H9N3O3_N->O2 Re-oxidation No_Toxicity Minimal Cytotoxicity C11H9N3O3_N->No_Toxicity C11H9N3O3_H (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone (Prodrug) Reductases Cellular Reductases (e.g., POR) C11H9N3O3_H->Reductases e⁻ Radical Nitro Radical Anion Reductases->Radical Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroxyl, Hydroxylamine) Radical->Reactive_Species Further Reduction Damage DNA Damage & Protein Dysfunction Reactive_Species->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Proposed bio-reductive activation of C11H9N3O3 in hypoxic tumor cells.

Protocol 3.1: In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions

Objective: To evaluate the selective cytotoxicity of C11H9N3O3 against cancer cells in low-oxygen versus normal-oxygen environments.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • C11H9N3O3 (dissolved in DMSO to create a stock solution)

  • Positive control (e.g., Doxorubicin)

  • 96-well plates

  • MTS or MTT reagent

  • Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a standard incubator.

  • Compound Treatment: Prepare serial dilutions of C11H9N3O3 in a complete medium. Remove the old medium from the plates and add the compound dilutions. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation:

    • Place one set of plates in a standard incubator (Normoxia).

    • Place the second set of plates in a hypoxia chamber (Hypoxia).

  • Incubate both sets of plates for 48-72 hours.

  • Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours, then read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) values for each cell line under both normoxic and hypoxic conditions.

Expected Outcome and Interpretation: A successful hypoxia-activated prodrug will exhibit a significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions in cancer cells, while showing minimal toxicity to normal cells in both environments.

Table 3.1: Hypothetical IC₅₀ Values for C11H9N3O3
Cell LineTypeIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)
HCT116Colon Cancer> 10015.2> 6.6
MCF-7Breast Cancer85.512.86.7
MCF-10ANormal Breast> 100> 100~1.0

HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HCR indicates greater hypoxia-selective cytotoxicity.

Application in Microbiology: A Potential Antimicrobial Agent

Nitroimidazoles, such as metronidazole, are widely used to treat infections caused by anaerobic bacteria and protozoa. The mechanism of action is similar to that in hypoxic cancer cells, involving the reductive activation of the nitro group by microbial enzymes to form cytotoxic products that disrupt DNA and other macromolecules.

Diagram 4.1: Workflow for Antimicrobial Susceptibility Testing

G A Prepare Stock Solution of C11H9N3O3 in DMSO C Perform Serial Dilutions of C11H9N3O3 in 96-well plates A->C B Grow Microbial Strains (e.g., C. difficile, T. vaginalis) in appropriate broth D Inoculate wells with microbial suspension B->D C->D E Incubate under Anaerobic (for bacteria) or appropriate (for protozoa) conditions D->E F Measure Microbial Growth (e.g., Optical Density at 600 nm) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Sources

Method

high-throughput screening of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone analogs

Application Note & Protocol High-Throughput Screening for Novel Inhibitors of the p38 MAPK Signaling Pathway Using a (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Analog Library Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening for Novel Inhibitors of the p38 MAPK Signaling Pathway Using a (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Analog Library

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening.

Abstract: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a high-value target for therapeutic intervention in a host of diseases.[1] This document provides a comprehensive guide to the development and execution of a high-throughput screening (HTS) campaign to identify novel small-molecule inhibitors of p38α MAPK from a library of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone analogs. We detail a robust, luminescence-based biochemical assay, a multi-stage screening workflow designed to minimize false positives, and the data analysis pipeline required to advance validated hits toward lead optimization.

Scientific Rationale and Assay Principle

The discovery of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. The p38 MAPK family, particularly the p38α isoform, is strongly activated by environmental stress and inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators like TNF-α and IL-6.[1] Consequently, inhibitors of this pathway have significant therapeutic potential.[2][3][4] The (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone scaffold has been selected as a promising chemical starting point for its synthetic tractability and potential to form key interactions within the ATP-binding pocket of kinases.

The Target: p38α MAPK Signaling Cascade

The p38 pathway is a central node in cellular signaling. Its inhibition is intended to block the phosphorylation of downstream substrates, thereby suppressing the inflammatory cascade. A successful inhibitor must demonstrate high potency for p38α and, critically, high selectivity against other kinases to minimize off-target effects.

p38_pathway cluster_input Upstream Activators cluster_mapk MAPK Cascade cluster_output Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 activate p38 p38 MAPK MKK3_6->p38 phosphorylate (activate) TF Transcription Factors (ATF2, MEF2C) p38->TF phosphorylate Cytokine_Prod Inflammatory Cytokine Production TF->Cytokine_Prod induce Inhibitor (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Analog Inhibitor->p38 INHIBITS

Figure 1: Simplified p38 MAPK signaling pathway. The screening campaign targets p38 MAPK to block downstream inflammatory effects.

Choice of Assay Technology: Luminescence-Based Kinase Assay

To screen large compound libraries efficiently, a homogeneous, "mix-and-read" assay format is paramount. We have selected a luminescence-based kinase assay (e.g., Kinase-Glo®) for this campaign.[5][6]

Causality Behind the Choice:

  • Universality: The assay measures the depletion of ATP, a universal substrate for all kinases, making the principle broadly applicable.[5]

  • High Sensitivity & Dynamic Range: Luciferase-based systems produce a strong, stable luminescent signal, allowing for accurate measurement of kinase activity and inhibition.[5][7]

  • HTS Compatibility: The simple add-and-read protocol minimizes plate handling steps, reduces variability, and is easily automated for 384- and 1536-well formats.[5]

  • Reduced Interference: Modern luciferase formulations are engineered to be less susceptible to interference from library compounds compared to fluorescence-based methods.[5]

The assay principle is straightforward: the p38α kinase consumes ATP to phosphorylate a substrate peptide. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase utilizes the remaining ATP to produce a luminescent signal. Therefore, the signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a dim signal, while effective inhibition preserves ATP, resulting in a bright signal.

Assay Development and Validation Protocol

Before commencing a full-scale screen, the assay must be rigorously optimized and validated to ensure it is robust and reliable.[8] This phase establishes the conditions that will yield a clear and reproducible distinction between active and inactive compounds.

Materials and Reagents
  • Recombinant human p38α kinase

  • Substrate peptide (e.g., MEF2C-derived peptide)

  • ATP, Ultra-Pure

  • Assay Buffer (containing MgCl₂, DTT, BSA, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Staurosporine (positive control inhibitor)

  • DMSO, molecular biology grade

  • 384-well solid white, low-volume assay plates

Protocol: Assay Optimization
  • Enzyme Titration: Determine the optimal p38α concentration by performing the kinase reaction with a serial dilution of the enzyme at a fixed, saturating ATP concentration (e.g., 10 µM). The goal is to identify an enzyme concentration that results in approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures the assay operates in a linear range, sensitive to both inhibition and minor fluctuations.

  • ATP Titration (Km Determination): Perform the kinase reaction using the optimal enzyme concentration with a range of ATP concentrations. This allows for the determination of the Michaelis constant (Km) for ATP. For inhibitor screening, it is standard practice to run the assay at an ATP concentration equal to or slightly below the Km. This ensures competitive inhibitors can be detected effectively without requiring excessively high concentrations.

  • DMSO Tolerance: Evaluate the effect of DMSO on assay performance by running the reaction with a range of DMSO concentrations (e.g., 0% to 5%).[9] Since compound libraries are stored in DMSO, the assay must be robust to the final concentration used during screening (typically ≤1%).

Protocol: Assay Validation

The ultimate measure of an HTS assay's quality is the Z'-factor .[10][11] This statistical parameter quantifies the separation between the positive and negative control signals relative to their variability.[12][13]

  • Plate Setup: Prepare a 384-well plate with 16 replicates of the negative control (Max signal: enzyme + substrate + DMSO, no inhibitor) and 16 replicates of the positive control (Min signal: enzyme + substrate + a saturating concentration of Staurosporine).

  • Execution: Run the assay under the fully optimized conditions.

  • Calculation: Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

Table 1: Example Assay Validation Metrics

Parameter Negative Control (DMSO) Positive Control (Staurosporine) Calculated Value Interpretation
Mean Signal (RLU) 850,000 50,000 - -
Std. Deviation (RLU) 42,500 15,000 - -
Signal-to-Background - - 17 Excellent signal window

| Z'-Factor | - | - | 0.74 | Excellent for HTS |

Trustworthiness Checkpoint: An assay is considered suitable for HTS when the Z'-factor is consistently greater than 0.5 .[14][15] A value between 0.5 and 1.0 indicates an excellent assay with a large separation between controls and low data variability.[11][13]

The High-Throughput Screening Workflow

The HTS process is a multi-stage funnel designed to efficiently identify and validate true hits from a large library.[16]

Figure 2: The HTS workflow, from primary screening of the compound library to the identification of validated hits.

Protocol: Primary and Confirmatory Screening
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates for a final concentration of 10 µM.

  • Enzyme Addition: Add p38α kinase to all wells except those designated for background measurement. Incubate for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the ATP/substrate mix to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the plates on a luminescence plate reader.

  • Data Analysis: Normalize the data using the on-plate positive (0% activity) and negative (100% activity) controls. Calculate the percent inhibition for each compound.

  • Hit Selection: Compounds demonstrating inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the plate) are selected as primary hits.

  • Confirmatory Screen: Re-test all primary hits from freshly prepared compound stocks under the same conditions to eliminate hits caused by handling errors or compound aggregation.

Protocol: Dose-Response and IC₅₀ Determination

Confirmed hits must be characterized for their potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.[17][18]

  • Serial Dilution: Prepare an 8-point, 3-fold serial dilution for each confirmed hit, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the kinase assay with the compound dilutions.

  • Curve Fitting: Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[18][19]

Protocol: Counter-Screens for Hit Validation

This is a critical step to ensure hits are genuine and specific.[20][21][22]

  • Assay Technology Interference: To eliminate false positives that act by inhibiting the luciferase enzyme rather than the kinase, test the active compounds in an "ATP-spike" assay.[7] Here, compounds are added to a buffer containing the same amount of ATP used in the kinase reaction without the kinase. Kinase-Glo® reagent is then added. A drop in signal indicates direct inhibition of the luciferase reporter.

  • Selectivity Screening: To assess selectivity, test the compounds in an analogous luminescence-based assay for a related kinase, such as JNK1. A desirable hit will show high potency for p38α and significantly lower potency (e.g., >30-fold higher IC₅₀) for JNK1.

Table 2: Summary of Hypothetical Validated Hits

Compound ID p38α IC₅₀ (nM) JNK1 IC₅₀ (nM) Selectivity Index (JNK1/p38α) Luciferase Interference Status
ANALOG-001 75 3,500 47 No Validated Hit
ANALOG-002 120 >10,000 >83 No Validated Hit
ANALOG-003 95 150 1.6 No Discard (Poor Selectivity)

| ANALOG-004 | 250 | Not Tested | - | Yes | Discard (Assay Interference) |

Conclusion

This application note outlines a comprehensive and robust strategy for the as potential inhibitors of p38α MAPK. By employing a validated luminescence-based assay and a rigorous hit triage process that includes confirmatory, dose-response, and counter-screens, this workflow is designed to confidently identify potent and selective inhibitors. The validated hits emerging from this campaign serve as high-quality starting points for subsequent structure-activity relationship (SAR) studies and lead optimization, accelerating the path toward novel anti-inflammatory therapeutics.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: [Link])

  • An, W. F., & Tolliday, N. (2010). Cell-based Assays for High-Throughput Screening. Methods in Molecular Biology, 665, 1-1. (URL: [Link])

  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Pharmacology, 9(5), 580-588. (URL: [Link])

  • Lee, J., & Kim, D. (2016). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (URL: [Link])

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. (URL: [Link])

  • Z'-factor. Grokipedia. (URL: [Link])

  • Introduction: cell-based assays for high-throughput screening. PubMed. (URL: [Link])

  • Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 12(7), 385-396. (URL: [Link])

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. (URL: [Link])

  • Biochemical Assay Services. Evotec. (URL: [Link])

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. (URL: [Link])

  • Overview of small molecule inhibitors targeting the p38 MAPK pathway... ResearchGate. (URL: [Link])

  • What Is the Best Kinase Assay? BellBrook Labs. (URL: [Link])

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. (URL: [Link])

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (URL: [Link])

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. (URL: [Link])

  • Z-factors. BIT 479/579 High-throughput Discovery. (URL: [Link])

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. (URL: [Link])

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. (URL: [Link])

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. (URL: [Link])

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. (URL: [Link])

  • Tufan, A., et al. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Medical Hypotheses, 141, 109783. (URL: [Link])

  • IC50's: An Approach to High-Throughput Drug Discovery. BIT 479/579 High-throughput Discovery. (URL: [Link])

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. (URL: [Link])

  • Abe, Y., et al. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. Proceedings of MicroTAS 2012. (URL: [Link])

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  • HTS Data Analysis. chem IT Services. (URL: [Link])

  • Goldstein, D. M., et al. (2010). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Expert Opinion on Investigational Drugs, 19(4), 481-517. (URL: [Link])

  • Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. (URL: [Link])

  • On HTS: Z-factor. Medium. (URL: [Link])

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. (URL: [Link])

  • Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2737-2746. (URL: [Link])

  • Marber, M. S., & Rose, B. (2011). Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point. Journal of Molecular and Cellular Cardiology, 51(4), 503-509. (URL: [Link])

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  • Chen, Y., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening, 19(1), 58-67. (URL: [Link])

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  • Gubler, H., et al. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1-13. (URL: [Link])

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Application

Application Note: A Multi-Technique Approach for the Purity Assessment of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Abstract This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9), a key intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9), a key intermediate in pharmaceutical synthesis and research.[1][2][] Purity is a critical quality attribute that directly impacts the safety and efficacy of final drug products. This guide details a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Furthermore, it outlines protocols for forced degradation studies to ensure method specificity and introduces orthogonal techniques, including Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. The methodologies herein are designed for researchers, quality control analysts, and drug development professionals to ensure the integrity of this compound.

Introduction and Compound Profile

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a heterocyclic ketone containing imidazole and nitroaromatic moieties. Its molecular formula is C₁₁H₉N₃O₃ with a molecular weight of 231.21 g/mol .[1][2][7] The presence of chromophoric groups (nitro-phenyl) and polar functional groups (imidazole, ketone) dictates the selection of appropriate analytical techniques. The nitroaromatic group, in particular, is known to be susceptible to degradation under photolytic and reductive conditions, while the overall structure may be sensitive to hydrolytic stress.[8]

A comprehensive purity assessment must therefore not only quantify the main compound but also detect and potentially identify process-related impurities (e.g., unreacted starting materials, by-products) and degradation products. This necessitates the development of a stability-indicating method—an analytical procedure capable of accurately measuring the active ingredient in the presence of its impurities and degradation products.[9]

Primary Purity Assessment: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness.[9][10] A reversed-phase (RP-HPLC) method is ideal for this moderately polar compound.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, providing effective retention for the aromatic rings of the analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. The addition of 0.1% formic acid serves to protonate silanol groups on the stationary phase, improving peak shape, and rendering the mobile phase compatible with mass spectrometry for subsequent impurity identification.[11]

  • Detection: The compound possesses strong chromophores. UV detection at 254 nm is chosen as it provides high sensitivity for nitroaromatic compounds.[12] A Diode-Array Detector (DAD) is recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment.

Protocol 2.1: HPLC-DAD Analysis
  • System Preparation: Equilibrate the HPLC system with the mobile phase composition at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone reference standard or sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Acetonitrile:Water, 50:50 v/v), sonicate for 5 minutes to dissolve, and dilute to volume with the diluent. This yields a 1.0 mg/mL solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the HPLC system.

    • Run the analysis according to the conditions specified in Table 1.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the compound using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument HPLC with Diode Array Detector (DAD) or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

HPLC Method Validation (per ICH Q2(R1))

A developed analytical method is not reliable until it is validated. Validation demonstrates that the method is suitable for its intended purpose.[4][13] The key validation parameters are outlined below.

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Table 2: Summary of Method Validation Protocols and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (see Section 4).The peak for the analyte should be free from interference from blank, placebo, and any degradation products. Peak purity index > 0.995.
Linearity Prepare at least five concentrations of the reference standard, typically from LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[5]Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).% Recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform at least six replicate injections of a homogenous sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte is reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte is quantifiable with acceptable precision and accuracy. RSD ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on the results.System suitability parameters remain within acceptable limits. No significant change in results.

Forced Degradation Studies

Forced degradation (stress testing) is essential to establish the degradation pathways of the compound and to demonstrate the specificity of the analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Protocol 4.1: Stress Testing

For each condition, prepare a sample solution at 1.0 mg/mL. After the specified stress period, neutralize the acidic and basic samples, then dilute all samples with the mobile phase to the target concentration for HPLC analysis. Analyze alongside an unstressed control sample.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to the sample, heat at 60°C.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to the sample, heat at 60°C.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to the sample, store at room temperature.

  • Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

The HPLC method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak, and the peak purity of the analyte passes the acceptance criteria.

Orthogonal Technique: Quantitative NMR (qNMR)

While HPLC provides relative purity based on UV response, qNMR is a primary analytical method that can determine absolute purity without a specific reference standard of the analyte.[15][16][17] The signal intensity in NMR is directly proportional to the number of nuclei, making it inherently quantitative.[15][18]

Causality of Method Design:

  • Internal Standard: A certified internal standard (e.g., maleic acid) with known purity is used. Its protons must resonate in a clear region of the spectrum, away from the analyte's signals.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is chosen for its ability to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is essential for accurate quantification.

Protocol 5.1: Purity by qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a 30° or smaller pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated (a D1 of 30-60 seconds is common).

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P_std: Purity of the internal standard

Impurity Identification by LC-MS

For impurities detected above the identification threshold (typically >0.10% as per ICH Q3A/B), structural elucidation is required.[19] LC-MS is the ideal technique for this, providing molecular weight information for unknown peaks.

Protocol 6.1: LC-MS Analysis
  • System: Use an HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Method: Employ the same HPLC method as described in Section 2, as it is already MS-compatible (using formic acid).

  • Analysis: Inject a concentrated sample solution, particularly from the forced degradation studies where impurity levels are higher.

  • Data Interpretation: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The molecular ion (e.g., [M+H]⁺ in positive ion mode) provides the molecular weight of the impurity, which is the first crucial step in its structural identification.

Conclusion

The purity assessment of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone requires a multi-faceted analytical approach. A validated, stability-indicating RP-HPLC method serves as the primary tool for routine quality control and relative purity determination. Forced degradation studies are integral to ensuring the method's specificity and understanding the compound's stability profile. The use of orthogonal techniques like qNMR provides an independent, absolute measure of purity, while LC-MS is indispensable for the structural characterization of potential impurities. This comprehensive strategy ensures a thorough understanding of the compound's quality, meeting the stringent requirements of the pharmaceutical industry.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Magnetic Resonance - Oxford Instruments. [Link]

  • Azonano. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Malmendal, A. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • de Souza, C. G., et al. (2007). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. CABI Digital Library. [Link]

  • ResearchGate. (2020). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Semantic Scholar. (n.d.). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • ResearchGate. (2006). Preparation of N-aryl-ketonitrone spin traps. [Link]

  • Murahashi, S.-I., & Shiota, T. (1992). Nitrones. Chemical Reviews, 92(5), 871-891. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. [Link]

  • Shi, W.-M., et al. (2016). New developments of ketonitrones in organic synthesis. Organic & Biomolecular Chemistry, 14(1), 63-75. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5943. [Link]

  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1269. [Link]

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Method

Application Notes and Protocols for the Dosage and Administration of Imidazole Derivatives in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosage and administration of imidazole derivatives in various animal models. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosage and administration of imidazole derivatives in various animal models. This document emphasizes scientific integrity, field-proven insights, and detailed, reproducible protocols to ensure the generation of reliable and meaningful preclinical data.

Introduction to Imidazole Derivatives

Imidazole derivatives are a broad class of heterocyclic compounds that form the backbone of many antifungal agents.[1][2][3][4] Their primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[5] This targeted mechanism provides a basis for their selective toxicity against fungal pathogens.

This guide will focus on commonly used imidazole derivatives in preclinical research, including clotrimazole, miconazole, econazole, and ketoconazole, and provide detailed protocols for their application in relevant animal models.

Mechanism of Action: Ergosterol Synthesis Inhibition

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is inhibited by imidazole antifungal agents.

ergo_pathway Lanosterol Lanosterol CYP51 14α-demethylase (Cytochrome P450) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Fungal_Membrane Incorporation Imidazole Imidazole Derivatives Imidazole->CYP51 Inhibition

Caption: Inhibition of Ergosterol Synthesis by Imidazole Derivatives.

Key Considerations for Dosing and Administration in Animal Models

The successful and ethical use of imidazole derivatives in animal models hinges on several critical factors that influence the dosage, route of administration, and overall study design.

  • Species-Specific Differences: Drug metabolism and sensitivity can vary significantly between species.[6] Therefore, dosages established in one species cannot be directly extrapolated to another. For example, ketoconazole is associated with a higher risk of hepatotoxicity in cats compared to other species.[1]

  • Formulation and Solubility: Many imidazole derivatives have poor aqueous solubility. Proper formulation is crucial for achieving desired bioavailability and minimizing local irritation. Common vehicles include creams, ointments, solutions in organic solvents (e.g., DMSO, ethanol), or suspensions in agents like methylcellulose.[7] For intravenous administration, specialized formulations like liposomes or micelle-to-liposome transfer methods may be necessary.[8]

  • Route of Administration: The choice of administration route depends on the research question and the target site of infection or action. Common routes include:

    • Topical (Dermal): For localized skin and mucosal infections.[9]

    • Oral (PO): For systemic infections, but bioavailability can be variable.[10] Gastric acidity can influence the absorption of some imidazoles like ketoconazole.[10]

    • Intraperitoneal (IP): A common route for systemic administration in rodents.

    • Intravenous (IV): Provides immediate and complete bioavailability for systemic treatments.

    • Otic: For fungal ear infections.[11][12]

    • Nasal: For sino-nasal fungal infections.[11]

  • Dose-Response and Toxicity: It is imperative to determine the maximum tolerated dose (MTD) and to conduct dose-ranging studies to establish a therapeutic window.[13] Acute toxicity studies, such as determining the LD50, provide essential safety data. For example, the oral LD50 values for econazole in mice, rats, guinea pigs, and dogs are 462, 668, 272, and >160 mg/kg, respectively.[14]

Dosage and Administration Tables for Common Imidazole Derivatives

The following tables summarize recommended starting dosages and administration routes for various imidazole derivatives in different animal models based on published literature. Note: These are starting points and may require optimization for specific experimental conditions.

Table 1: Clotrimazole
Animal ModelIndicationRouteDosageFrequencyReference(s)
Dogs Otic Fungal InfectionsOtic3-5 drops of 1% solutionq12h[11]
Dermal Fungal InfectionsTopicalApply thin layer of 1% creamq12h[11][15]
Nasal AspergillosisNasal10g (<10kg) or 20g (>10kg) of 1% cream into each frontal sinusSingle dose[11]
Cats Otic Fungal InfectionsOtic3-5 drops of 1% solutionq12h[11]
Dermal Fungal InfectionsTopicalApply thin layer of 1% creamq12h[15]
Table 2: Miconazole
Animal ModelIndicationRouteDosageFrequencyReference(s)
Rats Cutaneous CandidiasisTopical~0.5g of 2% cream/gel-[16][17]
Rabbits Fetal Toxicity StudiesOral80 mg/kg/dayDaily[18]
Mice Fetal Liver ToxicityIntraperitoneal60 mg/kgSingle dose on gestation day 9[19]
Table 3: Econazole
Animal ModelIndicationRouteDosageFrequencyReference(s)
Minipigs Dermal ToxicityTopical1.1 - 4.6 mg/kg/day (1-4% foam)Twice daily[20]
Rabbits Dermal IrritationTopical1% foam-[20]
Mice Breast Cancer XenograftIntravenous50 mg/kg (liposomal)-[8]
Table 4: Ketoconazole
Animal ModelIndicationRouteDosageFrequencyReference(s)
Dogs Systemic Fungal InfectionsOral5-15 mg/kgq12h[21]
Malassezia DermatitisOral5 mg/kgDaily[21]
Cushing's DiseaseOral10 mg/kgTwice daily[22]
Cats Systemic Fungal InfectionsOral5-10 mg/kgq12h[21]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of imidazole derivatives in animal models.

Protocol 1: Topical Administration of an Imidazole Cream for Dermal Fungal Infection in a Rat Model

This protocol is adapted from studies evaluating the efficacy of topical antifungal creams.[16][17]

Objective: To evaluate the in vivo efficacy of a topical imidazole formulation against a cutaneous fungal infection in rats.

Materials:

  • Test imidazole cream (e.g., 2% miconazole nitrate)

  • Positive control (e.g., commercial antifungal cream)

  • Vehicle control (cream base without the active ingredient)

  • Pathogenic fungal strain (e.g., Candida albicans)

  • Sterile saline

  • Electric clippers

  • Sterile swabs

  • Anesthesia (e.g., isoflurane)

  • Wistar rats (male or female, 8-10 weeks old)

Workflow Diagram:

topical_protocol cluster_prep Animal Preparation cluster_treatment Treatment Phase cluster_eval Evaluation Acclimatize 1. Acclimatize Rats (7 days) Anesthetize 2. Anesthetize Rats Acclimatize->Anesthetize Shave 3. Shave Dorsal Area (approx. 2x2 cm) Anesthetize->Shave Infect 4. Induce Fungal Infection (e.g., C. albicans suspension) Shave->Infect Group 5. Group Animals (Test, Positive Control, Vehicle) Infect->Group Apply 6. Apply Topical Formulation (approx. 0.5g) Group->Apply Repeat 7. Repeat Daily (for specified duration, e.g., 10 days) Apply->Repeat Observe 8. Daily Visual Observation (Erythema, Edema) Repeat->Observe Histo 10. Histopathological Analysis (at end of study) Repeat->Histo Score 9. Score Skin Irritation Observe->Score

Sources

Application

Application Notes &amp; Protocols: A Roadmap for Validating (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a Chemical Probe

For: Researchers, scientists, and drug development professionals Topic: Use of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a chemical probe Introduction: From Novel Compound to Validated Chemical Probe The...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Topic: Use of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a chemical probe

Introduction: From Novel Compound to Validated Chemical Probe

The compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a commercially available small molecule with potential utility in medicinal chemistry and structure-activity relationship (SAR) studies[]. However, its potential as a specific and selective chemical probe to interrogate biological systems remains uncharacterized in publicly available literature. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway[2]. This document provides a comprehensive guide for researchers to systematically evaluate the potential of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a chemical probe, from initial characterization to target identification and validation in cellular systems. The principles and protocols outlined here are grounded in established best practices for chemical probe development, ensuring a rigorous and scientifically sound investigation[3][4].

Part 1: Initial Compound Characterization

Before embarking on biological studies, it is crucial to establish the fundamental properties of the compound.

1.1 Purity and Identity Confirmation: The first step is to verify the purity and identity of the purchased compound. This is essential as impurities can lead to misleading biological results.

  • Protocol:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small sample of the compound in a suitable solvent (e.g., DMSO, Methanol) and analyze by LC-MS to confirm the molecular weight (231.21 g/mol ) and assess purity.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Purity Threshold: Aim for a purity of >95% for use in biological assays.

1.2 Solubility and Stability Assessment: Understanding the compound's solubility and stability in aqueous buffers is critical for designing reliable experiments.

  • Protocol:

    • Kinetic Solubility: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Serially dilute this stock into aqueous buffer (e.g., PBS) and measure turbidity using a nephelometer or plate reader.

    • Stability: Incubate the compound in relevant assay buffers at the intended experimental temperature (e.g., 37°C) over a time course (e.g., 0, 2, 8, 24 hours). Analyze the samples by LC-MS at each time point to quantify degradation.

Parameter Method Acceptable Range for a Chemical Probe
Purity LC-MS, NMR>95%
Kinetic Solubility Nephelometry>10 µM in aqueous buffer
Stability LC-MS<10% degradation over 24 hours in assay buffer

Part 2: The Path to Target Identification

Given that the biological target of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is unknown, a systematic approach to target deconvolution is required. The following workflow outlines a multi-pronged strategy.

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Enrichment & Identification cluster_2 Phase 3: Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Identifies biological effect Computational_Prediction Computational Prediction (e.g., target prediction servers) Computational_Prediction->Affinity_Chromatography Predicts potential targets Target_Knockdown Target Knockdown (siRNA/CRISPR) Phenocopies Compound Effect? Affinity_Chromatography->Target_Knockdown Identifies candidate proteins DARTS DARTS (Drug Affinity Responsive Target Stability) DARTS->Target_Knockdown Identifies candidate proteins CETSA CETSA (Cellular Thermal Shift Assay) CETSA->Target_Knockdown Identifies candidate proteins Biochemical_Assay Biochemical Assay (Recombinant Protein) Target_Knockdown->Biochemical_Assay Validates target in cells Negative_Control Inactive Analog Synthesis & Testing Biochemical_Assay->Negative_Control Confirms direct interaction

Caption: A multi-phase workflow for identifying the biological target of a novel compound.

2.1 Protocol: Affinity-Based Target Identification

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate[5][6].

  • Step 1: Synthesis of an Affinity Probe:

    • Synthesize an analog of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone that incorporates a linker arm with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). It is critical to attach the linker at a position that does not disrupt the compound's (yet unknown) binding pharmacophore.

  • Step 2: Immobilization:

    • Covalently attach the synthesized analog to a solid support, such as NHS-activated sepharose beads or streptavidin beads (if using a biotinylated analog).

  • Step 3: Protein Pulldown:

    • Prepare a cell lysate from a relevant cell line.

    • Incubate the lysate with the compound-conjugated beads.

    • As a control, incubate a separate aliquot of lysate with beads that have been blocked or conjugated with an inactive analog.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Step 4: Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique bands that appear in the compound pulldown but not the control.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

2.2 Protocol: Label-Free Target Identification using DARTS

Drug Affinity Responsive Target Stability (DARTS) is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis[7].

  • Step 1: Cell Lysate Preparation:

    • Prepare a native cell lysate.

  • Step 2: Compound Treatment:

    • Divide the lysate into aliquots. Treat one with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (e.g., at 10 µM) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Step 3: Protease Digestion:

    • Add a protease, such as pronase, to each aliquot. Perform a limited digestion by incubating for a short period (e.g., 15-30 minutes).

  • Step 4: Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise bands that are present or more intense in the compound-treated lane compared to the control lane.

    • Identify the proteins by mass spectrometry.

Part 3: Target Validation and Probe Characterization

Once candidate targets are identified, they must be rigorously validated.

3.1 Cellular Target Engagement:

It is essential to confirm that the compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[6].

CETSA_Workflow Start Treat cells with Compound or Vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Analyze Analyze soluble protein by Western Blot or MS Lyse->Analyze Result Target protein is stabilized (remains soluble) at higher temperatures with compound Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Protocol: CETSA

    • Culture cells to ~80% confluency.

    • Treat one set of cells with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone at a concentration determined from phenotypic screens (e.g., 1-10 µM). Treat a control set with vehicle.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blot using an antibody against the putative target protein.

    • A positive result is a shift in the melting curve, indicating that the target protein remains soluble at higher temperatures in the presence of the compound.

3.2 Establishing Potency and Selectivity:

A high-quality chemical probe must be potent and selective[2].

Parameter Definition Gold Standard Criteria Methodology
Biochemical Potency Concentration of the probe required to inhibit/activate the purified target protein by 50%.IC₅₀ or Kᵢ < 100 nMIn vitro enzymatic or binding assays with recombinant protein.
Cellular Potency Concentration of the probe required to achieve 50% of the maximal effect in a cell-based assay.EC₅₀ < 1 µMCell-based assays measuring a downstream biomarker of target activity.
Selectivity The probe should be significantly more potent against the intended target than other related proteins.>30-fold selectivity against other family members.Profiling against a panel of related proteins (e.g., kinase panel, GPCR panel).

3.3 The Importance of a Negative Control:

A crucial component of any chemical probe experiment is a structurally similar but biologically inactive analog, known as a negative control. This helps to confirm that the observed biological effects are due to on-target activity.

  • Design Strategy: Synthesize an analog of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone with a modification predicted to abolish binding to the validated target, without significantly altering physicochemical properties. This modification should be guided by any SAR data generated.

  • Validation: The negative control should be inactive against the purified target protein in biochemical assays and should not produce the characteristic phenotype in cellular assays at concentrations up to at least 10-fold higher than the active probe.

Conclusion

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a compound of unknown biological function. By following the systematic roadmap outlined in these application notes—from basic characterization through unbiased target identification and rigorous validation—researchers can effectively determine its potential as a selective chemical probe. This process, while demanding, is essential for generating robust and reproducible data to uncover new biological insights.

References

  • European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How to identify the direct protein targets of small molecules. ACS Chemical Biology, 7(3), 433-440. [Link]

  • Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer cell, 32(1), 9-25. [Link]

  • Müller, S., et al. (2018). The era of high-quality chemical probes. MedChemComm, 9(1), 24-34. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future medicinal chemistry, 11(7), 731-747. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. This guide is designed to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction yield and overcoming common challenges encountered during this synthesis. The information herein is curated from established synthetic protocols and peer-reviewed literature to ensure scientific integrity and practical applicability in a research and development setting.

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a key intermediate in various pharmaceutical syntheses. Achieving a high yield of this compound is crucial for the overall efficiency of the drug development process. This guide will explore the common synthetic routes and provide solutions to potential pitfalls.

Common Synthetic Routes & Potential Challenges

The synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone typically involves the formation of a carbon-carbon bond between the C2 position of 1-methylimidazole and the carbonyl carbon of a 3-nitrobenzoyl group. Several established methods can be employed, each with its own set of advantages and potential difficulties.

Synthetic Pathways Overview

cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule 1-Methylimidazole 1-Methylimidazole Friedel_Crafts Friedel-Crafts Acylation 1-Methylimidazole->Friedel_Crafts Nucleophile Grignard Grignard Reaction 1-Methylimidazole->Grignard Forms Grignard Reagent Precursor Suzuki_Coupling Suzuki Coupling 1-Methylimidazole->Suzuki_Coupling Forms Imidazole Boronic Ester Ullmann_Coupling Ullmann Condensation 1-Methylimidazole->Ullmann_Coupling Nucleophile 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl_Chloride->Friedel_Crafts Electrophile 3-Nitrobenzoyl_Chloride->Grignard 3-Nitrobenzoyl_Chloride->Suzuki_Coupling 3-Nitrobenzoyl_Chloride->Ullmann_Coupling Electrophile 3-Nitrobenzoic_Acid 3-Nitrobenzoic_Acid 3-Nitrophenyl_boronic_acid 3-Nitrophenyl_boronic_acid Target (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Friedel_Crafts->Target Grignard->Target Suzuki_Coupling->Target Ullmann_Coupling->Target

Caption: Common synthetic routes to (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]

    • Solution: Perform small-scale trial reactions to determine the optimal temperature and duration. Systematically vary the concentration of your reactants to find the ideal balance.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or inhibit the primary reaction.[1]

    • Solution: Always use reagents and solvents of appropriate purity. Ensure that any anhydrous solvents are thoroughly dried before use, as moisture can be particularly detrimental in many organic reactions.

  • Atmospheric Moisture and Oxygen: Many organometallic reactions and those involving highly reactive intermediates are sensitive to air and moisture.[1]

    • Solution: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, to protect your reaction from atmospheric contaminants.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and lower yields.[1]

    • Solution: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2]

    • Solution: Monitor your reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[2]

Q2: I'm attempting a Friedel-Crafts acylation, but the reaction is not proceeding or giving very low conversion. What could be the issue?

A2: Friedel-Crafts reactions can be sensitive to several factors, particularly when using heterocyclic substrates like 1-methylimidazole.

Potential Causes & Solutions:

  • Lewis Acid Catalyst Inactivation: The nitrogen atoms in 1-methylimidazole can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.

    • Solution: Consider using a stoichiometric amount of the Lewis acid. Alternatively, explore milder Lewis acids or alternative catalytic systems that are less prone to deactivation by nitrogen-containing heterocycles.

  • Insufficiently Activated Acylating Agent: The 3-nitrobenzoyl chloride may not be sufficiently electrophilic under the reaction conditions.

    • Solution: Ensure the 3-nitrobenzoyl chloride is of high purity and has not hydrolyzed. The use of a stronger Lewis acid can also increase its electrophilicity, but be mindful of potential side reactions.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction's efficiency.[3]

    • Solution: Aprotic solvents are generally preferred for Friedel-Crafts reactions. Solvents like nitrobenzene or dichloromethane are common choices. Avoid protic solvents as they will react with the Lewis acid.

Q3: My Grignard reaction is failing to initiate or giving a complex mixture of products. What troubleshooting steps should I take?

A3: Grignard reactions require strict anhydrous conditions and careful control of reagents.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched by even trace amounts.[4][5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Inhibited Grignard Reagent Formation: The magnesium metal may have an oxide layer that prevents the reaction from starting.[4]

    • Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere to expose a fresh surface.[4]

  • Side Reactions with the Nitro Group: The nitro group on the 3-nitrobenzoyl chloride is susceptible to reaction with the Grignard reagent.[6]

    • Solution: This is a significant challenge. Consider using a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), which is known to be more selective for acylation over reaction with nitro groups.[7] Alternatively, a palladium-catalyzed cross-coupling reaction might be a more suitable approach.[2][8][9]

Q4: I am considering a Suzuki coupling approach. What are the key parameters to optimize for a successful reaction?

A4: Suzuki couplings are powerful for C-C bond formation and are generally tolerant of a wide range of functional groups.[10][11]

Key Optimization Parameters:

ParameterRecommended Conditions & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other palladium(0) or palladium(II) precatalysts are commonly used. The choice of catalyst and ligand can significantly impact the yield.
Base An aqueous solution of a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is typically required. The choice and concentration of the base can be critical.
Solvent System A two-phase solvent system, such as toluene/water or dioxane/water, is often employed.[10]
Temperature The reaction is typically heated to ensure a reasonable reaction rate. Optimization of the temperature is necessary to balance reaction speed with potential decomposition.

Troubleshooting Suzuki Coupling:

  • Low Catalyst Activity: The palladium catalyst may be inactive or poisoned.

    • Solution: Use a fresh batch of catalyst and ensure all reagents are free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow.

    • Solution: The choice of base and solvent system is crucial for facilitating this step. Experiment with different bases and solvent ratios.

Q5: How can I effectively purify the final product, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone?

A5: Proper purification is essential to obtain the desired product with high purity.

Recommended Purification Methods:

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol or isopropanol could be suitable candidates.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

A: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. With a well-optimized protocol, yields in the range of 60-80% are often achievable.

Q: Are there any specific safety precautions I should take?

A: Yes. 3-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Grignard reagents are highly flammable and react violently with water. All reactions should be conducted with appropriate safety measures in place.

Q: Can I use 3-nitrobenzoic acid directly instead of 3-nitrobenzoyl chloride?

A: Direct coupling of carboxylic acids is possible but often requires specific activating agents or catalytic systems to convert the carboxylic acid into a more reactive species in situ.[12] Using 3-nitrobenzoyl chloride is generally more straightforward for acylation reactions.

Q: What is the role of 1-methylimidazole in this synthesis?

A: 1-Methylimidazole acts as the nucleophile, with the C2 carbon of the imidazole ring attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl group. In some reactions, it can also act as a catalyst.[13]

Experimental Protocols

Protocol 1: Synthesis via Acylation with 3-Nitrobenzoyl Chloride

This protocol describes a general procedure for the acylation of 1-methylimidazole.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 3-nitrobenzoyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Troubleshooting Workflow

Start Low Yield Observed Verify_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Verify_Conditions Assess_Purity Assess Reagent and Solvent Purity Verify_Conditions->Assess_Purity Conditions OK Optimize Systematically Optimize Reaction Parameters Verify_Conditions->Optimize Incorrect Inert_Atmosphere Ensure Inert Atmosphere (if needed) Assess_Purity->Inert_Atmosphere Purity OK Assess_Purity->Optimize Impure Review_Workup Review Workup and Purification Procedure Inert_Atmosphere->Review_Workup Atmosphere OK Inert_Atmosphere->Optimize Inadequate Review_Workup->Optimize Workup OK Review_Workup->Optimize Losses Detected

Caption: A systematic workflow for troubleshooting low reaction yields.[1]

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. (n.d.).
  • Grignard Reaction. (n.d.).
  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Public
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC. (2020).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐2‐nitro‐1H‐imidazolyl‐based prodrugs 4–8.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).
  • ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry - ACS Public
  • Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
  • BenchChem. (n.d.).
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review - PMC - NIH. (n.d.).
  • 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4. (n.d.).
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones.
  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - NIH. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O).
  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. (n.d.).
  • BOC Sciences. (n.d.). CAS 32902-21-9 (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.
  • US3197476A - Method of synthesis of 1-acyl imidazoles - Google P
  • Santa Cruz Biotechnology. (n.d.). (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Reddit. (2020). Synthesis - General tips for improving yield?.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • ResearchGate. (2017).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. (n.d.).
  • Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Inform
  • Heterocyclic Chemistry part2 upd
  • ChemScene. (n.d.). 30148-20-0 | (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.
  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
  • Matrix Scientific. (n.d.). (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.
  • ResearchGate. (n.d.). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction.

Sources

Optimization

solubility issues of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone in DMSO

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (herein referred to as MIMON). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we understand that achieving consistent and reliable solubility is paramount to the success of your research. This document provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility of MIMON in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Resolving MIMON Insolubility in DMSO

Encountering solubility issues can be a significant roadblock in experimental progress. This section provides a logical, step-by-step workflow to diagnose and resolve common problems associated with dissolving MIMON in DMSO.

Initial Observation: MIMON is not dissolving or has precipitated from the DMSO solution.

Before proceeding to advanced techniques, it is crucial to address the most common sources of solubility failure. The following workflow provides a systematic approach to resolving these initial challenges.

G cluster_0 Troubleshooting Workflow start Problem: MIMON Insoluble in DMSO check_purity Step 1: Verify Material Integrity start->check_purity Start Here check_dmso Step 2: Assess DMSO Quality check_purity->check_dmso Compound OK mechanical_aid Step 3: Apply Mechanical Energy check_dmso->mechanical_aid DMSO OK gentle_warming Step 4: Use Gentle Thermal Energy mechanical_aid->gentle_warming Still Insoluble soluble Outcome: Soluble mechanical_aid->soluble Soluble advanced_analysis Step 5: Advanced Analysis gentle_warming->advanced_analysis Still Insoluble gentle_warming->soluble Soluble insoluble Outcome: Insoluble (Re-evaluate Concentration) advanced_analysis->insoluble Degradation or True Insolubility Confirmed

Caption: A workflow diagram for troubleshooting MIMON solubility issues in DMSO.

Question: I've followed the initial steps, but my compound won't dissolve. What do I do now?

Answer: If basic methods fail, a more systematic approach is required. This involves verifying the quality of your materials and employing physical methods to aid dissolution.

Step 1: Verify Material Integrity

  • Compound Purity and Identity: Confirm the purity of your MIMON lot. Impurities from synthesis can significantly alter solubility characteristics. If possible, verify the compound's identity using techniques like NMR or mass spectrometry.

  • Solid-State Form: Be aware that compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid.[1] These forms can have vastly different solubility profiles. The thermodynamically more stable crystalline form is often less soluble.[1]

Step 2: Assess DMSO Quality

  • Purity and Water Content: The single most critical factor is the quality of the DMSO. Use only high-purity (≥99.9%), anhydrous DMSO.[2] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can drastically decrease the solubility of hydrophobic organic compounds.[1]

  • Visual Inspection: High-quality DMSO should be a clear, colorless liquid.[2] A yellow tint or the presence of particulates can indicate degradation or contamination, which may affect its solvating power.[3]

  • Proper Storage: Always store DMSO in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and degradation.[5][6]

Step 3: Apply Mechanical & Gentle Thermal Energy If you are confident in your materials, the issue may be the kinetics of dissolution.

  • Vortexing: Mix the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the compound particles.

  • Sonication: Place the sealed vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart compound aggregates and accelerate dissolution.[7]

  • Gentle Warming: Briefly warm the solution to 30-37°C. This increases the kinetic energy of the system, which can overcome the energy barrier for dissolution. Caution: Avoid excessive heat. While DMSO is stable at high temperatures, some compounds can degrade.[8] Furthermore, heating DMSO close to its boiling point (189°C) can cause it to decompose into acidic byproducts, which could potentially degrade your compound.[9][10]

Step 4: Perform a Systematic Solubility Test If the compound remains insoluble, you may be exceeding its solubility limit. A systematic test is necessary to determine the maximum concentration.

StepActionRationale
1 Prepare a saturated or supersaturated slurry of MIMON in a known volume of anhydrous DMSO (e.g., 20 mg in 1 mL).To ensure an excess of solid material is present for determining the equilibrium solubility.
2 Agitate the slurry at a constant, controlled temperature (e.g., 25°C) for 24 hours.To allow the solution to reach thermodynamic equilibrium.
3 Centrifuge the sample at high speed to pellet the undissolved solid.To separate the saturated supernatant from the excess solid.
4 Carefully remove an aliquot of the clear supernatant.This sample represents the saturated solution.
5 Dilute the supernatant with a suitable solvent and quantify the concentration of MIMON using a validated analytical method (e.g., HPLC-UV, LC-MS).To accurately determine the solubility limit in mg/mL or mM.

Frequently Asked Questions (FAQs)

Q1: What is the best grade of DMSO to use for preparing stock solutions? A1: You should always use the highest purity, anhydrous grade of DMSO available, typically ≥99.9%.[2] Spectroscopic or HPLC-grade solvents are excellent choices. The primary impurity in lower-grade DMSO is water, which it readily absorbs from the air.[11] This moisture can significantly reduce DMSO's ability to dissolve many organic compounds and may introduce variability into your experiments.[1][3]

Q2: My MIMON compound dissolved perfectly in DMSO, but it precipitated when I diluted the stock into my aqueous cell culture medium. Why did this happen? A2: This is a very common phenomenon often referred to as "crashing out" or precipitation upon dilution.[7][8] MIMON is likely highly soluble in the polar aprotic organic solvent (100% DMSO) but poorly soluble in the aqueous environment of your buffer or medium. When you add the DMSO stock to the aqueous solution, the local concentration of DMSO is drastically lowered, and the solvent environment becomes predominantly water. The compound can no longer stay in solution and precipitates.[8] To mitigate this, try making intermediate dilutions in a mix of DMSO and your aqueous buffer or ensure the final concentration of DMSO in your assay is as low as possible while still maintaining compound solubility.

Q3: How should I store my MIMON stock solutions in DMSO? A3: For long-term stability, stock solutions should be stored at -20°C or -80°C.[8][12] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution undergoes, which can promote compound precipitation and degradation over time.[8][12] Ensure the storage vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture, even at low temperatures.

Q4: I noticed my bottle of DMSO has solidified. Is it still good to use? A4: Yes, this is normal and does not harm the quality of the DMSO. DMSO has a relatively high freezing point of 18.5°C (65.3°F).[13][14] If your lab is cool, it may solidify. You can gently warm the bottle in a warm water bath or at room temperature to re-liquefy it for use.[6][14] Ensure the cap is tightly sealed during this process.

Q5: Could my compound be reacting with or degrading in DMSO? A5: Yes, this is a possibility, though DMSO is considered a relatively inert solvent for many applications.[15] Some classes of compounds can be unstable in DMSO, especially over long-term storage.[8][16] This can manifest as a gradual loss of solubility or the appearance of new peaks in analytical runs (e.g., HPLC, LC-MS).[17] If you suspect degradation, it is best to prepare fresh stock solutions before each experiment and analyze the solution's purity and integrity over time.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • gChem Global. DMSO Physical Properties. [Link]

  • ResearchGate. Degradation pathways of DMSO during UV/H2O2 treatment. [Link]

  • PubMed. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. [Link]

  • Etra Organics. How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • ResearchGate. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

  • Sontara. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Simple Solvents. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • C&EN Global Enterprise - ACS Publications. DMSO's decomposition risk analyzed. [Link]

  • Taylor & Francis Online. Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • Quora. What is the best way of storing a DMSO in a research lab? [Link]

  • MDPI. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]

  • dmsostore. Product Care and Storage. [Link]

  • ResearchGate. What is the best right way of storing DMSO in research lab? [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. What is exactly means for dry DMSO? [Link]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? [Link]

  • PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PMC - NIH. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

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Troubleshooting

Technical Support Center: Overcoming Resistance to Nitroimidazole Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This guide is designed to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for the complex challenge of antimicrobial resistance to this critical class of drugs. Here, we move beyond simple protocols to explore the underlying mechanisms of resistance and provide actionable, field-proven insights to advance your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses common conceptual and practical questions that arise when encountering nitroimidazole resistance.

Q1: My organism is showing resistance to metronidazole. What are the most likely biological mechanisms at play?

A1: Resistance to nitroimidazoles, such as metronidazole, is rarely a single-gene phenomenon and typically involves one or more of the following mechanisms:

  • Reduced Drug Activation: Nitroimidazoles are prodrugs, meaning they require activation within the target cell to become cytotoxic.[][2][3][4] This activation is a reductive process carried out by specific enzymes, primarily nitroreductases (NTRs).[][2][5] A decrease in the activity of these enzymes is a common cause of resistance.[5][6][7] In many anaerobic bacteria and protozoa, key activating enzymes include pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. In Helicobacter pylori, mutations in the genes rdxA (encoding an oxygen-insensitive NADPH nitroreductase) and frxA (encoding NADPH flavin oxidoreductase) are strongly linked to metronidazole resistance.[7][8][9][10]

  • Enzymatic Inactivation: Some resistant organisms possess enzymes that actively detoxify the nitroimidazole compound. The nim genes, for instance, encode 5-nitroimidazole reductases that convert the drug into a non-toxic amine derivative, effectively neutralizing it.[3][5][7] While the presence of a nim gene doesn't always confer high-level resistance, it is a significant factor to consider.[5][7][11]

  • Increased Drug Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport toxic substances out of the cell, can contribute to nitroimidazole resistance.[2][12][13] While often conferring low-level resistance on their own, efflux pumps can provide a survival advantage that allows for the development of higher-level resistance through other mutations.[12][14] In H. pylori, increased expression of the TolC homolog hefA has been observed in multidrug-resistant strains.[8][9][10]

  • Enhanced DNA Repair and Antioxidant Defenses: Since activated nitroimidazoles cause DNA damage through the generation of reactive nitroso radicals, an organism's ability to repair this damage or neutralize these radicals can contribute to resistance.[5][7][15]

The interplay of these mechanisms can be complex. For example, a strain might have a partial loss-of-function mutation in an activating enzyme, coupled with a slight increase in efflux pump expression, leading to a clinically significant level of resistance.

Q2: I've identified a nim gene in my resistant isolate. Does this automatically confirm it as the cause of resistance?

A2: Not necessarily. The presence of a nim gene is a strong indicator, but its role in the observed resistance needs to be functionally validated.[5][7] Studies have shown that some nim-positive strains remain susceptible to metronidazole, suggesting that the gene may be "silent" or not expressed at a level sufficient to confer resistance.[11][16] Conversely, high levels of resistance can be induced in nim-positive strains, highlighting their clinical importance.[17][18]

Causality Check: To confirm the role of a nim gene, consider the following:

  • Gene Expression Analysis: Use RT-qPCR to determine if the nim gene is actively transcribed in your resistant isolate compared to a susceptible control.

  • Genetic Complementation: If you have a susceptible strain that lacks the nim gene, introducing the gene via a plasmid and observing a shift in the Minimum Inhibitory Concentration (MIC) can provide strong evidence of its function.

Q3: Can I use a broad-spectrum efflux pump inhibitor to restore nitroimidazole susceptibility?

A3: While theoretically plausible, this approach has had limited success in practice for nitroimidazoles.[19][20] Many common efflux pump inhibitors, like reserpine or phenylalanine-arginine β-naphthylamide (PAβN), may not be effective against the specific pumps involved in nitroimidazole efflux.[12] Furthermore, the contribution of efflux to overall resistance might be secondary to other, more potent mechanisms like impaired drug activation.[19]

Experimental Rationale: A more targeted approach is recommended. First, confirm the involvement of efflux pumps in your specific isolate. This can be done by comparing the MIC of the nitroimidazole with and without a known efflux pump inhibitor. If a significant decrease in MIC is observed, it suggests that efflux is a contributing factor. The next step would be to identify the specific pump(s) involved through genetic or proteomic methods.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for key experiments to dissect and potentially overcome nitroimidazole resistance.

Troubleshooting Guide: Unexpected MIC Results
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
High variability in MIC values between replicates. Inconsistent inoculum density.Standardize your inoculum preparation using a spectrophotometer (e.g., McFarland standards). A consistent starting cell number is crucial for reproducible MIC results.
Degradation of the nitroimidazole compound.Prepare fresh stock solutions of the nitroimidazole for each experiment. Some compounds can be light-sensitive or unstable in certain solvents.
Inappropriate atmospheric conditions for anaerobic/microaerophilic organisms.Ensure your incubation conditions (e.g., anaerobic jar with gas pack, controlled atmosphere chamber) are optimal and consistently maintained. Oxygen can interfere with nitroimidazole activation.[21]
Susceptible strain appears resistant. Incorrect strain identification.Verify the identity of your strain using 16S rRNA sequencing or another reliable molecular method.
Contamination of the culture.Streak the culture on selective agar to check for purity.
Spontaneous mutation.Re-streak the original stock and repeat the MIC determination.
Resistant strain appears susceptible. Loss of resistance plasmid.If resistance is plasmid-mediated (e.g., some nim genes), repeated subculturing without selective pressure can lead to plasmid loss. Culture the strain in the presence of a sub-inhibitory concentration of the nitroimidazole.
Inappropriate testing medium.The composition of the medium can influence drug activity and bacterial growth. Use a standardized and recommended medium for your organism, such as that specified by CLSI guidelines.[22]
Experimental Protocol 1: PCR-Based Detection of Resistance Genes (rdxA, frxA, and nim)

This protocol provides a framework for identifying key genetic markers of nitroimidazole resistance.

Objective: To screen bacterial isolates for the presence of rdxA and frxA mutations (common in H. pylori) and nim genes (found in various anaerobes).

Principle: PCR amplification of target genes followed by gel electrophoresis allows for the detection of their presence. Subsequent DNA sequencing can identify specific mutations.

Materials:

  • Bacterial genomic DNA extract

  • Gene-specific primers (see table below)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis system

Primer Design (Example):

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3') Expected Product Size (bp)
rdxA (H. pylori) ATGGCTATGAAGATGATGAAG AGGAGCATCAGATAGTTCTGA ~650
frxA (H. pylori) ATGATTCAAGCAATGAAGTTT TTAATTTCCTTTGTTTTCTGC ~600

| nim (consensus) | CGCACAGTATCATCCGTAAG | GCTTCCTTGCCTGTCATGTCGTC | 458[22] |

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from your bacterial culture using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing: 1 µL genomic DNA, 1 µL of each primer (10 µM), 12.5 µL of 2x PCR master mix, and 9.5 µL of nuclease-free water.

    • Use the following thermocycler conditions (may require optimization):

      • Initial denaturation: 95°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 30 seconds (adjust based on primer Tm).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye. The presence of a band of the expected size indicates a positive result.[22]

  • Sequencing (for rdxA and frxA):

    • Purify the PCR products for rdxA and frxA.

    • Send the purified products for Sanger sequencing.

    • Align the resulting sequences with a wild-type reference sequence to identify mutations (e.g., point mutations, insertions, deletions, frameshifts) that could lead to gene inactivation.[8][9][10]

Self-Validation and Interpretation:

  • Positive Control: Use DNA from a known resistant strain.

  • Negative Control: Use DNA from a known susceptible strain and a no-template control.

  • Causality Link: The presence of a frameshift or nonsense mutation in rdxA or frxA is strong evidence for its role in resistance.[8][10] For nim genes, a positive PCR result should be followed up with expression analysis.

Experimental Protocol 2: Nitroreductase Activity Assay

Objective: To functionally assess the ability of a bacterial cell lysate to activate a nitroimidazole compound.

Principle: This spectrophotometric assay measures the reduction of a nitroimidazole compound by nitroreductase enzymes present in a cell-free extract. The reduction is coupled to the oxidation of NADH or NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Cell-free extract from the test organism

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • NADH or NADPH solution (freshly prepared)

  • Nitroimidazole compound (e.g., metronidazole)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow a sufficient quantity of the bacterial culture.

    • Harvest the cells by centrifugation and wash them with buffer.

    • Resuspend the cell pellet in assay buffer and lyse the cells (e.g., by sonication or with a French press) on ice.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant is the cell-free extract.

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer, a specific amount of cell-free extract (e.g., 50-100 µg of total protein), and the nitroimidazole compound to a final volume of 1 mL.

    • Initiate the reaction by adding NADH or NADPH to a final concentration of 0.2 mM.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

Data Analysis and Interpretation:

  • Calculate the rate of NADH/NADPH oxidation (the change in absorbance per minute).

  • Enzyme activity can be expressed as units per milligram of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADH/NADPH per minute.

  • Causality Link: A significantly lower nitroreductase activity in a resistant strain compared to a susceptible strain suggests that impaired drug activation is a key resistance mechanism.[5][6][7]

Section 3: Visualizing Resistance Mechanisms

Understanding the complex interplay of factors leading to nitroimidazole resistance is crucial for developing effective countermeasures. The following diagrams illustrate the key pathways and logical relationships.

Diagram 1: Nitroimidazole Activation and Resistance Pathways

Nitroimidazole_Pathway cluster_Cell Bacterial Cell cluster_Activation Activation Pathway cluster_Resistance Resistance Mechanisms Prodrug Nitroimidazole (Prodrug) Nitroreductases Nitroreductases (e.g., RdxA, FrxA) Prodrug->Nitroreductases Reduction NimEnzymes Nim Enzymes Prodrug->NimEnzymes Detoxification EffluxPump Efflux Pump Prodrug->EffluxPump Export ActivatedDrug Reactive Nitroso Radical DNA_Damage DNA Damage & Cell Death ActivatedDrug->DNA_Damage InactiveDrug Inactive Amine Nitroreductases->ActivatedDrug 1-electron transfer Mutations Mutations/ Loss of Function Mutations->Nitroreductases Inactivation NimEnzymes->InactiveDrug 2-electron reduction Extracellular Extracellular Prodrug EffluxPump->Extracellular Active Transport Extracellular->Prodrug Passive Diffusion Troubleshooting_Workflow Start Resistant Isolate (High MIC) PCR_Screen PCR Screen for Resistance Genes (rdxA, frxA, nim) Start->PCR_Screen NTR_Assay Nitroreductase Activity Assay Start->NTR_Assay Efflux_Assay Efflux Pump Inhibitor Assay Start->Efflux_Assay Sequencing Sequence rdxA/frxA PCR_Screen->Sequencing rdxA/frxA positive Gene_Expression nim Gene Expression (RT-qPCR) PCR_Screen->Gene_Expression nim positive Result_Mutation Inactivating Mutation Found? Sequencing->Result_Mutation Result_Nim_Expressed nim Gene Expressed? Gene_Expression->Result_Nim_Expressed Result_NTR_Activity Reduced NTR Activity? NTR_Assay->Result_NTR_Activity Result_Efflux MIC Lowered with Inhibitor? Efflux_Assay->Result_Efflux Conclusion_Activation Mechanism: Impaired Drug Activation Result_Mutation->Conclusion_Activation Yes Conclusion_Other Investigate Other Mechanisms Result_Mutation->Conclusion_Other No Conclusion_Nim Mechanism: Enzymatic Inactivation Result_Nim_Expressed->Conclusion_Nim Yes Result_Nim_Expressed->Conclusion_Other No Result_NTR_Activity->Conclusion_Activation Yes Result_NTR_Activity->Conclusion_Other No Conclusion_Efflux Mechanism: Drug Efflux Result_Efflux->Conclusion_Efflux Yes Result_Efflux->Conclusion_Other No

Caption: A logical workflow for investigating nitroimidazole resistance.

References

  • Hashemi, S. J., Sheikh, A. F., Goodarzi, H., Yadyad, M. J., Seyedian, S. S., Aslani, S., & Assarzadegan, M. A. (2019). Genetic basis for metronidazole and clarithromycin resistance in Helicobacter pylori strains isolated from patients with gastroduodenal disorders. Infection and Drug Resistance, 12, 775–783. [Link]

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  • Löfmark, S., Edlund, C., & Nord, C. E. (2005). Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates. Antimicrobial Agents and Chemotherapy, 49(3), 1253–1256. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl-Imidazolyl-Methanone Synthesis

Welcome to the Technical Support Center for the synthesis of methyl-imidazolyl-methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl-imidazolyl-methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the integrity of your final product.

The term "methyl-imidazolyl-methanone" can refer to several isomers depending on the point of attachment of the acetyl group to the imidazole ring. This guide will address the two most common synthetic challenges: N-acylation to form 1-acetylimidazole and C-acylation , exemplified by the synthesis of 1-(4-methyl-1H-imidazol-2-yl)ethanone.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of acetylated imidazoles.

Q1: What are the primary methods for the acylation of imidazoles?

A1: The most common methods for acylating imidazoles include reaction with acyl chlorides or acid anhydrides . Another effective approach involves the use of a carboxylic acid activated with a coupling agent like N,N'-Carbonyldiimidazole (CDI) . The choice of method depends on factors such as the stability of the starting materials, the desired product (N- vs. C-acylation), and the scale of the reaction. For instance, using acyl chlorides or anhydrides is a direct approach for N-acylation, while C-acylation often requires a more complex, multi-step strategy involving protection and deprotection steps.[1][2]

Q2: My N-acylimidazole product is decomposing during workup or purification. What is the likely cause and how can I prevent it?

A2: N-acylimidazoles are susceptible to hydrolysis, especially in the presence of moisture or protic solvents, which will revert the product to imidazole and the corresponding carboxylic acid.[1][3][4] To minimize decomposition, it is critical to work under anhydrous conditions using oven-dried glassware and aprotic solvents.[1] During workup, avoid aqueous washes if possible, or use brine and thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Purification via standard silica gel chromatography can also be problematic due to the acidic nature of silica and residual water, which can catalyze hydrolysis.[1] If chromatography is necessary, consider using deactivated (neutral) silica or alumina, or adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to the eluent.[5] In many cases, it is advantageous to use the crude N-acylimidazole directly in the next synthetic step without purification.[1]

Q3: What are the most common side reactions during imidazole acylation, and how can they be minimized?

A3: A significant side reaction is the ring-splitting of the imidazole nucleus, which can be promoted by aggressive acylating agents.[1] Using milder reagents or controlling the reaction temperature can mitigate this. Another common issue, particularly in C-acylation, is the lack of regioselectivity, leading to a mixture of isomers. This is often addressed by using a protecting group on one of the imidazole nitrogens to direct the acylation to a specific carbon atom.[2] For N-acylation, double acylation is generally not a concern due to the deactivating effect of the first acyl group.

Q4: Can imidazole itself act as a catalyst in the acylation reaction?

A4: Yes, imidazole is a well-known nucleophilic catalyst for acyl transfer reactions.[1][6][7] It can attack the acylating agent to form a highly reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to another nucleophile.[1] This catalytic property is a cornerstone of many organic transformations.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of both N-acetylimidazole and C-acetylated imidazoles.

Scenario 1: N-Acylation of Imidazole (Synthesis of 1-Acetylimidazole)

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrolysis of the N-acylimidazole product Ensure strictly anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. During workup, minimize contact with water. The electrophilic carbonyl carbon of the N-acylimidazole is highly susceptible to nucleophilic attack by water.[1][3]
Poor reactivity of the acylating agent Increase the reaction temperature. If using an acid anhydride, gentle heating may be required.[8] Alternatively, consider a more reactive acylating agent like acetyl chloride. The increased kinetic energy from heating helps overcome the activation energy barrier of the reaction.
Incomplete reaction Extend the reaction time and monitor progress by TLC or GC-MS. Ensure stoichiometric amounts of reagents are used. An excess of the acylating agent can sometimes be beneficial, but may complicate purification.
Loss during workup Avoid aqueous washes if possible. If an aqueous wash is necessary, use brine to minimize the solubility of the product in the aqueous phase and perform the separation quickly. Back-extract the aqueous layer with a suitable organic solvent.

Problem 2: Product is an Oil and Difficult to Handle/Purify

Potential Cause Troubleshooting Steps & Scientific Rationale
Inherent physical properties of 1-acetylimidazole 1-Acetylimidazole is a low-melting solid or an oil at room temperature. Purification by vacuum distillation is often the most effective method. Due to its instability on silica, chromatography should be a last resort.[1]
Presence of impurities Ensure the starting imidazole is pure and dry. Impurities can interfere with crystallization. If distillation is not an option, attempt to crystallize the product from a non-polar solvent at low temperature.
Scenario 2: C-Acylation of Imidazole (Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone)

This synthesis typically involves a multi-step process: N-protection, lithiation and C-acylation, and deprotection.[2]

Problem 1: Low Yield in the N-Protection Step

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient protecting group introduction Ensure the base (e.g., triethylamine) is fresh and anhydrous. The base is crucial for deprotonating the imidazole, allowing for nucleophilic attack on the protecting group reagent (e.g., trityl chloride).[2] Incomplete deprotonation will lead to unreacted starting material.
Steric hindrance If using a bulky protecting group, the reaction may require longer reaction times or gentle heating to proceed to completion.

Problem 2: Failure of the Lithiation and C-Acylation Step

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive organolithium reagent Use a freshly titrated or new bottle of n-butyllithium. Organolithium reagents are highly sensitive to moisture and air. The lithiation step is critical for deprotonating the C2 position, making it nucleophilic.[2]
Reaction temperature too high Maintain a very low temperature (e.g., -78 °C) during the addition of n-butyllithium and the acylating agent. [2] Higher temperatures can lead to side reactions and decomposition of the lithiated intermediate.
Presence of electrophilic impurities Ensure all solvents and reagents are scrupulously dry. Any trace of water or other electrophiles will quench the organolithium reagent.

Problem 3: Difficulty with Deprotection

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete deprotection Increase the reaction time or the concentration of the acid (e.g., HCl in methanol). [2] Monitor the reaction by TLC until all the protected starting material is consumed. The acid catalyzes the cleavage of the protecting group.
Product loss during workup After deprotection, the product will be in its protonated form in the acidic solution. Careful neutralization with a base (e.g., NaHCO₃) is required to isolate the free base. [2] Ensure the pH is sufficiently basic to deprotonate the imidazole nitrogen before extraction.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 1-Acetylimidazole
  • To a solution of imidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Filter the resulting precipitate (imidazole hydrochloride) and wash with a small amount of anhydrous DCM.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-acetylimidazole.

  • Purify by vacuum distillation.

Protocol 2: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone[2]
  • Step 1: N-Protection. To a solution of 4-methylimidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add trityl chloride (1.05 eq) portion-wise. Stir at room temperature for 12-16 hours. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-trityl-4-methyl-1H-imidazole.

  • Step 2: C2-Acylation. Dissolve the protected imidazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Step 3: Deprotection. Dissolve the C2-acylated intermediate (1.0 eq) in a mixture of methanol and concentrated HCl. Stir at room temperature for 4-6 hours. Neutralize with saturated aqueous NaHCO₃ and extract the product with an organic solvent. Dry the combined organic layers and concentrate. Purify by column chromatography or recrystallization.

Table 1: Recommended Reaction Parameters
ParameterN-Acylation (1-Acetylimidazole)C-Acylation (1-(4-Methyl-1H-imidazol-2-yl)ethanone)
Temperature 0 °C to room temperature-78 °C for lithiation/acylation; room temperature for protection/deprotection[2]
Solvent Anhydrous aprotic (DCM, THF, Acetonitrile)Anhydrous aprotic (DCM, THF)[2]
Key Reagents Imidazole, Acetyl Chloride/Anhydride4-Methylimidazole, Trityl Chloride, n-BuLi, Acetyl Chloride, HCl[2]
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon), especially for the lithiation step[2]

Part 4: Visualization of Key Processes

Diagram 1: General Workflow for C-Acylation of Imidazole

C_Acylation_Workflow start Start: 4-Methylimidazole protection Step 1: N-Protection (e.g., Trityl Chloride, TEA) start->protection protected_imidazole 1-Trityl-4-methyl -1H-imidazole protection->protected_imidazole lithiation Step 2: C2-Lithiation (n-BuLi, -78°C) protected_imidazole->lithiation acylation Step 2: C2-Acylation (Acetyl Chloride, -78°C) lithiation->acylation acylated_intermediate Acylated Protected Imidazole acylation->acylated_intermediate deprotection Step 3: Deprotection (HCl, MeOH) acylated_intermediate->deprotection final_product Final Product: 1-(4-Methyl-1H-imidazol -2-yl)ethanone deprotection->final_product

Caption: Workflow for the synthesis of a C-acylated imidazole.

Diagram 2: Troubleshooting Logic for Low Yield in N-Acylation

Troubleshooting_Logic problem Problem: Low Yield in N-Acylation check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? problem->check_conditions check_reagents Check Reagents: - Purity of Imidazole? - Reactivity of Acylating Agent? problem->check_reagents check_workup Check Workup: - Aqueous Wash? - Purification Method? problem->check_workup solution_conditions Solution: - Dry glassware/solvents - Use N2 or Ar check_conditions->solution_conditions solution_reagents Solution: - Use purer starting material - Switch to acyl chloride or  increase temperature check_reagents->solution_reagents solution_workup Solution: - Minimize water contact - Use brine wash - Purify by distillation check_workup->solution_workup

Caption: Troubleshooting flowchart for low yield in N-acylation.

References

  • Stability Studies of N‐Acylimidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Lee, J. P., Bembi, R., & Fife, T. H. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872–2876. [Link]

  • Zhang, Y., et al. (2015). Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst. Scientific Reports, 5, 12383. [Link]

  • Nawaz, H., et al. (2013). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 1368-1374. [Link]

  • El Seoud, O. A., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 90(1), 275-281. [Link]

  • Guthrie, J. P., & Pike, D. C. (1987). Hydration of acylimidazoles: tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Canadian Journal of Chemistry, 65(8), 1951-1969. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Welcome to the dedicated technical support guide for the purification of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[][2][3] This document provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this molecule. Drawing from established principles in separation science, this guide is designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound.

Introduction to the Molecule and Its Challenges

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a moderately polar molecule featuring three key functional groups that dictate its purification strategy:

  • 1-Methyl-1H-imidazole Ring: This heterocyclic moiety imparts basicity to the molecule. The nitrogen atoms can interact strongly with acidic stationary phases like silica gel, potentially leading to poor peak shape (tailing) and even irreversible binding during chromatography.[4]

  • Nitrophenyl Group: The nitro group is strongly electron-withdrawing and highly polar. This feature contributes significantly to the molecule's overall polarity and can influence its solubility in various organic solvents.

  • Ketone Linker: The carbonyl group acts as a hydrogen bond acceptor, further increasing the compound's polarity.

The primary challenges in purifying this compound stem from its basicity, high polarity, and potential for strong interaction with common purification media. The goal of any purification strategy will be to mitigate these interactions to achieve efficient separation from starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of this compound.

Q1: What is the most common reason for poor recovery during silica gel chromatography?

A1: The most frequent issue is the strong interaction between the basic imidazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause the compound to streak, tail, or, in severe cases, remain irreversibly adsorbed to the column, leading to low or no recovery.[4][5] It is crucial to test your compound's stability on a TLC plate before committing to a large-scale column.[5][6]

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase (RP) chromatography is an excellent alternative. Given the compound's polar nature, it may elute quickly on standard C18 columns. A mobile phase of acetonitrile/water or methanol/water is a good starting point.[7] To improve retention and peak shape, an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often necessary. The acid protonates the imidazole nitrogen, leading to more consistent interactions with the stationary phase.

Q3: Is recrystallization a viable purification method?

A3: Recrystallization can be highly effective, provided a suitable solvent or solvent system is identified. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[8] Given the molecule's polarity, solvents like ethanol, methanol, acetone, or ethyl acetate are good starting points to test.[9] If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/hexane or ethyl acetate/heptane) can be developed by dissolving the compound in the "good" solvent at boiling and adding the "poor" solvent dropwise until turbidity appears.[9]

Q4: My compound appears as a smear or a streak on the TLC plate. What does this mean?

A4: Streaking on a TLC plate is a classic indicator of a problematic interaction with the stationary phase, often due to the compound's basicity on acidic silica. It can also occur if the sample is overloaded or if the spotting solvent is too strong. To confirm if it's a basicity issue, you can prepare a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide. If the spot becomes sharp and well-defined, this confirms the issue.

Troubleshooting Guide

This section provides specific, actionable solutions to common problems encountered during the purification of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Problem Probable Cause(s) Recommended Solution(s)
Compound streaks or tails badly on silica gel column. The basic imidazole group is interacting strongly with acidic silanol groups on the silica.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Ethyl Acetate/Hexane + 1% TEA). This neutralizes the acidic sites on the silica, preventing strong adsorption.[10]2. Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or deactivated silica gel.[5]
Compound does not elute from the silica gel column (stuck at the origin). The compound is too polar for the chosen mobile phase, or it has irreversibly bound to the silica.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., move from 50% to 100% ethyl acetate, then consider adding methanol). A gradient elution can be very effective.[5]2. Test for Irreversible Binding: Before running a column, spot the compound on a TLC plate, let it sit for 30 minutes, then elute. If the spot remains at the origin while a fresh spot moves, your compound is likely decomposing or binding irreversibly.[5]3. Switch to Reverse-Phase: This is the most reliable solution for highly polar, basic compounds.
Poor separation from a similarly polar impurity. The chosen solvent system does not provide adequate selectivity between your compound and the impurity.1. Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. Different solvents interact with compounds in unique ways, which can often resolve co-eluting spots.2. Try Isocratic Elution: If using a gradient, a slow, isocratic (constant solvent ratio) elution can sometimes improve the separation of closely eluting compounds.
Compound "oils out" during recrystallization instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent at the point of saturation, or impurities are inhibiting crystallization.1. Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.[9]2. Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slow cooling promotes the formation of a crystal lattice.3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site.[9][11]
Product is recovered but is still impure after column chromatography. The column was overloaded, or the fractions were cut incorrectly.1. Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be 100:1 or higher.2. Use Dry Loading: If the compound has poor solubility in the starting eluent, it can precipitate at the top of the column, leading to broad bands. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10][12]

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography (For Basic Compounds)

This protocol is designed to mitigate the on-column issues caused by the basic imidazole moiety.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • To a promising solvent system, add ~1% triethylamine (TEA). For example, if 70% EtOAc/Hexane gives an Rf of ~0.3, prepare a mobile phase of 69% EtOAc / 30% Hexane / 1% TEA.

    • Run two TLCs side-by-side, one with the TEA-modified eluent and one without. A significant improvement in spot shape (less tailing) in the TEA lane indicates this is a good system for the column.

  • Column Packing:

    • Select an appropriate size column for your sample amount.

    • Pack the column using the chosen mobile phase (including the TEA) as a slurry. Do not pack in a neat non-polar solvent and switch, as this can cause thermal effects.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 5-10 times the mass of your crude product) to the solution.[12]

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent in vacuo. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove completely.

Protocol 2: General Recrystallization Screening

This protocol helps identify a suitable solvent for purification by recrystallization.

  • Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature.[13]

    • Observation 1: If the solid dissolves readily at room temperature, the solvent is unsuitable (compound is too soluble).

    • Observation 2: If the solid does not dissolve, heat the test tube gently in a water or sand bath.

    • Observation 3: If the solid dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • Observation 4: If crystals form upon cooling, you have found a potentially suitable solvent.[14] If no crystals form, the compound may still be too soluble.[9]

    • Observation 5: If the solid does not dissolve even when hot, the solvent is unsuitable (compound is not soluble enough).

  • Performing the Recrystallization:

    • Place the bulk of your crude material in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask to a boil. Continue adding solvent until the solid just dissolves.[11]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[9]

    • Dry the crystals thoroughly.

Visual Workflow and Logic Diagrams

Diagram 1: Purification Strategy Selection

This diagram outlines the decision-making process for choosing the appropriate purification method for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Purification_Strategy start Crude Product tlc_test Run TLC with Standard Eluent (e.g., EtOAc/Hex) start->tlc_test check_tailing Does the spot show significant tailing? tlc_test->check_tailing recrystallization_option Alternative Path: Attempt Recrystallization tlc_test->recrystallization_option add_tea Add 1% TEA to eluent. Does the spot shape improve? check_tailing->add_tea Yes column_standard Purify via Standard Silica Chromatography. check_tailing->column_standard No column_tea Purify via Silica Chromatography with TEA-modified eluent. add_tea->column_tea Yes rp_chrom Switch to Reverse-Phase (RP) HPLC with acidic modifier (e.g., 0.1% Formic Acid). add_tea->rp_chrom No yes_tea Yes no_tea No no_tailing No Tailing

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

This diagram provides a logical flow for diagnosing and solving common issues during column chromatography.

Column_Troubleshooting start Problem with Column issue_type What is the issue? start->issue_type no_elution Compound Not Eluting issue_type->no_elution No Elution poor_sep Poor Separation issue_type->poor_sep Poor Separation low_recovery Low Recovery issue_type->low_recovery Low Recovery increase_polarity Increase eluent polarity (e.g., add MeOH). no_elution->increase_polarity change_solvent Change solvent system (e.g., EtOAc -> DCM). poor_sep->change_solvent check_stability Compound may be bound/ decomposed. Test stability on TLC. Consider RP-HPLC. low_recovery->check_stability

Caption: Workflow for troubleshooting column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Baumann, J. B. (1979). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. [Link]

  • SIELC Technologies. Separation of 1-Methylimidazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Google Patents. (2016).
  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • ACS Publications. (1979). N-Methylimidazole-catalyzed acetylation of hydroxy compounds prior to gas chromatographic separation and determination. Analytical Chemistry. [Link]

  • ScienceDirect. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • Google Patents. (1958).
  • PubMed Central. (2022). Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography. [Link]

  • ResearchGate. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • Royal Society of Chemistry. (2020). Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. [Link]

  • Royal Society of Chemistry. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

Sources

Optimization

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (M3NIM). Understanding the s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (M3NIM). Understanding the stability profile of a compound is critical for ensuring data integrity, reproducibility of experiments, and the overall success of research and development campaigns. This document addresses common questions and troubleshooting scenarios related to the stability of M3NIM in solution, drawing from established principles of physical organic chemistry and pharmaceutical stability testing. We will explore the inherent chemical liabilities of the molecule, which features a nitroaromatic ring, a ketone linker, and a substituted imidazole heterocycle, to provide a predictive framework for its behavior under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for M3NIM based on its structure?

Answer: The chemical structure of M3NIM contains three key functional groups, each with its own potential stability liabilities:

  • Nitroaromatic System: The 3-nitrophenyl group is strongly electron-withdrawing. While this generally makes the aromatic ring resistant to oxidative degradation, it renders the nitro group susceptible to reduction.[1] This can occur under specific chemical conditions (e.g., presence of reducing agents) or through certain biological assays, potentially forming nitroso, hydroxylamino, or amino derivatives.[2]

  • Aryl Ketone Linker: The ketone carbonyl group is an electrophilic center. It is primarily susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into 1-methyl-1H-imidazole-2-carboxylic acid and 3-nitrobenzene.

  • N-Methyl Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle. The N-methylation enhances its stability compared to imidazoles with a free N-H, which can be more readily oxidized.[3] However, the ring system can still be susceptible to photolytic degradation or attack by strong oxidizing agents.[4][5]

Q2: What is the recommended way to prepare and store a stock solution of M3NIM?

Answer: For maximum stability, initial stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Rationale: Aprotic solvents lack acidic protons and do not participate in hydrolysis reactions, thereby minimizing the risk of ketone cleavage.[6] DMSO is an excellent choice for solubilizing a wide range of organic compounds, though care must be taken to use an anhydrous grade, as it is hygroscopic.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen and moisture. For light-sensitive compounds, amber vials or vials wrapped in aluminum foil are recommended to prevent photodegradation.[7]

Q3: Can I use protic solvents like methanol or ethanol to prepare my solutions?

Answer: While M3NIM may be soluble in protic solvents like methanol or ethanol, their use for long-term storage is discouraged.

  • Causality: These solvents contain hydroxyl groups and can act as nucleophiles, particularly under non-neutral pH conditions, potentially leading to slow degradation via solvolysis of the ketone linker. For immediate, short-term use in preparing dilute working solutions, they are generally acceptable. However, stock solutions for long-term storage should always be in aprotic solvents. A study on related nitroaromatic compounds showed that stability in reversed-phase HPLC systems was significantly better in methanol/water compared to acetonitrile/water for some compounds, but this is highly structure-dependent and should not be assumed for M3NIM without experimental verification.[8]

Q4: Is M3NIM sensitive to light?

Answer: Yes, there is a high probability of photosensitivity. Both the nitroaromatic and imidazole moieties are known chromophores that absorb UV radiation.[5]

  • Mechanism: Absorption of UV or even high-energy visible light can excite the molecule to a higher energy state, leading to photodegradation.[6] Potential pathways include photolytic cleavage or reactions catalyzed by photosensitized singlet oxygen, which can attack the imidazole ring.[3][4]

  • Recommendation: All experiments involving M3NIM in solution should be conducted with protection from light. Use amber glassware, cover vessels with foil, and minimize exposure to ambient lab lighting where possible. Photostability testing is a core component of formal stability studies.[7][9]

Troubleshooting Guide

Scenario 1: I am observing a new, unexpected peak in my HPLC analysis after leaving my sample in the autosampler overnight.
  • Probable Cause: Degradation in the mobile phase. This is a common issue, especially if the mobile phase has a pH that is not neutral or if it contains reactive components.

  • Troubleshooting Steps:

    • Analyze the Mobile Phase: Is your mobile phase acidic (e.g., containing formic acid or TFA) or basic (e.g., containing ammonia or triethylamine)? Either condition could be catalyzing the hydrolysis of the ketone linker.

    • Investigate Temperature: Autosamplers can generate heat. If your autosampler is not temperature-controlled, consider cooling it to 4°C to slow the rate of degradation. Higher temperatures accelerate most degradation reactions.[6]

    • Check for Contaminants: Ensure your mobile phase solvents are fresh and of high purity. Contaminants could potentially react with your compound.

    • Perform a Time-Course Study: Inject the sample immediately after preparation and then at regular intervals (e.g., 2, 4, 8, 24 hours) while it remains in the autosampler. This will help you quantify the rate of degradation and determine an acceptable run time for your analytical queue.

Scenario 2: The biological activity of my compound seems to decrease over the course of an experiment in aqueous cell culture media.
  • Probable Cause: Instability in the aqueous, physiological environment (pH ~7.4, 37°C).

  • Troubleshooting Steps:

    • Assess Hydrolytic Stability: The primary suspect is hydrolysis. The combination of water, physiological pH, and elevated temperature (37°C) creates conditions conducive to the breakdown of the ketone.

    • Consider Reductive Metabolism: If your assay involves live cells or cellular extracts, enzymatic reduction of the nitro group is a strong possibility.[2] Many cellular reductases can convert nitroaromatics to other species, which may have different activity profiles.

    • Solution:

      • Prepare fresh working solutions of M3NIM immediately before adding them to the assay.

      • Design a stability control experiment: incubate M3NIM in the cell-free culture medium under assay conditions (37°C, 5% CO₂). At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of parent compound remaining. This will decouple chemical instability from metabolic degradation.

Scenario 3: I see multiple spots on my TLC plate even with a freshly prepared sample.
  • Probable Cause: This could be due to either impurities from the synthesis or very rapid degradation on the TLC plate itself.

  • Troubleshooting Steps:

    • Verify Purity: First, confirm the purity of your starting material using a high-resolution method like LC-MS or NMR.

    • Assess On-Plate Degradation: The silica gel on a TLC plate is slightly acidic and has a high surface area, which can catalyze degradation.

      • Spot the plate and develop it immediately.

      • Spot a second plate, leave it on the bench for 10-15 minutes, and then develop it. If the impurity spots are more intense on the second plate, you are likely observing on-plate degradation.

    • Change the System: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reversed-phase plate (C18), to see if the degradation is mitigated.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study of M3NIM

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[10][11] It involves subjecting the compound to harsh conditions to accelerate its breakdown, thereby identifying likely degradation products and pathways.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_samples Dilute Stock to 0.1 mg/mL for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_samples->base ox Oxidation (3% H2O2, RT) prep_samples->ox thermal Thermal (60°C in solution) prep_samples->thermal photo Photolytic (ICH Q1B light exposure) prep_samples->photo quench Quench Reaction (Neutralize pH, dilute) acid->quench base->quench ox->quench thermal->quench photo->quench analyze Analyze by Stability- Indicating HPLC-UV/MS quench->analyze identify Characterize Degradants analyze->identify caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of M3NIM in HPLC-grade acetonitrile.

  • Sample Preparation: For each condition below, dilute the stock solution to 0.1 mg/mL in the respective stressor solution. Prepare a control sample diluted with a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation; incubation times may need to be adjusted.[9]

    • Acid Hydrolysis: Add sample to 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add sample to 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add sample to 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Add sample to a 50:50 acetonitrile:water mixture. Incubate at 60°C for 48 hours in the dark.

    • Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Quenching: After the specified time, stop the degradation reactions.

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples, including the time-zero control, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid) with UV and Mass Spectrometric (MS) detection.[13][14]

Stress ConditionReagent/ParametersTypical Incubation TimeQuenching AgentPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C24 - 48 hours0.1 M NaOHKetone Hydrolysis
Base Hydrolysis 0.1 M NaOH, Room Temp2 - 8 hours0.1 M HClKetone Hydrolysis
Oxidation 3% H₂O₂, Room Temp24 hoursN/A (Dilution)Imidazole Ring Oxidation
Thermal 60°C (in solution)48 - 72 hoursN/A (Cooling)Accelerates Hydrolysis
Photolytic ICH Q1B Light SourcePer guidelinesN/A (Protect from light)Imidazole Ring Cleavage, Radical Reactions
Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for M3NIM based on its chemical structure.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction (Enzymatic/Chemical) cluster_photo Photolysis (UV/Vis Light) parent (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone (Parent) hyd_prod1 1-Methyl-1H-imidazole- 2-carboxylic acid parent->hyd_prod1 H₂O, H⁺/OH⁻ hyd_prod2 Nitrobenzene parent->hyd_prod2 H₂O, H⁺/OH⁻ red_prod1 Nitroso derivative parent->red_prod1 [H] photo_prod Ring-opened products & other complex degradants parent->photo_prod red_prod2 Hydroxylamino derivative red_prod1->red_prod2 red_prod3 Amino derivative red_prod2->red_prod3 caption Potential degradation pathways of M3NIM.

Caption: Potential degradation pathways of M3NIM.

References

  • Singh, R., & Kumar, R. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Li, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • K. S. K., & D. A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • Wang, S., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. [Link]

  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • Nishino, S. F., & Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Ameta, R., et al. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Journal of Current Chemical and Pharmaceutical Sciences. [Link]

  • SMT Analytical. (2024). Top 5 Factors Affecting Chemical Stability. [Link]

  • Devine, A. L., et al. (2007). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. The Journal of Chemical Physics. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials. [Link]

  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Fluorescence. [Link]

  • ResearchGate. (2017). Schematic representation of the hydrolysis of the imidazole-2-ylidene moieties. [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Al-Abed, S. R., & E. P. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences. [Link]

  • Williams, E. T., & C. S. R. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]

  • Center for Public Environmental Oversight. (2001). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • He, Z., & Spain, J. C. (1997). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Applied and Environmental Microbiology. [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • He, C., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances. [Link]

  • Royal Society of Chemistry. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[][2] This document is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9).[][2] This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of side products.

Recommended Synthetic Workflow

The most reliable and high-yielding approach to synthesizing (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone involves the acylation of a pre-formed 2-lithio-1-methyl-1H-imidazole intermediate. This method circumvents the significant challenges associated with other potential routes, such as Friedel-Crafts acylation. The overall strategy is a two-step, one-pot procedure.

Synthetic_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation A 1-Methyl-1H-imidazole C 2-Lithio-1-methyl-1H-imidazole (Intermediate) A->C Deprotonation B n-Butyllithium (n-BuLi) THF, -78 °C B->C Reagent E (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone (Final Product) C->E Nucleophilic Acyl Substitution D 3-Nitrobenzoyl chloride THF, -78 °C D->E Electrophile

Caption: Recommended two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-acyl-1-methyl-1H-imidazoles.[3][4]

Materials:

  • 1-Methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 3-Nitrobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithiation:

    • To the flask, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Add 1-methyl-1H-imidazole (1.0 eq.) to the cold THF.

    • Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.

  • Acylation:

    • In a separate flame-dried flask, dissolve 3-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous THF.

    • Add the solution of 3-nitrobenzoyl chloride dropwise to the cold (-78 °C) lithiated imidazole solution over 20-30 minutes. A color change is typically observed.

    • Stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Workup and Quenching:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yielded mostly unreacted 1-methylimidazole. What went wrong?

A1: This is a classic sign of failed or incomplete lithiation (Step 1). The proton at the C2 position of the imidazole ring is the most acidic, but successful deprotonation requires stringent conditions.

  • Root Cause Analysis & Solutions:

    • Moisture Contamination: n-Butyllithium reacts instantly with water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Inaccurate n-BuLi Titer: The actual molarity of n-BuLi solutions can decrease over time, especially with improper storage. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to determine its exact concentration.

    • Insufficient Reaction Time/Temperature: While the deprotonation is fast, allow the full 1-hour stirring time at -78 °C to ensure the reaction goes to completion.

Q2: The final product is contaminated with a significant amount of a high-molecular-weight, dark-colored sludge. What is it and how can I prevent it?

A2: The formation of dark, insoluble polymeric material often indicates side reactions caused by poor temperature control. The 2-lithio-1-methyl-1H-imidazole is a potent nucleophile and base; if the temperature rises, it can engage in undesirable reaction pathways.

  • Root Cause Analysis & Solutions:

    • Temperature Spikes: The addition of both n-BuLi and 3-nitrobenzoyl chloride is exothermic. Adding reagents too quickly will create localized "hot spots" where the temperature exceeds the -70 °C threshold, leading to decomposition and polymerization.

      • Solution: Ensure slow, dropwise addition of reagents. Maintain vigorous stirring and a well-maintained dry ice/acetone bath.

    • Reaction with the Nitro Group: Organolithium reagents can react with nitro groups, a complex pathway that often leads to colored, polymeric byproducts. Strict adherence to low temperatures minimizes this side reaction.

Q3: My yield is low, and I recovered a significant amount of 3-nitrobenzoic acid after workup. Why?

A3: The presence of 3-nitrobenzoic acid indicates that the acylating agent, 3-nitrobenzoyl chloride, was hydrolyzed during the workup before it could react with the lithiated imidazole.

  • Root Cause Analysis & Solutions:

    • Inefficient Mixing/Reaction: If the lithiated species was not formed efficiently (see Q1), the 3-nitrobenzoyl chloride will persist until the aqueous quench, where it hydrolyzes.

    • Premature Quenching: Ensure the acylation reaction is allowed to proceed for the recommended 2-3 hours at -78 °C before quenching.

    • Stability of Acyl Chloride: Ensure the 3-nitrobenzoyl chloride used is of high quality and has not been partially hydrolyzed by atmospheric moisture during storage.

Summary of Potential Issues and Solutions
Observed Problem Potential Cause(s) Recommended Action(s)
Recovery of starting materialIncomplete lithiation due to moisture or inaccurate n-BuLi concentration.Rigorously dry all glassware and solvents. Titrate n-BuLi before use.
Low product yieldPoor temperature control; inefficient lithiation.Maintain temperature at -78 °C during all additions. Verify lithiation step.
Formation of dark polymerTemperature spikes during reagent addition; reaction with nitro group.Add reagents slowly and dropwise. Ensure efficient cooling and stirring.
Presence of 3-nitrobenzoic acidHydrolysis of unreacted 3-nitrobenzoyl chloride.Confirm complete lithiation; ensure sufficient reaction time for acylation.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of nitrobenzene not a viable route for this synthesis?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[5][6] This reaction fails on aromatic rings that are strongly "deactivated" by electron-withdrawing groups. The nitro group (-NO₂) is one of the most powerful deactivating groups. It withdraws electron density from the benzene ring, making it nucleophilic enough to attack the acylium ion electrophile.[7][8][9] Attempting this reaction typically results in no product formation.[10]

Friedel_Crafts_Limitation Nitrobenzene Nitrobenzene (Strongly Deactivated Ring) NoReaction NO REACTION Nitrobenzene->NoReaction Electronically 'Poor' Cannot Attack Electrophile Acylium Acylium Ion Electrophile [R-C=O]+ Acylium->NoReaction

Caption: Why Friedel-Crafts acylation fails with nitrobenzene.

Q2: What are the critical safety precautions when handling n-butyllithium?

A2: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a compatible fire extinguisher (e.g., Class D for combustible metals) is accessible.

Q3: How can I qualitatively check if the lithiation was successful before adding the acyl chloride?

A3: While NMR analysis of quenched aliquots is the definitive method, a simple qualitative check can be performed. After the 1-hour lithiation period, a small aliquot (e.g., 0.1 mL) can be removed via syringe and quenched in a vial containing a deuterated source like D₂O. 1H NMR analysis of the worked-up aliquot should show a significant reduction or absence of the C2-proton signal (around 7.5-7.7 ppm for 1-methylimidazole), indicating successful deprotonation and subsequent deuteration.

Q4: Why is the choice of a 3-nitro substituent significant for this reaction's success compared to a 4-nitro substituent?

A4: While the electronic deactivation is similar, the position of the nitro group can influence side reactions. In the case of the related Grignard reaction, it has been observed that organometallic reagents can sometimes undergo single-electron transfer (SET) processes with nitroarenes. The specific regio- and stereochemical outcomes can be subtly influenced by the substituent position, but for the lithiation/acylation sequence at -78 °C, both 3-nitro and 4-nitrobenzoyl chlorides are expected to react similarly, with the primary challenge remaining the careful control of reaction conditions to prevent side reactions with the nitro moiety itself.

References
  • Ohta, S., Hayakawa, S., & Okamoto, M. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Heterocycles. [Source 1]
  • Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Chemical and Pharmaceutical Bulletin. [Source 2]
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link] [Source 4]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link] [Source 5]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link] [Source 6]

  • ResearchGate. Synthesis of 1‐methyl‐2‐nitro‐1H‐imidazolyl‐based prodrugs. [Link] [Source 7]

  • Wikipedia. Friedel–Crafts reaction. [Link] [Source 8]

  • PubChem. 1-Methyl-1H-imidazole-2-carbonyl chloride. [Link] [Source 9]

  • Mol-Instincts. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE. [Link] [Source 10]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link] [Source 11]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link] [Source 12]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [Link] [Source 15]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with Imidazole Compounds

Welcome to the technical support center for assays involving imidazole. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, challenges researchers encounter when usin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving imidazole. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, challenges researchers encounter when using imidazole. This versatile compound is indispensable for His-tag protein purification but can be a significant source of interference in subsequent downstream applications. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve current issues but also anticipate and prevent future ones.

Section 1: Imidazole in His-Tag Protein Purification

The most common use of imidazole is in Immobilized Metal Affinity Chromatography (IMAC) for purifying His-tagged proteins. Problems at this stage can compromise yield, purity, and the viability of your downstream experiments.

FAQ 1: Why does the pH of my buffer plummet when I add imidazole and then try to adjust it with HCl?

Answer: This is a classic buffer preparation issue rooted in the chemical properties of imidazole.

  • The Chemistry: Imidazole is a weak base with a pKa of approximately 7.0 at 25°C.[1][2] When you dissolve imidazole powder in water, the solution becomes basic (often pH 9-10). A common mistake is to then titrate this basic solution down to the target pH (e.g., 7.4) with a strong acid like HCl. This process creates a high concentration of imidazolium-chloride salt, significantly increasing the ionic strength of your buffer, which can interfere with protein binding and stability.[3] The dissolution process is also endothermic, meaning it absorbs heat and makes the solution cold, which can affect your pH reading.[1]

  • Expert Solution: The Two-Buffer Method For maximum reproducibility and accuracy, always prepare your IMAC buffers by pHing the final solution after all components are dissolved, or use a pH-adjusted stock. A robust method is to prepare two identical buffers, one titrated to an acidic pH and the other to a basic pH, and then mix them to achieve the desired final pH.

    dot

    G cluster_0 Buffer Preparation Workflow A Prepare Buffer A: All components (e.g., Phosphate, NaCl) + Imidazole C Adjust Buffer A to pH ~6.0 (e.g., with NaH2PO4 or HCl) A->C B Prepare Buffer B: Identical to Buffer A D Adjust Buffer B to pH ~9.0 (e.g., with Na2HPO4 or NaOH) B->D E Mix A and B while monitoring pH C->E D->E F Stop when target pH (e.g., 7.4) is reached E->F

    Caption: Recommended workflow for preparing pH-stable imidazole buffers.

FAQ 2: My protein yield is low, and I see my target protein in the flow-through. What's wrong?

Answer: This indicates a problem with your protein binding to the Ni-NTA resin. The two most likely culprits are the imidazole concentration in your binding buffer or the pH of the buffer itself.

  • The Causality:

    • Imidazole in Binding Buffer: Even low concentrations of imidazole (5-10 mM) can compete with the His-tag for binding to the nickel resin.[4] While a small amount is often used to reduce non-specific binding of contaminating proteins, too much will prevent your target protein from binding effectively.

    • Incorrect pH: The binding of histidine to nickel is pH-dependent. If the pH is too low (typically below 7.0), the imidazole side chains of the histidine residues become protonated.[1][5] This positive charge prevents the lone pair of electrons on the nitrogen from coordinating with the positively charged nickel ions, thus inhibiting binding.

  • Troubleshooting Protocol:

    • Primary Check: Remove imidazole entirely from your lysis and binding buffers. This is the simplest way to see if competitive inhibition is the problem.

    • pH Verification: Ensure your binding buffer is between pH 7.4 and 8.0.[1] Remember to measure the pH at the temperature you will be using for the purification.

    • Optimize Wash Steps: Instead of adding imidazole to the binding buffer, use it strategically in your wash steps. A step gradient with increasing imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM) can be very effective at removing contaminants without eluting the target protein.[6]

FAQ 3: I see a huge peak at 280 nm during elution, but my protein concentration is low on SDS-PAGE. Why?

Answer: You are likely observing "ghost peaks" caused by UV-absorbing impurities in your imidazole stock or the intrinsic absorbance of imidazole itself.

  • The Mechanism:

    • Impurity Absorbance: Many commercial grades of imidazole contain impurities that strongly absorb UV light at 280 nm.[7][8] When you elute with a high concentration of this imidazole (e.g., 250-500 mM), these impurities create a large A280 signal that can be mistaken for your protein.

    • Intrinsic Absorbance: While pure imidazole has low absorbance at 280 nm, it does have a UV absorption spectrum with a primary peak around 207 nm.[9] High concentrations can contribute to the A280 baseline. An elution buffer containing 250 mM imidazole can have a background A280 of 0.2–0.4.[10]

  • Expert Solution:

    • Use High-Purity Imidazole: Switch to a high-purity, "low UV-absorbance" grade of imidazole specifically sold for protein purification.[8][11]

    • Run a Blank: Always run a blank elution on your chromatography system using your exact elution buffer (without any protein lysate). This will show you the background A280 signal from your buffer alone and help you distinguish it from your actual protein peak.[10]

    • Use an Alternative Wavelength: If available on your system, monitor absorbance at 214 nm, which corresponds to the peptide bond. This can sometimes provide a better signal-to-noise ratio for the protein over the imidazole background.[12]

Section 2: Downstream Assay Interference

Residual imidazole from the purification process is a frequent cause of assay failure. Understanding how it interferes is key to effective troubleshooting.

FAQ 4: My protein concentration is wildly overestimated when I use a Lowry or BCA assay. Is the imidazole to blame?

Answer: Yes, absolutely. Imidazole directly interferes with protein quantification assays that rely on the reduction of copper.

  • The Chemistry: Both the Lowry and the bicinchoninic acid (BCA) assays are based on the ability of protein backbones to reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. The resulting Cu¹⁺ is then detected by a colorimetric reagent. The imidazole ring structure can also reduce Cu²⁺, mimicking the protein signal and leading to a significant overestimation of protein concentration.[10][13]

  • Expert Solution: Switch to the Bradford Assay The Bradford assay is the recommended method for samples containing imidazole.[10][13] This assay is based on the binding of Coomassie Brilliant Blue dye to proteins, a mechanism that is not affected by the reducing potential of imidazole.

    Critical Protocol Point: When using the Bradford assay, your blank must be the exact elution buffer (containing the same concentration of imidazole) that your protein is in.[10][13] This is essential to subtract any minor background absorbance and ensure an accurate measurement.

Assay TypeMechanismImidazole CompatibilityRecommendation
BCA / Lowry Copper (Cu²⁺) ReductionVery Poor [10][14]Avoid. Imidazole directly reduces copper, causing false positive signals.
Bradford Coomassie Dye BindingGood [10]Recommended. Use elution buffer as the blank for accurate results.
A280 (UV-Vis) Trp/Tyr AbsorbancePoor [10][13]Not recommended for quantification due to high background absorbance from imidazole.
FAQ 5: My enzyme is inactive after purification. Could residual imidazole be inhibiting it?

Answer: This is a strong possibility. Imidazole can inhibit certain enzymes, particularly those with active sites that coordinate metal ions or have histidine residues involved in catalysis.

  • Mechanisms of Inhibition:

    • Competitive Inhibition: The imidazole ring is structurally similar to the side chain of histidine. If your enzyme's active site utilizes a histidine for catalysis, residual imidazole can act as a competitive inhibitor by binding in its place.[15] Studies on enzymes like β-glucosidase have shown that imidazole can bind directly in the active site, reducing substrate affinity.[16]

    • Metal Chelation: Imidazole and its derivatives are known metal-chelating agents.[17][18][19] If your enzyme is a metalloenzyme that requires a divalent cation like Mg²⁺, Mn²⁺, or Zn²⁺ for activity, residual imidazole can chelate this critical ion from the active site, rendering the enzyme inactive.

  • Diagnostic Workflow:

    dot

    G A Enzyme inactive post-purification B Is the enzyme a known metalloenzyme? A->B C YES B->C D NO/UNKNOWN B->D E Spike assay buffer with excess of the required metal ion (e.g., 1-5 mM MgCl2) C->E J Perform buffer exchange to remove imidazole (See Section 3) D->J F Is activity rescued? E->F G YES F->G H NO F->H I Likely inhibition by metal chelation. G->I H->J I->J K Re-assay enzyme activity J->K L Is activity restored? K->L M YES L->M N NO L->N O Inhibition was due to imidazole. Consider alternative purification. M->O P Inhibition is due to another factor (e.g., protein misfolding, instability). N->P

    Caption: Decision tree to diagnose the cause of enzyme inactivity.

Section 3: Imidazole Removal Techniques

If you've determined that imidazole is interfering with your assay, it must be removed. Several effective methods are available, each with its own advantages.[20][21]

MethodPrincipleSpeedTypical RecoveryBest For
Dialysis Diffusion across a semi-permeable membrane against a large volume of imidazole-free buffer.Slow (overnight)>90%Large sample volumes; gentle process.[22]
Desalting Column Size-exclusion chromatography. Protein elutes in the void volume while small molecules like imidazole are retained.Fast (<15 mins)>95%Rapid buffer exchange for small to medium volumes.[21][22]
Ultrafiltration Centrifugal devices with a molecular weight cutoff (MWCO) membrane retain the protein while allowing buffer and imidazole to pass through.Moderate (30-60 mins)85-95%Concentrating the sample while simultaneously exchanging the buffer.[20][23]
Protocol: Imidazole Removal Using a Desalting Column (e.g., PD-10)

This is often the fastest and most efficient method for preparing a sample for downstream assays.

  • Column Equilibration: Remove the top and bottom caps of a pre-packed desalting column. Allow the storage buffer to drain completely.

  • Equilibrate the column by gravity flow with 4-5 column volumes of your desired final buffer (e.g., 25 mL of assay buffer for a PD-10 column).

  • Sample Application: Allow the equilibration buffer to fully enter the packed bed. Apply your protein sample (up to 2.5 mL for a PD-10) to the top of the column.

  • Elution: Once the sample has fully entered the packed bed, add your final assay buffer.

  • Collect Fraction: Your purified, imidazole-free protein will be in the first major fraction that elutes. Collect the eluate (typically around 3.5 mL for a PD-10). The imidazole and salts will elute later.

Section 4: Alternatives to Imidazole Elution

In some sensitive applications, it's preferable to avoid imidazole altogether.

  • pH Elution: You can elute His-tagged proteins by lowering the pH of the elution buffer to approximately 4.5.[11] This protonates the histidine residues, disrupting their coordination with the nickel ions. Caution: Ensure your protein is stable at this lower pH. You must immediately neutralize the collected fractions with a buffer like 1M Tris-HCl, pH 8.0.

  • Chelating Agents: Elution can be achieved using strong chelating agents like EDTA, which will strip the Ni²⁺ ions from the column, releasing the protein.[24] This is a harsh method that requires recharging the column with Ni²⁺ before its next use and necessitates the removal of both EDTA and nickel from your final protein sample.

  • Alternative Affinity Tags: If imidazole proves to be consistently problematic, consider re-cloning your protein with a different affinity tag system, such as Strep-tag® or FLAG®-tag, which use different, often gentler, elution methods.[24]

References
  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample? Retrieved from [Link][20]

  • Martinez, A., & Hernandez, M. (1990). Determination of proteins in the presence of imidazole buffers. PubMed. Retrieved from [Link][14]

  • Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Retrieved from [Link][25]

  • de Giuseppe, T., et al. (2017). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters. Retrieved from [Link][16]

  • QIAGEN. (n.d.). How does imidazole affect my quantitation of protein? Retrieved from [Link][10]

  • iGEM. (2021). Buffer Exchange - Removal of Imidazole. Retrieved from [Link][23]

  • ResearchGate. (2014). Can anyone suggest how to remove imidazole from the purified protein samples? Retrieved from [Link][22]

  • ResearchGate. (2014). Does high concentration of imidazole(~1M) affect protein-protein interactions? Retrieved from [Link][3]

  • ResearchGate. (2015). What is the effect of immidazole on activity and stability of enzyme? Retrieved from [Link][15]

  • ResearchGate. (2014). How can I elute the His-tagged protein in non-reducing condition without using an imidazole buffer? Retrieved from [Link][24]

  • ProteoCool. (2021). Use of low purity imidazole in buffer for IMAC may prevent protein detection during elution steps. Retrieved from [Link][7]

  • QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? Retrieved from [Link][4]

  • Barbatti, M., et al. (2009). UV excitation and radiationless deactivation of imidazole. The Journal of Chemical Physics. Retrieved from [Link][9]

  • ResearchGate. (2016). How can I identify proteins at 280 nm when I'm using immidazole in affinity chromatography? Retrieved from [Link][12]

  • ResearchGate. (2025). Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? Retrieved from [Link][8]

  • ResearchGate. (2010). Problem with Imidazole. Retrieved from [Link][5]

  • ResearchGate. (2022). Does imidazole chelate Mg2+ in solution? Retrieved from [Link][17]

  • Yagil, G. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Talanta. Retrieved from [Link][18]

  • Yagil, G., & Kertes, S. (1968). Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators. Talanta. Retrieved from [Link][19]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for identifying and overcoming the challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for identifying and overcoming the challenges associated with the oral bioavailability of the novel nitroimidazole compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9). Given the absence of extensive public data on this specific molecule, this document outlines a logical, first-principles approach to characterization and enhancement, treating the compound as a representative new chemical entity (NCE) with features common to poorly soluble and metabolically active molecules.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses foundational questions that form the basis of a rational drug development strategy for this compound.

Question 1: What are the probable primary barriers to achieving adequate oral bioavailability for this compound?

Answer: Based on its chemical structure—a substituted nitroimidazole—we can anticipate three primary challenges that often limit the oral bioavailability of such compounds:

  • Poor Aqueous Solubility: The molecule's aromatic rings and non-polar methanone linker suggest it may have low solubility in gastrointestinal fluids. This is a common issue for many new drug candidates and can be the rate-limiting step for absorption.[1][2]

  • Extensive First-Pass Metabolism: The nitro group (NO₂) is a key structural feature. Nitroaromatic compounds are well-known substrates for nitroreductase enzymes found in both the gut microbiota and mammalian tissues (like the liver).[3][4] This can lead to rapid metabolism of the drug before it reaches systemic circulation. The resulting metabolites may be inactive or possess different toxicological profiles.[5]

  • Low Membrane Permeability or Active Efflux: For a drug to be absorbed, it must pass through the intestinal epithelium. While its structure suggests some lipophilicity, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing net absorption.[6][7]

Question 2: What is the most logical starting point for my experimental investigation?

Answer: The first step is to quantify the suspected liabilities. A tiered approach is recommended, starting with simple in vitro assays before moving to more complex models. The initial characterization should focus on:

  • Aqueous Solubility Determination: Measure the thermodynamic solubility in simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and phosphate-buffered saline (PBS, pH 7.4).

  • In Vitro Permeability Assessment: Use a cell-based model like the Caco-2 monolayer assay.[8][9] This model provides an estimate of intestinal permeability and can also indicate if the compound is subject to active efflux.[10]

  • In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to get a preliminary assessment of its metabolic fate and turnover rate. This will help determine if first-pass metabolism is a significant concern.[11]

Question 3: My compound shows high metabolic turnover due to the nitro group. What does this mean for my strategy?

Answer: High metabolic turnover, likely via nitroreduction, is a significant challenge.[3] The reduction of a nitro group to nitroso, hydroxylamino, and finally amino metabolites can dramatically alter the compound's properties and activity.[4][12] Your strategy should consider two paths:

  • Formulation-Based Approach: Develop a formulation that promotes rapid absorption, allowing the drug to enter systemic circulation before it can be extensively metabolized in the gut or liver. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective here.[13]

  • Medicinal Chemistry Approach (Prodrug): If formulation strategies are insufficient, chemical modification could be explored. This involves designing a prodrug that masks the nitro group until the molecule reaches its target site. This is a more resource-intensive path generally considered if formulation fails.

Part 2: Troubleshooting Guides for Bioavailability Enhancement

This section provides structured guidance for addressing specific experimental challenges.

Guide 1: Issue - Compound Exhibits Poor Aqueous Solubility (<10 µg/mL)

Low solubility is a primary cause of poor bioavailability, leading to incomplete dissolution in the gastrointestinal tract.[1]

Troubleshooting Workflow: Solubility Enhancement

cluster_0 Initial State cluster_1 Primary Strategies cluster_2 Advanced Strategy cluster_3 Outcome A Poor Aqueous Solubility (<10 µg/mL) B Particle Size Reduction A->B Increases Surface Area C Amorphous Solid Dispersions A->C Prevents Crystallization D Complexation A->D Increases Host-Guest Solubility F Enhanced Dissolution Rate & Bioavailability B->F E Lipid-Based Formulations (e.g., SEDDS) C->E For highly lipophilic drugs C->F D->F E->F

Caption: Workflow for addressing poor aqueous solubility.

Recommended Actions & Rationale:

StrategyRationaleWhen to Use
Particle Size Reduction Reducing particle size to the micron or nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1]Simple, effective first step for compounds where dissolution rate is the primary barrier.
Amorphous Solid Dispersions Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix prevents the energy-intensive process of breaking the crystal lattice, leading to higher apparent solubility and faster dissolution.[14]Highly effective for crystalline compounds that are resistant to simple micronization.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior. They can encapsulate the drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[13]Useful for molecules of appropriate size and geometry to fit within the cyclodextrin cavity.
Lipid-Based Formulations (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like gastric fluid), this mixture spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.[13]Excellent for highly lipophilic drugs (high LogP) and can also mitigate first-pass metabolism by promoting lymphatic uptake.
Guide 2: Issue - Caco-2 Assay Shows Low Permeability and/or High Efflux Ratio

A high efflux ratio (>2.0) in a bidirectional Caco-2 assay is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[15][16]

Troubleshooting Workflow: Permeability & Efflux

A Low Apparent Permeability (Papp) in Caco-2 Assay B Calculate Efflux Ratio (ER) Papp(B->A) / Papp(A->B) A->B C ER > 2.0? B->C D Suspected P-gp Substrate C->D Yes E Low Intrinsic Permeability C->E No F Co-administer with P-gp Inhibitor (e.g., Verapamil) D->F J Consider Medicinal Chemistry Redesign E->J G Does Papp(A->B) Increase? F->G H P-gp Efflux Confirmed G->H Yes I Formulation Strategy: Use Excipients that Inhibit P-gp (e.g., Tweens, Cremophor) H->I

Caption: Decision tree for investigating low permeability.

Recommended Actions & Rationale:

  • Confirm P-gp Interaction: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the absorptive (A-to-B) permeability and a reduction in the efflux ratio confirms that your compound is a P-gp substrate.[7][16]

  • Employ P-gp Inhibiting Excipients: Some common pharmaceutical excipients, such as Tween 80, Cremophor EL, and Pluronic block copolymers, have been shown to inhibit P-gp.[13] Incorporating these into your formulation (especially in solid dispersions or SEDDS) can saturate or inhibit the transporter at the intestinal wall, increasing drug absorption.

  • High-Dose Strategy: P-gp transporters can become saturated at high drug concentrations.[15][17] If the therapeutic window of your compound allows, a formulation that provides a high localized concentration of the drug at the absorption site may overcome the efflux mechanism.

Guide 3: Issue - High Disappearance Rate in Liver Microsome Assay

Rapid clearance in a liver microsome stability assay points to extensive Phase I or Phase II metabolism, a likely scenario for a nitroimidazole.

Metabolic Pathway: Nitroreduction

A R-NO₂ (Parent Drug) B R-NO (Nitroso) A->B 2e⁻ reduction C R-NHOH (Hydroxylamino) B->C 2e⁻ reduction D R-NH₂ (Amino) C->D 2e⁻ reduction

Sources

Optimization

Technical Support Center: Addressing Cytotoxicity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone in Control Cells

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their control cell lines when working with the compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their control cell lines when working with the compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. This document provides a structured approach to troubleshooting, from initial experimental setup to in-depth mechanistic studies, to help you identify the source of the cytotoxicity and mitigate its effects. Our goal is to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and why might it be cytotoxic?

A1: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a small molecule whose biological activities are under investigation. The presence of a nitro group and an imidazole ring suggests that it could interfere with cellular redox processes, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1] Drug-induced cytotoxicity can occur through various mechanisms, including apoptosis, necrosis, and autophagy.[2]

Q2: I'm observing significant cell death in my control cells treated with the compound. What are the first things I should check?

A2: Start by verifying the basics of your experimental setup. This includes:

  • Compound Concentration and Purity: Confirm the accuracy of your stock solution and final dilutions. Ensure the compound's purity is as expected.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[3][4]

  • Cell Health and Culture Conditions: Use healthy, log-phase cells for your experiments. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.[5][6] Also, ensure your incubator conditions (temperature, CO2, humidity) are optimal.[5]

Q3: What is an IC50 value, and how does it relate to cytotoxicity?

A3: The half-maximal inhibitory concentration (IC50) is the concentration of a substance that inhibits a specific biological process by 50%.[7] In the context of cytotoxicity assays, it represents the concentration of the compound required to reduce cell viability by 50%.[8][9] A lower IC50 value indicates greater potency in causing cell death.[10] However, it's important to remember that an IC50 from a viability assay like MTT doesn't solely indicate cell killing (cytotoxicity); it can also reflect a reduction in cell proliferation (cytostatic effects).[11]

Q4: Can off-target effects of the compound be causing the observed cytotoxicity?

A4: Yes, off-target effects are a common cause of unexpected cytotoxicity.[12] Small molecules can interact with unintended cellular targets, leading to a variety of adverse effects.[13] Strategies to investigate and mitigate off-target effects include performing broader profiling against a panel of kinases or receptors and using computational tools to predict potential off-target interactions.[12][13]

Troubleshooting Guide: A Step-by-Step Approach to Investigating Cytotoxicity

If you are experiencing unexpected cytotoxicity, a systematic approach is crucial to pinpoint the cause. This guide will walk you through a series of experiments, from initial assessment to mechanistic investigation.

Phase 1: Initial Assessment of Cell Viability

The first step is to accurately quantify the extent of cytotoxicity. The MTT and LDH assays are two commonly used methods for this purpose.[14]

1.1 MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[15][16] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. Include appropriate vehicle controls with matching DMSO concentrations.[18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

1.2 LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[19] This provides a direct measure of cytotoxicity due to membrane leakage.[20]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate and add the LDH assay reagent.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (typically 20-30 minutes).[21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation
AssayPrincipleEndpoint MeasuredInterpretation of High Signal
MTT Enzymatic reduction of MTT by mitochondrial dehydrogenases[14]Metabolic activityHigh cell viability
LDH Release of LDH from damaged cell membranes[22]Membrane integrityHigh cytotoxicity

A flowchart for the initial cytotoxicity assessment workflow.

A Start: Observe Unexpected Cytotoxicity B Phase 1: Quantify Cytotoxicity A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Analyze and Compare Data C->E D->E F Proceed to Phase 2: Mechanistic Investigation E->F

Caption: Initial Cytotoxicity Assessment Workflow.

Phase 2: Investigating the Mechanism of Cytotoxicity

Once you have confirmed and quantified the cytotoxic effect, the next step is to investigate the underlying mechanism. Common mechanisms of drug-induced cell death include the induction of oxidative stress and apoptosis.[1][23]

2.1 Measurement of Reactive Oxygen Species (ROS)

The generation of ROS is a common mechanism of drug-induced toxicity.[1] The DCFH-DA assay is a widely used method to measure intracellular ROS levels.[24][25]

  • Cell Seeding and Treatment: Seed cells and treat with the compound as previously described. Include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine).[26]

  • DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.[25][27]

  • Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[24][26]

2.2 Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[2] A hallmark of apoptosis is the activation of caspases, particularly caspase-3.[28]

  • Cell Lysate Preparation: Treat cells with the compound for the desired time. After treatment, harvest and lyse the cells on ice.[28][29]

  • Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[30]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[30][29]

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal using a microplate reader. The signal is proportional to the caspase-3 activity.[31][30]

A diagram illustrating the potential signaling pathway for compound-induced cytotoxicity.

Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Cell Control Cell Compound->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential Mechanism of Compound-Induced Cytotoxicity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High background in assays Cell culture medium components interfering with the assay.[32]Use phenol red-free medium for the assay steps. Ensure proper washing of cells.
High variability between replicate wells Uneven cell seeding or pipetting errors.[32]Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition.
No dose-dependent effect observed Compound concentration range is not appropriate.Perform a broader dose-response experiment, including both lower and higher concentrations.
Vehicle control shows cytotoxicity DMSO concentration is too high for the cell line.[4][33]Perform a DMSO dose-response curve to determine the maximum non-toxic concentration. Keep the final DMSO concentration at or below 0.1% if possible.[3]

Mitigating Off-Target Cytotoxicity

If you suspect off-target effects are contributing to the observed cytotoxicity, consider the following strategies:

  • Chemical Analogs: Test structurally related analogs of the compound to determine if the cytotoxicity is linked to a specific chemical moiety.

  • Target Knockdown/Knockout: If you have a hypothesized on-target, use techniques like siRNA or CRISPR to reduce its expression and see if this alters the cytotoxic response.[12]

  • Broad-Spectrum Profiling: Screen the compound against a panel of common off-targets, such as kinases or GPCRs, to identify potential unintended interactions.

By systematically working through these troubleshooting steps and mechanistic studies, you can gain a clearer understanding of the cytotoxic effects of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone in your control cells and develop strategies to ensure the validity of your experimental results.

References

  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • ROS Assay Kit Protocol. [URL: https://www.chemiedepot.de/images/pdf/L10102_1.pdf]
  • Flow Cytometric Detection of Reactive Oxygen Species - Bio-protocol. [URL: https://bio-protocol.org/e2518]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218090/]
  • Cellular reactive oxygen species (ROS) assay strategy - AntBio. [URL: https://www.antbio.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
  • Caspase Activity Assay - Creative Bioarray. [URL: https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
  • LDH assay kit guide: Principles and applications - Abcam. [URL: https://www.abcam.com/protocols/ldh-assay-kit-guide]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [URL: https://clytetechnologies.com/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays/]
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7368-0_16]
  • Protocol for Cell Viability Assays - BroadPharm. [URL: https://broadpharm.com/blogs/77-protocol-for-cell-viability-assays]
  • LDH cytotoxicity assay - Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-kxygxz268v8j/v1]
  • MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808465/]
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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone Against Established Therapeutic Agents

This guide provides a comprehensive comparative analysis of the novel compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone against established drugs in key therapeutic areas. Drawing upon the known biological...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone against established drugs in key therapeutic areas. Drawing upon the known biological activities of structurally related nitroimidazole and imidazole-methanone compounds, this document outlines the scientific basis for investigating its potential efficacy as an antimicrobial and anticancer agent. Detailed experimental protocols are provided to guide researchers in conducting head-to-head comparisons.

Introduction: The Therapeutic Potential of a Novel Nitroimidazole Compound

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a small molecule featuring a 1-methyl-1H-imidazole ring linked to a 3-nitrophenyl group via a methanone bridge. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs—the nitroimidazole and imidazolyl-methanone cores—are well-represented in a variety of clinically significant therapeutic agents.

The nitroimidazole class, for instance, is a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and protozoa.[1] The presence of the nitro group is crucial for their mechanism of action, which typically involves reductive activation within the target organism to generate cytotoxic nitroso radicals that induce DNA damage.[1] Prominent examples include metronidazole and tinidazole.

Furthermore, the imidazole ring is a versatile scaffold found in numerous pharmaceuticals with diverse activities, including antifungal and anticancer properties.[2][3] Imidazole-containing compounds have been shown to exert their effects through various mechanisms, such as inhibition of key enzymes or disruption of cellular signaling pathways.[2][4]

Given this context, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone emerges as a compelling candidate for investigation in the fields of infectious diseases and oncology. This guide will therefore focus on a comparative framework against:

  • Metronidazole , a leading nitroimidazole antimicrobial agent.

  • Cisplatin , a widely used platinum-based chemotherapy drug.

Comparative Analysis of Mechanisms of Action

A fundamental aspect of evaluating a new therapeutic candidate is understanding its mechanism of action in relation to existing treatments.

Hypothesized Antimicrobial Mechanism of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

Based on its nitroimidazole core, the hypothesized antimicrobial mechanism is centered on bioreductive activation.

G cluster_organism Anaerobic Bacterium / Protozoan Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Inactive_Prodrug Inactive Prodrug Enters Cell Compound->Inactive_Prodrug Passive Diffusion Reduction Reduction of Nitro Group (e.g., by pyruvate-ferredoxin oxidoreductase) Inactive_Prodrug->Reduction Radical_Formation Formation of Cytotoxic Nitroso Radicals Reduction->Radical_Formation DNA_Damage DNA Strand Breakage Radical_Formation->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Hypothesized bioreductive activation pathway.

Established Mechanism of Metronidazole

Metronidazole follows a similar bioreductive pathway, which is highly effective against anaerobic organisms due to their low intracellular oxygen levels, which favors the reduction of the nitro group.

Hypothesized Anticancer Mechanism of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

The potential anticancer activity is more speculative but could involve several pathways common to imidazole-based compounds, such as kinase inhibition or disruption of microtubule dynamics.[4] The nitro group could also play a role, as some nitroaromatic compounds are known to be activated under the hypoxic conditions often found in solid tumors.

Established Mechanism of Cisplatin

Cisplatin exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.

G cluster_cell Cancer Cell Cisplatin Cisplatin Cell_Entry Enters Cell Cisplatin->Cell_Entry Aquation Aquation (Chloride Ligands Replaced by Water) Cell_Entry->Aquation Activated_Cisplatin Activated Cisplatin Aquation->Activated_Cisplatin DNA_Binding Binds to DNA (N7 of Guanine) Activated_Cisplatin->DNA_Binding Adduct_Formation Forms Intrastrand and Interstrand Crosslinks DNA_Binding->Adduct_Formation Replication_Inhibition Inhibition of DNA Replication & Transcription Adduct_Formation->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action for Cisplatin.

Comparative Efficacy Data (Hypothetical)

The following tables present a framework for summarizing hypothetical experimental data to facilitate a direct comparison of efficacy.

Table 1: Comparative Antimicrobial Efficacy

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)
(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanoneBacteroides fragilis
Clostridium difficile
Giardia lamblia
Trichomonas vaginalis
MetronidazoleBacteroides fragilis
Clostridium difficile
Giardia lamblia
Trichomonas vaginalis

MIC50/90: Minimum inhibitory concentration for 50%/90% of isolates. MBC: Minimum bactericidal concentration.

Table 2: Comparative Anticancer Efficacy

CompoundCell LineIC50 (µM)Apoptosis Induction (%)Tumor Growth Inhibition (%) (In Vivo)
(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanoneA549 (Lung)
HCT116 (Colon)
MCF-7 (Breast)
CisplatinA549 (Lung)
HCT116 (Colon)
MCF-7 (Breast)

IC50: Half-maximal inhibitory concentration.

Experimental Protocols for Comparative Efficacy Studies

To generate the data outlined above, the following detailed experimental protocols are recommended.

Antimicrobial Susceptibility Testing

This workflow outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

G Start Start Prepare_Stock Prepare Stock Solutions of Test Compounds Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in Microtiter Plate Prepare_Stock->Serial_Dilution Culture_Prep Prepare Standardized Inoculum of Test Organism Inoculate Inoculate Wells with Test Organism Culture_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate Under Appropriate (Anaerobic) Conditions Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC Plate_for_MBC Plate Aliquots from Wells with No Growth onto Growth Medium Read_MIC->Plate_for_MBC Incubate_Plates Incubate Plates Plate_for_MBC->Incubate_Plates Read_MBC Determine MBC: Lowest Concentration with ≥99.9% Kill Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Metronidazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Inoculum Preparation: Culture the selected anaerobic bacteria or protozoa to the mid-logarithmic phase of growth. Adjust the organism concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

  • Microtiter Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no organism) controls.

  • Incubation: Incubate the plates under conditions suitable for the specific organism (e.g., anaerobic conditions for B. fragilis).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Take an aliquot from each well that shows no visible growth and plate it onto an agar plate containing no antimicrobial agent. Incubate the plates. The MBC is the lowest concentration that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Cisplatin for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The structural characteristics of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone suggest a strong potential for biological activity, particularly as an antimicrobial or anticancer agent. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy against established drugs like metronidazole and cisplatin. Further investigations into its precise mechanism of action, in vivo efficacy, and safety profile will be crucial in determining its potential for future therapeutic development.

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Comparative

A Comparative Guide to the Biological Target Validation of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

For researchers, scientists, and drug development professionals, the journey from a novel compound to a viable therapeutic is fraught with challenges. A critical, and often decisive, step in this process is the accurate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a viable therapeutic is fraught with challenges. A critical, and often decisive, step in this process is the accurate identification and validation of the compound's biological target.[1][2][3] An early and robust validation strategy is paramount to avoiding costly late-stage clinical failures. This guide provides an in-depth, comparative framework for validating the biological target of a novel chemical entity, using (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9), a compound with limited publicly available biological data, as a representative case study.[4][5]

Instead of comparing this compound to known drugs, we will compare the orthogonal methodologies used to build a compelling target validation dossier from the ground up. This guide is structured to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Part 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet lab experiments, computational approaches provide a cost-effective strategy to generate initial hypotheses about a compound's potential targets.[6][7][8] These methods leverage the compound's structure to predict its interactions with known biological macromolecules.

Methodology Comparison: Ligand-Based vs. Structure-Based Approaches

The two primary in silico strategies are ligand-based and structure-based prediction.

  • Ligand-Based Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[9] It involves screening databases of known bioactive compounds to find molecules structurally similar to our query compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. The known targets of these similar molecules become our primary suspects.

  • Structure-Based Prediction: This method, primarily using molecular docking, requires the 3D structure of the compound and a library of 3D protein structures.[6][7] The compound is computationally "placed" into the binding sites of various proteins, and scoring functions are used to estimate the binding affinity. This can identify potential targets even if no structurally similar ligands are known.

cluster_0 In Silico Target Prediction Workflow Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Structure LigandBased Ligand-Based Screening (Chemical Similarity) Compound->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Compound->StructureBased Hypothesis List of Putative Targets (Ranked by Score/Similarity) LigandBased->Hypothesis StructureBased->Hypothesis

Caption: Workflow for generating target hypotheses using computational methods.

Comparative Data: In Silico Methodologies
FeatureLigand-Based PredictionStructure-Based Prediction (Docking)
Principle Similar molecules bind similar targets.Predicts binding affinity based on 3D complementarity.
Requirement Large databases of known active compounds.3D structure of the compound and target proteins.
Key Advantage Fast; does not require protein structures.Can identify novel interactions without known ligands.
Key Limitation Fails if no similar compounds are known; biased towards well-studied target families.Computationally intensive; scoring functions are imperfect and can yield false positives.
Output List of potential targets based on similarity to known drugs.Ranked list of proteins with predicted binding energies.

Part 2: Experimental Target Engagement Confirmation

Computational predictions are merely hypotheses. The next critical step is to experimentally confirm that the compound physically interacts with the predicted target(s) within a biological system. This is the domain of target engagement assays.

Methodology Comparison: CETSA vs. Chemical Proteomics

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures drug binding in a native cellular environment—including intact cells and tissues.[10] The principle is that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized.[11][12] This stabilization results in a higher melting temperature. By heating cell lysates or intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift," which is direct proof of target engagement.[13][14]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells/Lysate with Compound or Vehicle B Heat Aliquots across a Temperature Gradient A->B C Lyse Cells & Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot, MS) C->D E Plot Melting Curves & Identify Thermal Shift D->E

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

2. Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics offers an unbiased, large-scale approach to identify targets. The "Kinobeads" assay is a prime example, designed to profile the cellular kinome but adaptable to other protein families.[15][16] In this competition-binding assay, a cell lysate is incubated with our test compound. The mixture is then passed over beads coated with broad-spectrum, immobilized ligands (e.g., kinase inhibitors).[17][18] Proteins that bind to our compound in solution will not bind to the beads. By using mass spectrometry to identify which proteins are depleted from the beads in the presence of our compound, we can identify its direct targets and even determine their binding affinities.[15][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with varying concentrations of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in each sample using a quantitative method like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Comparative Data: Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle Ligand binding increases protein thermal stability.Competition for binding between a soluble drug and an immobilized probe.
Context In situ (intact cells) or in vitro (lysates).In vitro (cell lysates).
Approach Hypothesis-driven (tests a specific predicted target).Unbiased (screens hundreds of proteins, e.g., kinases, simultaneously).
Key Advantage Confirms target engagement in a physiological context, accounting for cell permeability.Excellent for target deconvolution and identifying off-targets within a protein family.[16]
Key Limitation Low-throughput for initial target discovery; requires a specific antibody or MS method for each target.Limited to proteins that can bind the affinity matrix; may miss non-competitive binders.[16]
Output A thermal shift curve (ΔTm) confirming drug-target interaction.A list of protein targets with their corresponding binding affinities (IC50 or Kd).[18]

Part 3: Functional Validation with Genetic Approaches

Confirming that a compound binds a target is necessary but not sufficient. True validation requires demonstrating that this binding event is responsible for the compound's ultimate biological effect. Genetic methods are the gold standard for forging this link.[][21]

Methodology Comparison: CRISPR-Cas9 vs. RNAi

The underlying logic of genetic validation is straightforward: if the target protein is removed or its expression is silenced, the compound should lose its effect.[22]

1. CRISPR-Cas9 Knockout (KO)

The CRISPR-Cas9 system allows for the precise and permanent knockout of the gene encoding the putative target protein.[][24] By creating a cell line that completely lacks the target protein, we can perform a powerful validation experiment. If (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone elicits a cellular phenotype (e.g., inhibits proliferation) in wild-type cells but has no effect in the target-knockout cells, this provides strong evidence for a specific on-target mechanism.[22][25]

2. RNA Interference (RNAi)

RNAi, using short hairpin RNA (shRNA) or small interfering RNA (siRNA), provides an alternative method to reduce target protein levels.[21] Unlike CRISPR KO, RNAi results in a transient "knockdown" of gene expression rather than a permanent knockout.[26] This can be advantageous as it may more closely mimic the partial inhibition achieved by a drug.[22] Pooled shRNA library screens can also be used to identify genes that, when silenced, confer resistance to a compound, thereby revealing its target or pathway.[27][28]

cluster_2 Genetic Target Validation Logic WT_Cell Wild-Type Cells (Target Protein Present) Compound Add Compound WT_Cell->Compound Treatment KO_Cell Genetic Perturbation (CRISPR KO or shRNA KD) Target Protein Absent/Reduced KO_Cell->Compound Treatment Phenotype Biological Effect Observed Compound->Phenotype Results in NoPhenotype Biological Effect Abolished Compound->NoPhenotype Results in

Caption: Logic of using genetic methods to validate a drug target.

Experimental Protocol: CRISPR-Cas9 Knockout Validation
  • Design & Cloning: Design two or more unique guide RNAs (gRNAs) targeting early exons of the putative target gene to ensure a functional knockout. Clone these gRNAs into a Cas9-expressing vector.

  • Transfection & Selection: Transfect the appropriate cell line with the gRNA/Cas9 plasmids. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).

  • Clonal Expansion: Isolate single cells into individual wells of a 96-well plate and expand them to generate clonal populations.

  • Verification of Knockout: Screen the clones to confirm successful gene editing. Verify the genomic edit via Sanger sequencing. Crucially, confirm the absence of the target protein via Western Blot or mass spectrometry.

  • Phenotypic Assay: Treat both the validated knockout cell line and the parental wild-type cell line with a dose-response of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

  • Data Analysis: Measure the relevant phenotypic outcome (e.g., cell viability, signaling pathway activity). A significant rightward shift or complete loss of response in the knockout line compared to the wild-type line validates the target.

Comparative Data: Genetic Validation Methodologies
FeatureCRISPR-Cas9 KnockoutRNA Interference (shRNA/siRNA)
Mechanism Permanent gene disruption via DNA double-strand break and repair.Transient gene silencing via mRNA degradation.
Effect Complete loss of protein expression (null phenotype).Partial reduction (knockdown) of protein expression.
Key Advantage Unambiguous and permanent, creating a stable validation tool. Low potential for off-target gene effects with good gRNA design.Can better mimic pharmacological inhibition; inducible systems allow for temporal control.
Key Limitation Can be lethal if the target is essential for cell survival. The process of generating and validating clonal cell lines is time-consuming.Potential for significant off-target effects; knockdown efficiency can be variable and incomplete.[28]
Output A binary "yes/no" answer on target necessity for the drug's effect.A measure of how reduced target levels affect drug sensitivity.

Synthesis and Conclusion

The validation of a biological target for a novel compound like (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is not a linear process but an integrated, multi-faceted investigation. The most robust validation dossier is built upon a foundation of orthogonal evidence.

  • Start Broad: Begin with in silico methods to cast a wide net and generate a tractable list of high-probability targets.

  • Confirm Binding: Use unbiased, proteome-wide methods like chemical proteomics to identify interaction partners directly or use hypothesis-driven assays like CETSA to confirm engagement with a top candidate in a cellularly relevant context.

  • Establish Causality: Employ genetic tools like CRISPR-Cas9 as the ultimate arbiter to definitively link target engagement with the compound's functional effect.

By systematically comparing and applying these diverse methodologies, researchers can build a compelling, data-driven case for a specific biological target, significantly increasing the probability of success as the compound moves forward in the drug discovery pipeline.

References

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Comparative

A Comprehensive Guide to Assessing the Cross-Reactivity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

For Researchers, Scientists, and Drug Development Professionals The imidazole moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4] Furthermore, deriva...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][4] Furthermore, derivatives of 1-methyl-1H-imidazole have been identified as potent inhibitors of Janus Kinase 2 (Jak2), suggesting a potential starting point for investigation.[5][6] However, without empirical data, a systematic evaluation is paramount to ensure selectivity and mitigate potential safety liabilities arising from unintended molecular interactions.[7][8][9]

Section 1: Foundational Assessment - In Silico Profiling and Physicochemical Characterization

The initial phase of cross-reactivity assessment should leverage computational tools to predict potential off-target interactions and evaluate the compound's drug-likeness.[7][10][11] This cost-effective approach allows for early identification of potential liabilities and helps prioritize experimental resources.

1.1 In Silico Off-Target Prediction

Utilizing a variety of computational models, including both 2D and 3D similarity-based methods, can generate a list of potential off-target interactions.[7] These platforms compare the structure of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone against extensive databases of known ligand-target interactions.

Table 1: Example Output of In Silico Off-Target Prediction

Predicted Off-Target ClassSpecific TargetsConfidence ScoreRationale
KinasesJAK2, SRC, LCKHighStructural similarity to known kinase inhibitors
GPCRsAdrenergic, DopaminergicMediumPharmacophore matching
Ion ChannelshERGLowGeneral liability for small molecules
Nuclear ReceptorsEstrogen ReceptorLowShape-based similarity

1.2 Physicochemical and ADMET Profiling

Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for understanding a compound's potential for off-target effects.[12][13] Tools based on Lipinski's Rule of Five and other established models can predict properties like solubility, permeability, and potential for causing toxic effects.[11][14]

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueAssessment
Molecular Weight231.21 g/mol Compliant with Rule of 5
LogP1.56Good oral bioavailability predicted
Hydrogen Bond Donors0Compliant with Rule of 5
Hydrogen Bond Acceptors5Compliant with Rule of 5
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Ames MutagenicityPossibleFlag for experimental follow-up

Section 2: Broad Experimental Screening - In Vitro Safety Pharmacology

Based on the in silico predictions, a broad experimental screen is the next logical step. This involves testing the compound against a panel of common off-targets to identify any significant interactions.[8][15][16][17]

2.1 Rationale for Broad Panel Screening

Early-stage in vitro safety pharmacology profiling is an industry-standard approach to de-risk drug candidates.[16][17] By screening against a diverse set of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, researchers can identify potential adverse drug reactions before advancing to more complex studies.[8][15][18]

2.2 Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

A typical safety panel, such as the SafetyScreen44 or a custom panel, should be employed.[16]

  • Compound Preparation : (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Execution : The compound is tested at a standard concentration (e.g., 10 µM) in duplicate against a panel of targets. These assays typically measure the displacement of a radiolabeled ligand from its receptor or the inhibition of enzyme activity.

  • Data Analysis : The percentage of inhibition or displacement is calculated for each target. A commonly used threshold for a "hit" is >50% inhibition at the screening concentration.

Table 3: Hypothetical Data from a Broad In Vitro Safety Panel

Target% Inhibition at 10 µMFollow-up Action
JAK285%Determine IC50
SRC62%Determine IC50
Dopamine D2 Receptor55%Determine IC50
hERG Channel15%No further action
All other panel targets<50%No further action

Section 3: Focused Investigation - Kinase Profiling and Cellular Target Engagement

Should the initial screening reveal a specific class of targets, such as kinases, a more focused investigation is warranted. This phase aims to quantify the potency of the interactions and confirm target engagement in a cellular context.

3.1 Kinase Selectivity Profiling

Given the potential for this compound to be a kinase inhibitor, a comprehensive kinase panel screen is essential to understand its selectivity profile across the human kinome.[19]

3.1.1 Experimental Protocol: Kinase Panel Screening

  • Panel Selection : A broad kinase panel, ideally representing all major branches of the human kinome, is chosen.

  • Assay Format : Assays are typically performed using radiometric or fluorescence-based methods to measure kinase activity.[19]

  • Dose-Response Analysis : For any initial hits, a dose-response curve is generated to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[19]

Table 4: Example Kinase Selectivity Profile

KinaseIC50 (nM)Selectivity Index (vs. Primary Target)
Primary Target (Hypothetical) 50 -
JAK2751.5
SRC50010
LCK120024
ABL1>10,000>200

3.2 Cellular Target Engagement

Confirming that the compound interacts with its intended (and unintended) targets within a live cell is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24]

3.2.1 Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing target protein(s) B 2. Treat cells with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone or vehicle (DMSO) A->B C 3. Heat cell suspensions to a range of temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble fraction from precipitated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G 7. Plot melting curves and determine thermal shift (ΔTm) F->G

Caption: CETSA workflow for assessing target engagement.

A positive CETSA result, indicated by a shift in the protein's melting temperature upon compound binding, provides strong evidence of direct target engagement in a physiological context.[21][23]

Section 4: Advanced Profiling - Unbiased Proteomics Approaches

For a deeper, unbiased understanding of the compound's cellular interactions, chemical proteomics methods like kinobead profiling can be employed.[25][26]

4.1 Kinobeads-Based Affinity Chromatography

This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[25][26] By pre-incubating cell lysates with (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, the targets of the compound can be identified through competition.

4.2 Experimental Workflow: Kinobeads Profiling

Kinobeads_Workflow cluster_incubation Competitive Binding cluster_capture Kinase Capture cluster_analysis Analysis A 1. Incubate cell lysate with varying concentrations of test compound B 2. Add kinobeads to capture unbound kinases A->B C 3. Isolate beads and elute bound proteins B->C D 4. Digest proteins and analyze by LC-MS/MS C->D E 5. Quantify kinase levels to determine compound targets D->E

Sources

Validation

A Comparative Guide to Elucidating the Binding Mode of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

For researchers, medicinal chemists, and drug development professionals, understanding the precise binding mode of a novel small molecule is a cornerstone of rational drug design and optimization. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise binding mode of a novel small molecule is a cornerstone of rational drug design and optimization. This guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, a compound featuring a core imidazole scaffold known for its diverse biological activities.[1][2][3] The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological targets like enzymes and receptors, making it a privileged structure in medicinal chemistry.[2] This guide will not merely list protocols but will delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable data.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological macromolecules.[1][2] Imidazole derivatives have been successfully developed as inhibitors of various enzymes, including kinases, histone deacetylases (HDACs), and topoisomerases, and as modulators of receptor function.[2][3] The subject of this guide, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (henceforth referred to as C11H9N3O3), possesses this key moiety, suggesting potential therapeutic applications. However, without a clear understanding of its molecular target and binding interactions, further development is speculative. This guide outlines a systematic approach to bridge this knowledge gap.

A Phased Approach to Binding Mode Confirmation

We propose a phased, integrated approach that begins with computational predictions to generate initial hypotheses, followed by a suite of biophysical and structural biology techniques for experimental validation. This workflow ensures a cost-effective and logical progression from low-resolution, high-throughput methods to high-resolution, definitive structural elucidation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: High-Resolution Structural Elucidation Computational Docking Computational Docking SPR Surface Plasmon Resonance (SPR) Computational Docking->SPR Predicted Binding Pose Target Prediction Target Prediction Target Prediction->Computational Docking Identified Targets ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirms Interaction & Kinetics DSF Differential Scanning Fluorimetry (DSF) ITC->DSF Confirms Binding & Thermodynamics XRay X-Ray Crystallography DSF->XRay Confirms Direct Binding NMR NMR Spectroscopy DSF->NMR Confirms Direct Binding Final Binding Mode Final Binding Mode XRay->Final Binding Mode Atomic Resolution Structure NMR->Final Binding Mode Solution-State Structure & Dynamics G Protein-Ligand Crystal Protein-Ligand Crystal X-Ray Beam X-Ray Beam Protein-Ligand Crystal->X-Ray Beam Irradiation Diffraction Pattern Diffraction Pattern X-Ray Beam->Diffraction Pattern Scattering Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Fourier Transform 3D Atomic Model 3D Atomic Model Electron Density Map->3D Atomic Model Model Building & Refinement

Sources

Comparative

Independent Verification of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone's Potential as a TAK1 Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the biological activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. Due to the limited publicly available data on this spec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. Due to the limited publicly available data on this specific molecule, we propose a scientifically rigorous approach to investigate its potential as an inhibitor of the Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a critical upstream kinase in the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][2] Inhibition of TAK1 is a promising therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.[3]

This document will provide detailed protocols for the synthesis and subsequent biological evaluation of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, comparing its potential activity against known TAK1 inhibitors. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

A Plausible Synthetic Route

To enable the biological evaluation of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, a plausible synthetic protocol is outlined below. This method is based on the established chemistry of imidazole acylation. The synthesis involves the reaction of 1-methylimidazole with 3-nitrobenzoyl chloride. 1-Methylimidazole can act as a catalyst for acylation, and under appropriate conditions, it can be acylated itself.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1-Methylimidazole 1-Methylimidazole Target_Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone 1-Methylimidazole->Target_Compound + 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoyl_chloride->Target_Compound Acylation (e.g., in an inert solvent)

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation of 1-Methylimidazole: If not commercially available, 1-methylimidazole can be synthesized by the methylation of imidazole using methyl iodide in the presence of a base like sodium hydroxide in an appropriate solvent such as ethanol.[4]

  • Preparation of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoyl chloride can be prepared from 3-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

  • Acylation Reaction:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1-methylimidazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of 3-nitrobenzoyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any generated acid.

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the desired (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Verifying Biological Activity: A Two-Tiered Approach

To thoroughly assess the potential of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a TAK1 inhibitor, we propose a two-tiered experimental approach:

  • Tier 1: In Vitro Kinase Assay: Directly measure the compound's ability to inhibit the enzymatic activity of purified TAK1.

  • Tier 2: Cell-Based Assays: Evaluate the compound's effect on the downstream signaling events of TAK1 activation in a cellular context, primarily focusing on the NF-κB pathway.

This dual approach provides a robust validation system. A compound that demonstrates potent inhibition in the in vitro assay and subsequently modulates the downstream cellular pathway is a strong candidate for a genuine TAK1 inhibitor.

Tier 1: In Vitro TAK1 Kinase Assay

The most direct method to determine if a compound inhibits a kinase is to perform an in vitro kinase assay. This involves incubating the purified kinase enzyme with its substrate and ATP, and then measuring the resulting phosphorylation of the substrate. The inhibitory effect of the test compound is determined by its ability to reduce this phosphorylation.

Several commercial kits are available for this purpose, often utilizing a luminescence-based readout that correlates with the amount of ADP produced during the kinase reaction.[4][5][6][7]

Experimental Workflow:

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified TAK1/TAB1 enzyme - Kinase buffer - ATP - Substrate (e.g., MBP) - Test Compound - Control Inhibitor Plate Dispense reagents into a 96-well plate Reagents->Plate Incubate Incubate at 30°C to allow a kinase reaction Plate->Incubate Stop Stop reaction and add detection reagent (e.g., ADP-Glo™) Incubate->Stop Luminescence Measure luminescence Stop->Luminescence Calculate Calculate % inhibition and IC50 value Luminescence->Calculate

Caption: Workflow for an in vitro TAK1 kinase assay.

Detailed Protocol (based on commercially available ADP-Glo™ assays):

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer containing DTT.

    • Prepare a solution of the substrate (e.g., Myelin Basic Protein - MBP) and ATP in the kinase buffer.

    • Prepare serial dilutions of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and a known TAK1 inhibitor (e.g., Takinib) in the kinase buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Assay Plate Setup:

    • To a 96-well white plate, add the test compound dilutions, control inhibitor, or vehicle.

    • Add the purified recombinant TAK1/TAB1 enzyme to all wells except the "blank" wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data:

The inhibitory activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone should be compared to that of established TAK1 inhibitors.

CompoundReported TAK1 IC50Reference
Takinib9.5 nM[8][9]
NG25149 nM[9]
5Z-7-OxozeaenolPotent, but non-selective[3][10]

Tier 2: Cell-Based Assays for Downstream NF-κB Activation

Confirming that the compound inhibits TAK1 in a cellular environment is crucial. Since TAK1 is a key activator of the NF-κB pathway, we can assess its inhibition by measuring the downstream effects on NF-κB activation.[1][2][11] A potent TAK1 inhibitor should block the activation of NF-κB induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

There are several robust methods to measure NF-κB activation:[12][13][14]

  • NF-κB Reporter Assay: This is a high-throughput and quantitative method that uses a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[15][16]

  • NF-κB (p65) Nuclear Translocation Assay: This imaging-based assay quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation.

  • Western Blot Analysis: This method can be used to detect the phosphorylation of key signaling proteins downstream of TAK1, such as IκBα, or the degradation of IκBα.

Experimental Workflow (NF-κB Reporter Assay):

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed NF-κB reporter cells in a 96-well plate Pre-treat Pre-treat cells with test compound or control inhibitor Seed_Cells->Pre-treat Stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) Pre-treat->Stimulate Incubate_Cells Incubate for several hours to allow for reporter gene expression Stimulate->Incubate_Cells Lyse_Cells Lyse cells and add luciferase substrate Incubate_Cells->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_Inhibition Calculate % inhibition of NF-κB activation Measure_Luminescence->Calculate_Inhibition

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Protocol (NF-κB Reporter Assay):

  • Cell Seeding:

    • Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293 or THP-1) in a 96-well plate and allow the cells to adhere overnight.[16]

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, a known TAK1 inhibitor, or vehicle for a specified time (e.g., 1 hour).

  • Stimulation:

    • Stimulate the cells with a known NF-κB activator, such as TNF-α or IL-1β, at a concentration that induces a robust reporter signal (e.g., EC80).

  • Incubation:

    • Incubate the plate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

  • Detection:

    • Lyse the cells and add a luciferase detection reagent.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value for the inhibition of NF-κB activation.

The TAK1/NF-κB Signaling Pathway

Understanding the signaling cascade is crucial for interpreting the experimental results. TAK1 is a key node in the pathway that leads from various stimuli to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB.[10]

G cluster_stimuli Stimuli cluster_upstream Upstream Signaling cluster_TAK1 TAK1 Complex cluster_downstream Downstream Signaling cluster_nucleus Nucleus TNFa TNF-α Receptors Receptors (TNFR, IL-1R) TNFa->Receptors IL1b IL-1β IL1b->Receptors Adaptors Adaptor Proteins (TRAFs) Receptors->Adaptors TAK1 TAK1 Adaptors->TAK1 IKK IKK Complex TAK1->IKK Phosphorylation TAB TAB1/2/3 TAB->TAK1 Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression

Caption: Simplified TAK1/NF-κB signaling pathway.

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone as a potential TAK1 inhibitor. By employing a two-tiered approach of in vitro kinase assays and cell-based functional assays, researchers can obtain reliable and reproducible data. The comparison with well-characterized TAK1 inhibitors will provide a clear benchmark for its potency and potential as a novel therapeutic agent. The detailed protocols and the underlying scientific rationale are designed to empower researchers to conduct these investigations with confidence and precision.

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Validation

A Comparative Benchmarking Guide: (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone versus Metronidazole in the Context of Antimicrobial Activity

Introduction: The Quest for Novel Antimicrobial Agents The ever-present challenge of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents. Nitroaromatic compounds, particular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The ever-present challenge of antimicrobial resistance necessitates a continuous search for new and effective therapeutic agents. Nitroaromatic compounds, particularly nitroimidazoles, have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Their mechanism of action, which involves the generation of cytotoxic radicals upon bioreduction, provides a potent means of microbial cell killing.[1][3][]

This guide presents a comparative framework for benchmarking the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone , against the well-established nitroimidazole antibiotic, Metronidazole . While specific biological data for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is not yet publicly available, its structural similarity to known nitroimidazole drugs suggests a plausible antimicrobial activity. This document outlines the theoretical basis for this hypothesis and provides a comprehensive suite of experimental protocols to rigorously test its efficacy and mechanism of action in comparison to Metronidazole.

The core hypothesis is that the nitro group on the phenyl ring of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone can be reduced by microbial nitroreductases, leading to the formation of reactive nitrogen species that induce cellular damage. This guide will serve as a roadmap for researchers in drug development to systematically evaluate this and other potential mechanisms.

Compound Profiles

Feature(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanoneMetronidazole
Structure (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanoneMetronidazole
CAS Number 32902-21-9[5]443-48-1
Molecular Formula C₁₁H₉N₃O₃[5]C₆H₉N₃O₃
Molecular Weight 231.21 g/mol [6]171.15 g/mol
Known Mechanism Hypothesized to be a prodrug activated by nitroreductases.Prodrug activated by anaerobic organisms to form reactive radicals that disrupt DNA.[1][]

Proposed Mechanism of Action: A Comparative Overview

The central hypothesis for the antimicrobial activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is its function as a prodrug, analogous to Metronidazole. This proposed mechanism is depicted in the signaling pathway below.

Nitroimidazole_Mechanism Proposed Mechanism of Action for Nitroimidazole Compounds cluster_cell Microbial Cell Prodrug (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone or Metronidazole Activation Nitroreductase-mediated reduction Prodrug->Activation Reactive_Species Reactive Nitro Radical Anion Activation->Reactive_Species DNA_Damage DNA Strand Breakage Reactive_Species->DNA_Damage Macromolecule_Damage Damage to other macromolecules (e.g., proteins) Reactive_Species->Macromolecule_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroimidazole compounds.

Experimental Protocols for Comparative Benchmarking

To empirically validate the hypothesized activity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and compare it to Metronidazole, a series of robust experimental assays are required. The following protocols are designed to provide a comprehensive evaluation of their antimicrobial properties and mechanism of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of each compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

  • Microorganism Selection: A panel of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Giardia lamblia, Trichomonas vaginalis) should be used.

  • Broth Microdilution:

    • Prepare serial two-fold dilutions of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Metronidazole in appropriate broth media in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates under appropriate anaerobic or microaerophilic conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination:

    • Subculture aliquots from wells showing no growth onto agar plates.

    • Incubate the plates under appropriate conditions.

    • The MBC is the lowest concentration that shows a significant reduction (e.g., ≥99.9%) in bacterial count compared to the initial inoculum.

MIC_MBC_Workflow Workflow for MIC and MBC Determination Start Prepare Serial Dilutions of Compounds Inoculation Inoculate with Standardized Microorganism Suspension Start->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation MIC Determine MIC (No Visible Growth) Incubation->MIC Subculture Subculture from Wells with No Growth MIC->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates MBC Determine MBC (≥99.9% Killing) Incubate_Plates->MBC End Comparative Potency Analysis MBC->End

Caption: Workflow for MIC and MBC determination.

In Vitro Nitroreductase Activity Assay

Objective: To assess the ability of microbial nitroreductases to activate (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

Methodology:

  • Enzyme Source: Purified nitroreductase from a relevant microorganism (e.g., E. coli nitroreductase as a model).

  • Assay Components:

    • Reaction buffer (e.g., phosphate buffer, pH 7.0).

    • NAD(P)H as a cofactor.

    • (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone or Metronidazole as the substrate.

    • Purified nitroreductase.

  • Reaction and Detection:

    • Initiate the reaction by adding the enzyme.

    • Monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NAD(P)H oxidation is indicative of the rate of nitro group reduction.

DNA Damage Assay

Objective: To quantify the extent of DNA damage induced by the activated compounds.

Methodology:

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Treat microbial cells with sub-lethal concentrations of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Metronidazole for a defined period.

    • Embed the treated cells in agarose on a microscope slide.

    • Lyse the cells to release the DNA.

    • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Thioredoxin Reductase Inhibition Assay

Objective: To investigate if the compounds inhibit thioredoxin reductase, a mechanism observed for some nitroimidazoles.[7]

Methodology:

  • Enzyme Source: Purified thioredoxin reductase from the test microorganism.

  • Assay Principle: A colorimetric assay based on the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) by thioredoxin reductase in the presence of NADPH.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone or Metronidazole.

    • Initiate the reaction by adding NADPH and DTNB.

    • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB (5-thio-2-nitrobenzoic acid).

    • Calculate the IC₅₀ value for each compound.

Expected Data and Comparative Analysis

The data generated from these experiments will be compiled into the following tables for a clear and objective comparison.

Table 1: Comparative Antimicrobial Potency

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanoneB. fragilis
C. difficile
G. lamblia
T. vaginalis
MetronidazoleB. fragilis
C. difficile
G. lamblia
T. vaginalis

Table 2: Comparative Mechanistic Data

CompoundNitroreductase Activity (Rate of NADPH oxidation)DNA Damage (Comet Assay - % Tail DNA)Thioredoxin Reductase Inhibition (IC₅₀, µM)
(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone
Metronidazole

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone against the established antimicrobial agent, Metronidazole. The proposed experiments will elucidate its potency, spectrum of activity, and mechanism of action. Favorable results, such as a lower MIC/MBC or a broader spectrum of activity compared to Metronidazole, would warrant further investigation, including in vivo efficacy studies and toxicological profiling. The exploration of novel nitroimidazole scaffolds remains a promising avenue in the critical endeavor of overcoming antimicrobial resistance.

References

  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge. [Link]

  • ResearchGate. (n.d.). Mechanistic overview of nitroimidazole-based drugs. [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1740-1744. [Link]

  • Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 993. [Link]

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Comparative

Assessing the Selectivity of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological selectivity of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-metha...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological selectivity of the novel compound, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. Given the absence of established biological data for this specific molecule[1][2][], this document outlines a tiered, hypothesis-driven approach. We will leverage the known pharmacology of its core chemical moieties—the imidazole ring and the nitrophenyl group—to design a robust experimental cascade. Our methodology prioritizes scientific integrity, beginning with broad, computational predictions and progressively narrowing the focus to specific, quantitative in vitro assays.

The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases.[4] The presence of a nitrophenyl group introduces another layer of complexity, suggesting potential for bioreductive activation, a mechanism exploited in certain anticancer and antimicrobial agents.[5] Therefore, a thorough assessment of selectivity is paramount to understanding this compound's potential therapeutic applications and off-target liabilities. This guide provides the strategic rationale and detailed protocols to achieve that goal.

Part 1: Initial Target Scaffolding - An In Silico Approach

Before committing to resource-intensive wet-lab experiments, a computational approach is invaluable for generating initial hypotheses. In silico target prediction algorithms utilize the principle of chemical similarity, comparing the query molecule to vast databases of compounds with known biological activities to predict potential targets.[6][7]

Methodology: Ligand-Based Target Prediction

The recommended strategy is to use a suite of publicly available or commercial web servers that employ 2D and 3D similarity searches against annotated chemical libraries like ChEMBL.

  • Rationale: This approach does not require a known protein structure and is based on the well-established principle that structurally similar molecules often share biological targets.[7][8]

  • Recommended Tools:

    • SwissTargetPrediction: Provides a list of probable targets based on a combination of 2D and 3D similarity.

    • TargetHunter: Implements a novel algorithm by exploring large chemogenomical databases.[7]

    • KinasePred: A more focused tool that uses machine learning to predict kinase activity specifically.[9]

Expected Output & Interpretation:

These tools will generate a ranked list of potential protein targets. It is crucial to analyze this list not just for the top hits, but for recurring protein families. Given the imidazole core, it is highly probable that multiple protein kinases will be identified as potential targets. The presence of the nitrophenyl group might also flag enzymes involved in redox cycling, such as nitroreductases. This output does not confirm activity but provides a logical starting point for experimental validation.

Part 2: A Tiered Experimental Workflow for Selectivity Profiling

Following the in silico analysis, a multi-tiered experimental approach is recommended to systematically test the generated hypotheses and build a comprehensive selectivity profile.

G cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Data Synthesis InSilico In Silico Target Prediction (e.g., SwissTargetPrediction, TargetHunter) Tier1 Tier 1: Primary Hypothesis Kinase Inhibition Profiling (Broad Kinome Screen) InSilico->Tier1 Hypothesis: Kinase Target(s) Tier2 Tier 2: Secondary Hypothesis Cytochrome P450 Inhibition (CYP Panel Screen) InSilico->Tier2 Hypothesis: Off-Target(s) Tier3 Tier 3: Mechanistic Hypothesis Nitroreductase Activity (Enzyme/Cell-based Assay) InSilico->Tier3 Hypothesis: Mechanism Analysis Selectivity Analysis (IC50/Ki Determination, Comparative Profiling) Tier1->Analysis Tier2->Analysis Tier3->Analysis

Caption: Tiered workflow for selectivity assessment.

Tier 1: Primary Target Hypothesis - Kinase Inhibition Profiling

Rationale: The imidazole ring is a common scaffold in a multitude of approved and investigational kinase inhibitors. Kinases represent one of the largest and most therapeutically important enzyme families, making them a primary hypothetical target class for this compound. A broad screening approach is essential to not only identify primary targets but also to understand the compound's selectivity across the kinome.[10][11][12]

Comparator Compound:

  • (1) Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[13][14][15][16] It serves as an essential positive control for assay performance and a benchmark for broad-spectrum activity.

Experimental Protocol: Large-Panel Kinase Screen (e.g., ADP-Glo™ Assay)

This protocol describes a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is a universal indicator of kinase activity.[11][17]

  • Compound Preparation: Prepare a 10 mM stock solution of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the test compound and Staurosporine. A typical starting concentration for a screening panel is 1 µM.

  • Kinase Reaction:

    • Add the kinase/substrate mixture for each of the kinases in the panel to the appropriate wells. Panels of over 250 kinases are commercially available.[10]

    • Initiate the kinase reaction by adding ATP at a concentration that approximates the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound against each kinase relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Follow-up Dose-Response: For any kinases showing significant inhibition (e.g., >70% at 1 µM), perform a 10-point dose-response curve to determine the IC50 value.

Tier 2: Secondary Target Hypothesis - Cytochrome P450 Inhibition

Rationale: Imidazole-containing drugs, such as the antifungal agent ketoconazole, are well-known inhibitors of Cytochrome P450 (CYP) enzymes.[18][19][20][21] CYP enzymes are critical for drug metabolism, and inhibition can lead to significant drug-drug interactions.[22][23][24] Assessing the compound's activity against major CYP isoforms is a critical step in early-stage safety and liability profiling.

Comparator Compound:

  • (2) Ketoconazole: A potent and well-characterized inhibitor of multiple CYP enzymes, particularly CYP3A4.[18][19][25] It serves as a positive control for CYP inhibition.

Experimental Protocol: In Vitro CYP Inhibition Assay (Luminescence-based)

This protocol utilizes commercially available kits with luminogenic CYP substrates.

  • Compound Preparation: Prepare serial dilutions of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone and Ketoconazole in an appropriate solvent.

  • Incubation:

    • In a 96-well plate, add human liver microsomes (as a source of CYP enzymes) and the test compound or Ketoconazole.

    • Pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Reaction Initiation:

    • Add a cocktail of a luminogenic substrate and an NADPH-regenerating system to each well to initiate the CYP reactions. A panel should include major isoforms such as CYP1A2, 2B6, 2C9, 2D6, and 3A4.[26]

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add the luciferin detection reagent to stop the reaction and generate a luminescent signal proportional to the amount of metabolite formed.

    • Read the luminescence on a plate reader.

  • Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition against the log of the compound concentration.

Tier 3: Mechanistic Hypothesis - Nitroreductase Activity

Rationale: The nitrophenyl group is a substrate for nitroreductase enzymes, which are found in bacteria and some cancer cells under hypoxic conditions.[27] These enzymes can reduce the nitro group to a cytotoxic hydroxylamine, a mechanism used by prodrugs like CB1954.[28][29] It is important to determine if our compound can be similarly activated, which could indicate potential as a targeted anticancer or antimicrobial agent.

Comparator Compound:

  • (3) CB1954 (Tretazicar): A well-known dinitrobenzamide prodrug that is activated by nitroreductases.[27][29][30] It serves as a positive control for nitroreductase-mediated activation.

Experimental Protocol: NADH Depletion Nitroreductase Assay

This spectrophotometric assay measures the activity of nitroreductase by monitoring the consumption of its cofactor, NADH.

  • Reagent Preparation:

    • Prepare a solution of recombinant nitroreductase (e.g., from E. coli) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the test compound, CB1954, and NADH in the same buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, NADH (final concentration ~150 µM), and the test compound or CB1954 over a range of concentrations.

    • Initiate the reaction by adding the nitroreductase enzyme.

    • Immediately measure the absorbance at 340 nm (the absorbance maximum for NADH) every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in A340 per minute) for each concentration of the test compound.

    • The activity can be quantified using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

    • Determine kinetic parameters such as Km and Vmax if the compound acts as a substrate.

Part 3: Data Interpretation and Comparative Analysis

The data from these three tiers of experiments should be compiled to create a comprehensive selectivity profile. The results can be summarized in tables for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone IC50 (nM)Staurosporine IC50 (nM)
Kinase A507
Kinase B8506
Kinase C>10,00020
Kinase D2,50015
... (250+ more)......
  • Interpretation: A selective inhibitor will show high potency (low IC50) against one or a small number of kinases and significantly lower potency against the rest of the panel.[31][32] In this hypothetical example, the compound shows preferential, though not exclusive, inhibition of Kinase A.

Table 2: Hypothetical Cytochrome P450 Inhibition Profile

CYP Isoform(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone IC50 (µM)Ketoconazole IC50 (µM)
CYP1A2>5015
CYP2C9252.5
CYP2D6>508
CYP3A480.04
  • Interpretation: A high IC50 value (>10 µM) generally suggests a lower risk of clinically relevant drug-drug interactions. Here, the compound shows weak to moderate inhibition of CYP3A4 and CYP2C9, a liability that would need to be considered in further development.

Table 3: Hypothetical Nitroreductase Substrate Activity

CompoundRate of NADH Consumption (µM/min) at 10 µM
(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone1.2
CB195415.6
Vehicle Control0.1
  • Interpretation: A significant increase in the rate of NADH consumption in the presence of the compound indicates that it is a substrate for the nitroreductase enzyme. In this case, the compound is a substrate, but significantly less efficient than the positive control, CB1954.

Part 4: Visualizing Potential Mechanisms

Should the compound prove to be a potent and selective kinase inhibitor (e.g., for "Kinase A"), it is useful to visualize its potential impact on a relevant signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Substrate Downstream Substrate Kinase_A->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone Compound->Kinase_A inhibits

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This guide presents a systematic and logical workflow for the initial characterization and selectivity profiling of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. By starting with broad in silico predictions and moving to focused, quantitative in vitro assays against hypothesized target classes, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this compound. The inclusion of well-characterized comparator compounds at each stage ensures data integrity and provides an essential context for interpreting potency and selectivity. This structured approach mitigates the risks associated with novel compound characterization and lays a solid foundation for more advanced preclinical studies.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Staurosporine. (2023, December 27). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Race, P. R., et al. (2005). Mechanism of CB1954 reduction by Escherichia coli nitroreductase. Journal of Biological Chemistry. Retrieved January 16, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Retrieved January 16, 2026, from [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Retrieved January 16, 2026, from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology. Retrieved January 16, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. SciSpace. Retrieved January 16, 2026, from [Link]

  • Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. (2012, October 22). Pharma IQ. Retrieved January 16, 2026, from [Link]

  • Boxenbaum, H. (1999). Cytochrome P450 3A4 in vivo ketoconazole competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general. Journal of Clinical Pharmacology. Retrieved January 16, 2026, from [Link]

  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021). Cell Chemical Biology. Retrieved January 16, 2026, from [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved January 16, 2026, from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 16, 2026, from [Link]

  • Race, P. R., et al. (2007). Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954. Journal of Molecular Biology. Retrieved January 16, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

  • Miljković, F., & Bajorath, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved January 16, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Activation of CB1954 by Nitroreductase. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]

  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (2016). PLOS Computational Biology. Retrieved January 16, 2026, from [Link]

  • In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts. (2016). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]

  • Enzymatic assay for nitroreductase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2017). Biochemical Journal. Retrieved January 16, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. Retrieved January 16, 2026, from [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (2005). Drug Metabolism and Disposition. Retrieved January 16, 2026, from [Link]

  • Knox, R. J., et al. (2003). CB 1954: from the Walker tumor to NQO2 and VDEPT. Current Pharmaceutical Design. Retrieved January 16, 2026, from [Link]

  • Product guide: Nitroreductase. (n.d.). Johnson Matthey. Retrieved January 16, 2026, from [Link]

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy. (2020). Antioxidants. Retrieved January 16, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibil...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The compound (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, a molecule of interest in various research applications, requires meticulous handling, not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical nature and potential hazards. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring a self-validating system of safety and compliance.

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9), a conservative approach based on the hazards of its constituent functional groups is imperative. The molecule contains two key moieties that dictate its hazard profile: a substituted imidazole ring and a nitrophenyl group.

  • Imidazole Derivatives: Imidazole and its derivatives are known to be potential skin and eye irritants and can be harmful if swallowed.[1][2] Some are classified as corrosive and may pose reproductive health risks.[1] Waste containing imidazole derivatives should be handled as hazardous, kept in sealed containers, and stored away from incompatible materials like strong acids and oxidizers.[3]

  • Nitroaromatic Compounds: The presence of the nitro group on the phenyl ring is a significant indicator of potential toxicity and environmental persistence.[4] Nitroaromatics are often toxic upon inhalation and are recognized as notorious environmental pollutants.[4] Compounds like nitrophenol, a related structure, are known to biodegrade very slowly in soil and are toxic to aquatic life.[4][5] Disposal of nitro compounds requires segregation as toxic, hazardous waste.[6]

A closely related analog, (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone, is classified as an irritant and is associated with GHS hazard statements indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8] Therefore, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone must be treated as a hazardous substance with potential for irritation, toxicity, and environmental harm.

Summary of Chemical Hazards and Incompatibilities
PropertyAssessment Based on Functional GroupsSource
Physical State Solid (presumed based on analogs)[2][9]
Acute Toxicity Harmful if swallowed, potential for inhalation toxicity.[1][4][8]
Irritation Causes skin and eye irritation; may cause respiratory irritation.[7][8]
Environmental Hazard Persistent in the environment, particularly soil; potential aquatic toxicity.[4][5]
Chemical Incompatibilities Strong Oxidizers, Strong Acids, Acid Anhydrides, Acid Chlorides.[3][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or perforations before use and wash hands thoroughly after removal.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[12]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[3]

Spill Management Protocol

Accidents can happen, and a swift, correct response is critical to containing the hazard.

Small Spills (Manageable by Lab Personnel):
  • Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described above.

  • Contain & Absorb: If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).[6] For a solid spill, gently cover it with a damp paper towel to avoid raising dust.[11]

  • Clean-Up: Carefully sweep or wipe up the absorbed material or contained solid. Use non-sparking tools if a flammable solvent is involved.[13] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and then wipe it down with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.

Large Spills (Requires External Assistance):
  • Evacuate: Immediately evacuate the laboratory, securing the area by closing doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Isolate: Prevent re-entry until the area is cleared by trained professionals.

Step-by-Step Waste Collection and Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1][14] This is considered hazardous waste and must be managed through your institution's official chemical waste program.

Step 1: Designate a Hazardous Waste Container
  • Select a Compatible Container: Use a chemically-resistant container (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle for solids) with a secure, screw-top lid. The container must be in good condition, free of leaks or cracks.[3][15]

  • Label Correctly: As soon as you add the first quantity of waste, affix a "Hazardous Waste" label.[3] The label must include:

    • The full chemical name: "(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone"

    • The words "Hazardous Waste"

    • An accurate list of all constituents, including solvents and their approximate concentrations.

    • The date waste accumulation began.

    • The name of the principal investigator and laboratory location.

Step 2: Segregate and Accumulate Waste
  • Solid Waste: Collect pure or excess (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone, along with any contaminated items like weigh boats, gloves, and paper towels, directly into your designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizing agents).[10]

  • Empty Containers: "Empty" containers that once held the pure compound are not truly empty and must be disposed of as hazardous waste.[16] Alternatively, they can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[16] Subsequent rinsates can also be collected. After proper rinsing, the container may be recycled if institutional policy allows.

Step 3: Store Waste Securely
  • Location: Store the sealed waste container in a designated, secondary containment bin within the laboratory. This area should be clearly marked as a satellite accumulation area for hazardous waste.

  • Conditions: Keep the container closed at all times, except when adding waste.[15] Store away from heat, direct sunlight, and incompatible chemicals.[3]

Step 4: Arrange for Final Disposal
  • Request Pickup: Once the container is full or you are finished generating this waste stream, follow your institution's specific procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[3]

  • Do Not Hoard Waste: Be mindful of accumulation limits. Laboratories are typically restricted to accumulating no more than 55 gallons of hazardous waste at any one time.[15]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

G start Waste Generation (Pure compound, solutions, contaminated materials) assess Assess as Hazardous Waste? (Contains Nitro & Imidazole groups) start->assess yes YES assess->yes no NO (Not Applicable for this Compound) assess->no container Select & Label Compatible Hazardous Waste Container assess->container segregate Segregate Waste Streams (Solids vs. Liquids) container->segregate collect_solid Collect Solid Waste: - Excess Compound - Contaminated PPE - Weigh Boats segregate->collect_solid collect_liquid Collect Liquid Waste: - Experimental Solutions - Rinsates segregate->collect_liquid storage Store Sealed Container in Secondary Containment collect_solid->storage collect_liquid->storage pickup Request Pickup from EHS / Licensed Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for the disposal of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone.

By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also actively contribute to a culture of responsibility and safety within the scientific community. Trust in these protocols is built on the scientific rationale provided, ensuring that every step is a validated measure to protect yourself, your colleagues, and the environment.

References

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  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry. [Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Handling (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone (CAS 32902-21-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent chemical moieties—an aromatic nitro group and an imidazole ring—is imperative for ensuring laboratory safety.

Hazard Analysis: A Predictive Assessment

(1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone is a solid organic compound whose hazard profile can be inferred from its structural components. A thorough risk assessment necessitates an understanding of the potential dangers associated with aromatic nitro compounds and imidazole derivatives.

  • Aromatic Nitro Compounds: This class of compounds is recognized for its potential toxicity. Exposure routes of concern include inhalation, ingestion, and dermal absorption. A significant health risk associated with aromatic nitro compounds is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis, headache, dizziness, and nausea.[1]

  • Imidazole and its Derivatives: Imidazole-containing compounds can exhibit corrosive properties, posing a risk of severe skin burns and eye damage.[2][3][4][5] Some imidazoles are also classified as reproductive hazards.[3][4][6] Inhalation of dust from imidazole-based compounds may cause respiratory irritation.[2][5]

Based on this analysis, (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone should be handled as a substance that is potentially harmful if swallowed, an irritant upon contact, and capable of causing systemic effects through absorption.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. The following is a step-by-step guide to selecting and using appropriate PPE.

Hand Protection: The First Line of Defense

Rationale: To prevent dermal absorption and direct skin contact with the compound, which may cause irritation or more severe effects.

Protocol:

  • Glove Selection: Always wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for handling solid chemicals. For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Proper Donning and Doffing: Don gloves over the cuffs of the lab coat. When removing gloves, use a technique that avoids touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.

Eye and Face Protection: Shielding Sensitive Tissues

Rationale: To protect the eyes and face from splashes of solutions or airborne particles of the solid compound, which could cause serious eye irritation or damage.

Protocol:

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 or equivalent standards must be worn.[7]

  • Face Shield: When there is a significant risk of splashing, such as during dissolution or transfer of larger quantities, a face shield should be worn in addition to safety glasses.

Body Protection: Minimizing Exposure

Rationale: To protect the skin from accidental spills and contamination.

Protocol:

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times in the laboratory.

  • Full Coverage: Ensure that legs and arms are fully covered. Open-toed shoes are strictly prohibited in the laboratory.[8]

Respiratory Protection: Guarding Against Inhalation

Rationale: To prevent the inhalation of airborne dust particles of the compound, especially when handling the solid form or when there is a potential for aerosol generation.

Protocol:

  • Engineering Controls: The primary method for controlling airborne contaminants is the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific conditions and should be selected based on a formal risk assessment.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone extends beyond the use of PPE to include proper operational procedures and waste disposal.

Prudent Handling Practices
  • Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.[7]

  • Ventilation: Ensure adequate ventilation in the work area, preferably by working in a chemical fume hood.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

Spill Management

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

Waste Disposal

Rationale: To ensure the safe and environmentally responsible disposal of chemical waste, preventing contamination and potential hazardous reactions.

Protocol:

  • Segregation: Do not mix waste containing (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone with incompatible materials. Organic nitro compounds can react violently with strong oxidizing agents.[10] It is crucial to avoid mixing nitric acid waste with organic compounds.[11]

  • Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the associated hazards.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Data Summary and Visual Guides

Table 1: Hazard Profile and PPE Recommendations
Hazard Classification (Predicted)Potential Health EffectsRequired Personal Protective Equipment
Acute Toxicity (Oral) Harmful if swallowed.[7]Do not ingest. Wash hands thoroughly after handling.
Skin Irritation/Corrosion May cause skin irritation or burns.[2][3][5]Chemical-resistant gloves (nitrile recommended), lab coat.
Eye Irritation/Damage May cause serious eye irritation or damage.[2][3][5]Safety glasses with side shields; face shield for splash risk.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2][5]Handle in a chemical fume hood. Use a respirator if needed.
Systemic Toxicity Potential for methemoglobinemia from nitroaromatic group.[1]Minimize all routes of exposure through engineering controls and PPE.
Reproductive Toxicity Potential reproductive hazard from imidazole moiety.[3][4][6]Handle with extreme caution, using all recommended PPE.
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational & Disposal Plan Start Handling (1-Methyl-1H-imidazol-2-yl)- (3-nitro-phenyl)-methanone AssessHazards Assess Hazards: - Aromatic Nitro Compound - Imidazole Derivative Start->AssessHazards Initiate Task Hand Hand Protection: - Chemical Resistant Gloves - Double Glove if necessary AssessHazards->Hand Identify Dermal Risk Eye Eye/Face Protection: - Safety Glasses with Side Shields - Face Shield for Splash Hazard AssessHazards->Eye Identify Splash/Dust Risk Body Body Protection: - Lab Coat - Full Coverage Clothing AssessHazards->Body Identify Contact Risk Respiratory Respiratory Protection: - Work in Fume Hood - Respirator if required AssessHazards->Respiratory Identify Inhalation Risk Handling Safe Handling Procedures: - Minimize Dust - Good Hygiene Hand->Handling Eye->Handling Body->Handling Respiratory->Handling Spill Spill Response Plan Handling->Spill In case of accident Waste Waste Disposal Protocol: - Segregate Waste - Proper Labeling Handling->Waste Post-procedure

Caption: A workflow diagram for selecting appropriate PPE and implementing safety plans.

References

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe disposal of carcinogenic nitrosamines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

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